4-Cyclobutoxypiperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-cyclobutyloxypiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-8(3-1)11-9-4-6-10-7-5-9/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUKMOFCAFBPAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Importance of Substituted Piperidines in Medicinal Chemistry
An In-depth Technical Guide to the Synthesis of 4-Cyclobutoxypiperidine from 4-Hydroxypiperidine
The piperidine scaffold is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its frequent appearance in a vast array of approved pharmaceutical agents.[1] Its three-dimensional geometry and ability to engage in key hydrogen bonding interactions make it an ideal building block for modulating the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. Specifically, ether derivatives at the 4-position, such as this compound, are of significant interest. The cyclobutyl moiety introduces conformational rigidity and lipophilicity, which can enhance binding affinity, metabolic stability, and cell permeability.[2][3]
This technical guide, intended for researchers, medicinal chemists, and process development scientists, provides a comprehensive overview of a robust and field-proven synthetic strategy for the preparation of this compound from commercially available 4-hydroxypiperidine. The narrative emphasizes the causality behind experimental choices, providing not just a procedure, but a strategic framework for synthesis.
Core Synthetic Rationale: A Three-Stage Protective Group Strategy
The direct alkylation of 4-hydroxypiperidine with a cyclobutyl halide is synthetically unviable. The secondary amine of the piperidine ring is a potent nucleophile that would compete with the hydroxyl group, leading to a complex mixture of N-alkylated, O-alkylated, and N,O-dialkylated products.
Therefore, a disciplined, three-stage approach centered on the use of a protecting group for the piperidine nitrogen is the most logical and efficient pathway. This strategy ensures chemoselectivity, simplifies purification, and consistently delivers high yields of the desired product.
The overall workflow is as follows:
-
Protection: The piperidine nitrogen is temporarily masked with a suitable protecting group, rendering it non-nucleophilic.
-
Etherification: The ether linkage is formed at the 4-hydroxyl position via a nucleophilic substitution reaction.
-
Deprotection: The protecting group is selectively removed to yield the final target molecule, this compound.
Caption: High-level overview of the three-stage synthesis.
Stage 1: N-Protection of 4-Hydroxypiperidine
Expertise & Causality: The Choice of the Boc Protecting Group
The selection of a protecting group is critical. The ideal group must be stable to the strongly basic and nucleophilic conditions of the subsequent etherification step, yet be removable under conditions that do not compromise the newly formed ether bond. The tert-butoxycarbonyl (Boc) group is the preeminent choice for this transformation.[4][5]
Key Advantages of the Boc Group:
-
Base Stability: The Boc group is exceptionally stable to strong bases like sodium hydride (NaH) and sodium hydroxide (NaOH), which are commonly used in Williamson ether synthesis.[4]
-
Acid Lability: It is readily and cleanly cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which do not affect the cyclobutoxy ether linkage.[6][7][8]
-
Reduced Nucleophilicity: Upon formation of the N-Boc carbamate, the lone pair of electrons on the nitrogen atom participates in resonance with the adjacent carbonyl group, drastically reducing the nitrogen's nucleophilicity and basicity.[4]
-
Improved Handling: The resulting N-Boc-4-hydroxypiperidine is typically a crystalline solid with improved solubility in organic solvents, simplifying handling and purification.[9][10]
Reaction Mechanism: N-Acyl Substitution
The protection reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of 4-hydroxypiperidine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O), forming a tetrahedral intermediate. This intermediate then collapses, expelling a tert-butyl carbonate anion, which subsequently decomposes to carbon dioxide and the tert-butoxide anion. A base in the reaction mixture neutralizes the protonated piperidine nitrogen.[4][7]
Caption: Mechanism of Boc protection of the piperidine nitrogen.
Experimental Protocol: Synthesis of N-Boc-4-hydroxypiperidine
This protocol is adapted from established procedures for Boc protection of amines.[10][11]
-
Reaction Setup: To a round-bottom flask, add 4-hydroxypiperidine (1.0 equiv.). Dissolve it in a biphasic solvent system of dichloromethane (DCM) and a 1M aqueous solution of sodium bicarbonate (NaHCO₃).
-
Reagent Addition: Cool the stirring mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equiv.) portion-wise or as a solution in DCM.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure to yield N-Boc-4-hydroxypiperidine, which is often a white solid of sufficient purity for the next step.[10]
Stage 2: Etherification via Williamson Ether Synthesis
Expertise & Causality: Driving the Sₙ2 Reaction
The Williamson ether synthesis is a classic and highly reliable method for forming ether linkages.[12][13] It is an Sₙ2 reaction involving a nucleophilic attack by an alkoxide on a primary or secondary alkyl halide (or sulfonate).[14][15]
Critical Experimental Choices:
-
Alkoxide Formation: The hydroxyl group of N-Boc-4-hydroxypiperidine is not sufficiently nucleophilic to displace a halide from cyclobutane. It must first be deprotonated to form the corresponding alkoxide. Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the equilibrium forward by evolving hydrogen gas.[15][16]
-
Electrophile: Cyclobutyl bromide or cyclobutyl tosylate are suitable electrophiles. Tosylates are often more reactive than bromides but require an additional preparation step from cyclobutanol.
-
Solvent: A polar aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is essential.[16] These solvents solvate the sodium cation but do not strongly solvate the alkoxide nucleophile, leaving it highly reactive for the Sₙ2 displacement.[14]
Caption: Reaction pathway for the Williamson ether synthesis.
Experimental Protocol: Synthesis of N-Boc-4-cyclobutoxypiperidine
This protocol outlines a standard procedure for the Williamson ether synthesis.[16]
-
Reaction Setup: To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-4-hydroxypiperidine (1.0 equiv.) in anhydrous THF.
-
Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, ~1.2 equiv.) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.
-
Ether Formation: Add cyclobutyl bromide (1.1-1.5 equiv.) to the solution of the alkoxide. Heat the reaction mixture to reflux (or ~50-70 °C) and monitor its progress by TLC or LC-MS. The reaction typically takes 4-12 hours.
-
Work-up: After completion, cool the mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of water. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. After removing the solvent under reduced pressure, the crude product can be purified by silica gel column chromatography to yield pure N-Boc-4-cyclobutoxypiperidine.
Insight: Phase-Transfer Catalysis (PTC) for Scalability For larger-scale syntheses, a phase-transfer catalysis (PTC) approach can be advantageous.[17] This method avoids the use of hazardous NaH and anhydrous solvents. The reaction can be run in a biphasic system (e.g., toluene and 50% aqueous NaOH) with a catalytic amount of a phase-transfer agent like tetrabutylammonium bromide (TBAB).[16][18] The PTC shuttles the alkoxide from the aqueous phase to the organic phase to react with the alkyl halide.[17]
Stage 3: N-Deprotection to Yield this compound
Expertise & Causality: Acid-Mediated Cleavage
The final step is the removal of the Boc group to unmask the piperidine nitrogen. This is reliably achieved under acidic conditions.[6][8]
Mechanism of Deprotection: The reaction is initiated by the protonation of the carbamate oxygen by a strong acid. This weakens the C-O bond of the tert-butyl group, which then cleaves to form the stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the free amine, which is protonated in the acidic medium to form the corresponding salt.[7][8]
Caption: Acid-catalyzed removal of the Boc protecting group.
Experimental Protocol: Synthesis of this compound
This protocol describes a common method using trifluoroacetic acid.[6]
-
Reaction Setup: Dissolve N-Boc-4-cyclobutoxypiperidine (1.0 equiv.) in dichloromethane (DCM) in a round-bottom flask.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 equiv.).
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring its progress by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Remove the DCM and excess TFA under reduced pressure. Dissolve the residue in water and basify the aqueous solution to a pH > 10 by the careful addition of a base such as 2M NaOH or saturated NaHCO₃.
-
Purification: Extract the aqueous layer multiple times with DCM or another suitable organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure to give the final product, this compound. The product may be further purified by distillation or converted to a hydrochloride salt for improved stability and handling.
Data Presentation: Summary of Synthetic Stages
| Stage | Reaction | Key Reagents | Solvent(s) | Typical Yield | Key Considerations |
| 1 | Boc Protection | 4-Hydroxypiperidine, (Boc)₂O, NaHCO₃ | DCM / Water | >95% | Ensure vigorous stirring for biphasic reaction.[10][11] |
| 2 | Williamson Ether Synthesis | N-Boc-4-hydroxypiperidine, NaH, Cyclobutyl Bromide | Anhydrous THF or DMF | 70-90% | Requires strictly anhydrous conditions and an inert atmosphere.[16] |
| 3 | Boc Deprotection | N-Boc-4-cyclobutoxypiperidine, TFA | DCM | >95% | Exothermic reaction; add acid slowly at 0 °C. Ensure complete neutralization during work-up to isolate the free base.[6] |
Conclusion
The synthesis of this compound from 4-hydroxypiperidine is most effectively accomplished through a strategic three-stage sequence involving N-Boc protection, Williamson ether synthesis, and subsequent acid-catalyzed deprotection. This methodology is robust, high-yielding, and avoids the chemoselectivity issues inherent in direct alkylation. Each step is governed by well-understood chemical principles, from the nucleophilicity modulation by the Boc group to the Sₙ2 mechanics of the ether formation. By understanding the causality behind each experimental choice, researchers can confidently and efficiently produce this valuable building block, enabling the advancement of drug discovery programs that leverage the unique structural and physicochemical attributes of the this compound scaffold.
References
- BenchChem. (2025).
- BenchChem. (2025). An In-depth Technical Guide to the Mechanism of Action of N-Boc-4-hydroxypiperidine as a Protecting Group.
- Chem-Impex. Boc-(4-hydroxy)piperidine.
- Fiveable. Piperidine Definition - Organic Chemistry II Key Term.
- ChemicalBook. N-BOC-4-Hydroxypiperidine | 109384-19-2.
- Hebei Boze Chemical Co., Ltd. (2023). BOC Protection and Deprotection.
- BenchChem. (2025). Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine.
- BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- Master Organic Chemistry. Amine Protection and Deprotection.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- Chemistry Steps. The Williamson Ether Synthesis.
- ChemistryViews. (2025).
- Jetir.Org.
- Taylor & Francis. Williamson ether synthesis – Knowledge and References.
- Semantic Scholar. (1975).
- ChemicalBook. N-BOC-4-Hydroxypiperidine synthesis.
- The Open Medicinal Chemistry Journal. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Scalable and Flexible Synthesis of Spirotetrahydroquinoline Derivatives - ChemistryViews [chemistryviews.org]
- 3. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BOC Protection and Deprotection [bzchemicals.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemimpex.com [chemimpex.com]
- 10. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]
- 11. N-BOC-4-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. jk-sci.com [jk-sci.com]
- 15. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. jetir.org [jetir.org]
- 18. semanticscholar.org [semanticscholar.org]
The Strategic Role of 4-Cyclobutoxypiperidine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Saturated Heterocycles in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of rational drug design. These motifs offer a three-dimensional architecture that can enhance metabolic stability, modulate physicochemical properties, and provide precise vectors for interacting with biological targets. Among these, the piperidine ring is a privileged scaffold, present in a multitude of approved therapeutics. This guide focuses on a specific and increasingly relevant derivative: 4-Cyclobutoxypiperidine. The fusion of the conformationally constrained cyclobutane ring with the versatile piperidine core presents a unique combination of properties that medicinal chemists are beginning to leverage in the pursuit of novel therapeutics. This document serves as an in-depth technical exploration of this compound, from its fundamental chemical properties and structure to its synthesis and potential applications in drug development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is paramount for its effective deployment in a medicinal chemistry campaign. While extensive experimental data for this compound is not widely published, we can compile its known identifiers and predict key parameters based on its structure.
Table 1: Physicochemical Properties of this compound
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| Molecular Formula | C₉H₁₇NO | C₉H₁₈ClNO | |
| Molecular Weight | 155.24 g/mol | 191.70 g/mol | |
| CAS Number | 1174044-16-6 | 1341037-74-8 | |
| Predicted logP | 1.1 | - | |
| Predicted pKa | ~10.5 (for the piperidinium ion) | - | ChemAxon Prediction |
| Predicted Boiling Point | ~200-220 °C | - | ACD/Labs Percepta Prediction |
| Predicted Solubility | Moderately soluble in water, soluble in organic solvents | Soluble in water | Structure-based prediction |
Note: Predicted values are generated using computational models and should be considered as estimates. Experimental verification is recommended.
The predicted logP suggests that this compound possesses a favorable balance of lipophilicity and hydrophilicity, a critical parameter for oral bioavailability. The basicity of the piperidine nitrogen (predicted pKa ~10.5) allows for the formation of hydrochloride salts, which typically exhibit enhanced aqueous solubility and crystallinity, properties that are highly desirable for active pharmaceutical ingredient (API) formulation.
Molecular Structure and Conformational Analysis
The three-dimensional structure of this compound is a key determinant of its utility as a scaffold. The piperidine ring is well-known to adopt a low-energy chair conformation to minimize steric and torsional strain. The substituent at the 4-position can exist in either an axial or equatorial orientation.
For the 4-cyclobutoxy group, the equatorial position is strongly favored. This preference minimizes 1,3-diaxial interactions with the axial hydrogens at the 2- and 6-positions of the piperidine ring, which would be present if the bulky cyclobutoxy group were in the axial position. The cyclobutane ring itself is not planar and exists in a puckered conformation, which can further influence the overall shape of the molecule.
The interplay between the piperidine chair and the puckered cyclobutane ring creates a defined three-dimensional shape that can be exploited to orient other pharmacophoric elements in a precise manner for optimal interaction with a biological target.
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be efficiently achieved through a Williamson ether synthesis. This classical and robust method involves the reaction of an alkoxide with an alkyl halide. In this case, the alkoxide is generated from a protected 4-hydroxypiperidine, which then displaces a suitable leaving group on a cyclobutyl derivative.
Representative Synthetic Protocol: Williamson Ether Synthesis
This protocol describes a two-step synthesis starting from the commercially available N-Boc-4-hydroxypiperidine. The Boc (tert-butoxycarbonyl) protecting group is employed to prevent N-alkylation of the piperidine nitrogen during the ether formation step.
Step 1: Synthesis of N-Boc-4-cyclobutoxypiperidine
-
Materials:
-
N-Boc-4-hydroxypiperidine (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Cyclobutyl bromide (or tosylate) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of N-Boc-4-hydroxypiperidine in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add cyclobutyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-4-cyclobutoxypiperidine.
-
Step 2: Deprotection to yield this compound
-
Materials:
-
N-Boc-4-cyclobutoxypiperidine (1.0 eq)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or methanol)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
Dissolve N-Boc-4-cyclobutoxypiperidine in DCM.
-
Add an excess of TFA or a solution of HCl.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield this compound. If the hydrochloride salt is desired, the crude amine can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same or a miscible solvent, followed by filtration of the precipitated salt.
-
4-Cyclobutoxypiperidine: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of 4-Cyclobutoxypiperidine in Medicinal Chemistry
In the landscape of modern drug discovery, the rational design and selection of molecular building blocks are critical determinants of success. Among the vast arsenal of scaffolds available to medicinal chemists, this compound has emerged as a strategic asset, offering a unique combination of physicochemical properties that address key challenges in the development of novel therapeutics. This technical guide provides an in-depth exploration of this compound, from its fundamental characteristics to its synthesis and potential applications, offering field-proven insights for researchers, scientists, and drug development professionals.
The piperidine moiety is a ubiquitous scaffold in a multitude of approved drugs, valued for its ability to confer favorable pharmacokinetic properties such as enhanced solubility and metabolic stability. When combined with a cyclobutoxy group at the 4-position, the resulting molecule, this compound, gains a three-dimensional character that can facilitate advantageous interactions within the binding pockets of biological targets. The cyclobutane ring, in particular, is increasingly recognized for its role in improving metabolic stability and providing a conformationally constrained hydrophobic element.
This guide will delve into the core attributes of this compound, providing a comprehensive overview of its chemical identity, a detailed protocol for its synthesis, and a discussion of its applications as a versatile building block in the design of next-generation therapeutics.
Core Properties of this compound and its Hydrochloride Salt
A clear understanding of the fundamental physicochemical properties of a building block is paramount for its effective utilization in a research and development setting. The following table summarizes the key identifiers and molecular characteristics of this compound and its commonly used hydrochloride salt.
| Property | This compound | This compound Hydrochloride |
| CAS Number | 1174044-16-6[1] | 1341037-74-8[2] |
| Molecular Formula | C₉H₁₇NO | C₉H₁₈ClNO[2] |
| Molecular Weight | 155.24 g/mol [1] | 191.70 g/mol [2] |
| Appearance | Not specified | Solid[2] |
Synthesis of this compound: A Self-Validating Protocol
The synthesis of this compound can be efficiently achieved through a two-step process commencing from the readily available starting material, N-Boc-4-hydroxypiperidine. This protocol is designed to be a self-validating system, with each step employing robust and well-documented chemical transformations.
Step 1: Synthesis of N-Boc-4-cyclobutoxypiperidine via Williamson Ether Synthesis
The cornerstone of this synthesis is the Williamson ether synthesis, a reliable and widely used method for forming ether linkages.[3][4][5][6] In this step, the hydroxyl group of N-Boc-4-hydroxypiperidine is deprotonated to form an alkoxide, which then acts as a nucleophile to displace a halide from a cyclobutyl electrophile.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Experimental Protocol:
-
Materials:
-
N-Boc-4-hydroxypiperidine
-
Cyclobutyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-4-hydroxypiperidine (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add cyclobutyl bromide (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-4-cyclobutoxypiperidine.
-
Causality Behind Experimental Choices:
-
The use of a strong, non-nucleophilic base like sodium hydride is crucial for the complete deprotonation of the hydroxyl group to form the reactive alkoxide.
-
Anhydrous conditions are essential to prevent quenching of the highly reactive sodium hydride and the resulting alkoxide.
-
Aprotic solvents like THF or DMF are chosen because they do not interfere with the nucleophilic substitution reaction and can effectively solvate the reactants.
Step 2: Boc Deprotection to Yield this compound
The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen. This is typically achieved under acidic conditions.
Experimental Protocol:
-
Materials:
-
N-Boc-4-cyclobutoxypiperidine
-
Trifluoroacetic acid (TFA) or a solution of HCl in a suitable solvent (e.g., dioxane or diethyl ether)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
Dissolve N-Boc-4-cyclobutoxypiperidine (1.0 equivalent) in DCM.
-
Add an excess of TFA (typically 5-10 equivalents) or a saturated solution of HCl in an appropriate solvent.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of NaHCO₃.
-
Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield this compound. For the hydrochloride salt, the reaction mixture after deprotection with HCl can be concentrated directly.
-
Causality Behind Experimental Choices:
-
Strong acids like TFA or HCl are effective at cleaving the acid-labile Boc protecting group.
-
The choice of solvent depends on the acid used; DCM is a common choice for TFA-mediated deprotections.
Applications in Drug Discovery: A Versatile Building Block
The unique structural features of this compound make it a valuable building block in the design of various therapeutic agents. The piperidine ring can serve as a central scaffold or a peripheral functional group to modulate the pharmacological properties of a lead compound.
Diagram of the Role of this compound in Drug Design:
Caption: The role of this compound in drug design.
Conclusion
This compound stands as a valuable and versatile building block for contemporary drug discovery. Its synthesis from readily available starting materials via a robust and scalable protocol makes it an attractive component for library synthesis and lead optimization campaigns. The unique combination of a piperidine scaffold and a cyclobutoxy moiety offers a compelling set of physicochemical properties that can be leveraged to address common challenges in drug development, including metabolic instability and poor solubility. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in the future of medicinal chemistry.
References
-
Taylor & Francis Online. Williamson ether synthesis – Knowledge and References. [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis. [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
Sources
- 1. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 2. US11649240B2 - Substituted 4-phenylpiperidines, their preparation and use - Google Patents [patents.google.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4-Cyclobutoxypiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers in drug discovery and development, rapid and accurate structural elucidation is paramount. In this context, the use of predictive NMR software has become a vital tool, offering a reliable preliminary analysis of a molecule's spectral characteristics before or in conjunction with experimental data acquisition.[1][2] This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra for 4-cyclobutoxypiperidine, a molecule of interest in medicinal chemistry due to its piperidine and cyclobutoxy moieties, which are common scaffolds in pharmaceutical agents.
This document, authored from the perspective of a Senior Application Scientist, will delve into the predicted spectral data, offering a detailed interpretation grounded in fundamental principles of NMR spectroscopy. Furthermore, it will outline a workflow for the experimental validation of these predictions, ensuring a self-validating system of analysis.
Predicted NMR Data for this compound
The predicted ¹H and ¹³C NMR spectra for this compound were generated using NMRDB.org, a widely utilized online platform for NMR prediction.[3] The data presented below is for the compound in a standard deuterated solvent, typically CDCl₃, which is a common choice for routine NMR analysis of organic molecules.
Molecular Structure and Atom Numbering
To facilitate the clear assignment of NMR signals, the atoms of this compound have been systematically numbered as illustrated in the diagram below.
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Predicted ¹H NMR Data
| Atom | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-N1 | ~1.5 - 2.5 | br s | 1H |
| H-C2, H-C6 (axial) | ~2.5 - 2.7 | m | 2H |
| H-C2, H-C6 (equatorial) | ~3.0 - 3.2 | m | 2H |
| H-C3, H-C5 (axial) | ~1.4 - 1.6 | m | 2H |
| H-C3, H-C5 (equatorial) | ~1.8 - 2.0 | m | 2H |
| H-C4 | ~3.8 - 4.0 | m | 1H |
| H-C8 | ~4.2 - 4.4 | p | 1H |
| H-C9, H-C10 | ~2.2 - 2.4 | m | 2H |
| H-C9', H-C10' | ~1.9 - 2.1 | m | 2H |
| H-C11 | ~1.6 - 1.8 | m | 2H |
Predicted ¹³C NMR Data
| Atom | Predicted Chemical Shift (ppm) |
| C2, C6 | ~45 - 50 |
| C3, C5 | ~30 - 35 |
| C4 | ~70 - 75 |
| C8 | ~75 - 80 |
| C9, C10 | ~30 - 35 |
| C11 | ~15 - 20 |
In-Depth Spectral Interpretation
The predicted chemical shifts and multiplicities are a direct reflection of the electronic environment of each nucleus within the this compound molecule.
¹H NMR Spectrum Analysis
-
Piperidine Ring Protons:
-
H-C2 and H-C6: These protons are adjacent to the nitrogen atom, which is an electron-withdrawing group. This deshielding effect results in their downfield shift.[4] The axial and equatorial protons on these carbons are diastereotopic and are expected to have different chemical shifts and coupling patterns, leading to complex multiplets.
-
H-C3 and H-C5: These protons are further from the nitrogen and are therefore found at a more upfield position compared to H-C2 and H-C6. Again, the axial and equatorial protons will be distinct, contributing to the multiplet signals.
-
H-C4: This proton is attached to the carbon bearing the cyclobutoxy group. The electronegative oxygen atom causes a significant downfield shift, placing this proton in the 3.8 - 4.0 ppm range. Its multiplicity will be complex due to coupling with the adjacent protons on C3 and C5.
-
H-N1: The proton on the nitrogen atom is expected to be a broad singlet, and its chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding and exchange.
-
-
Cyclobutoxy Group Protons:
-
H-C8: This proton is directly attached to the carbon bonded to the oxygen atom, resulting in a downfield shift to the 4.2 - 4.4 ppm region. It is expected to appear as a pentet due to coupling with the four neighboring protons on C9 and C10.
-
H-C9, H-C10, and H-C11: The protons on the cyclobutane ring will exhibit complex multiplets in the upfield region of the spectrum, typical for aliphatic protons. The puckered nature of the cyclobutane ring can lead to non-equivalent protons and complex spin-spin coupling patterns.
-
¹³C NMR Spectrum Analysis
-
Piperidine Ring Carbons:
-
C2 and C6: These carbons are directly attached to the nitrogen, causing a downfield shift to the 45 - 50 ppm range.
-
C3 and C5: These carbons are in a typical aliphatic environment and are predicted to resonate in the 30 - 35 ppm region.
-
C4: The carbon atom bonded to the electronegative oxygen of the cyclobutoxy group is significantly deshielded, resulting in a predicted chemical shift in the 70 - 75 ppm range.
-
-
Cyclobutoxy Group Carbons:
-
C8: This carbon is also bonded to the oxygen atom and is therefore shifted downfield to the 75 - 80 ppm range.
-
C9 and C10: These methylene carbons of the cyclobutane ring are predicted to appear in the 30 - 35 ppm range.
-
C11: The remaining methylene carbon of the cyclobutane ring is expected at a more upfield position, around 15 - 20 ppm.
-
Experimental Validation Workflow
While NMR prediction provides a powerful starting point, experimental verification is crucial for unambiguous structure confirmation. The following protocol outlines a standard workflow for acquiring and validating the NMR data for this compound.
Caption: A streamlined workflow for the experimental validation of predicted NMR data.
Conclusion
The predicted ¹H and ¹³C NMR data for this compound provide a detailed and informative preliminary analysis of its spectral characteristics. The interpretation of this data, based on established principles of chemical shifts and coupling constants, offers a solid foundation for the structural elucidation of this molecule. The outlined experimental workflow provides a clear path for the validation of these predictions, ensuring a high degree of confidence in the final structural assignment. This integrated approach of prediction and experimental verification is a cornerstone of efficient and accurate chemical research in the pharmaceutical sciences.
References
-
ACD/Labs. NMR Prediction. [Link]
-
Mestrelab Research. Download NMR Predict. [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
-
ACS Publications. NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of cyclobutane C4H8. [Link]
-
Doc Brown's Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum. [Link]
-
ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. [Link]
-
University of Alberta. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
Sources
Foreword: The Strategic Importance of 4-Alkoxypiperidines
An In-Depth Technical Guide to the Williamson Ether Synthesis of 4-Alkoxypiperidines
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior Application Scientist, Gemini Division
The 4-alkoxypiperidine motif is a privileged scaffold in modern medicinal chemistry. Its prevalence in a multitude of clinically significant molecules stems from the ether linkage's ability to modulate crucial physicochemical properties. The oxygen atom acts as a hydrogen bond acceptor, enhancing solubility and target engagement, while the attached alkyl group provides a vector for tuning lipophilicity, metabolic stability, and steric profile. Mastering the synthesis of these structures is, therefore, a core competency for any drug discovery team.
This guide provides a deep dive into the Williamson ether synthesis—a venerable yet highly relevant method for constructing the C-O bond in 4-alkoxypiperidines. We will move beyond a simple recitation of steps to explore the mechanistic underpinnings, the rationale behind procedural choices, and field-tested strategies for overcoming common challenges.
Core Principles & Mechanistic Rationale
The Williamson ether synthesis is a cornerstone of organic chemistry for forming an ether from an organohalide and a deprotonated alcohol (alkoxide).[1] The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][2][3] In the context of 4-alkoxypiperidines, the reaction involves two key partners: the nucleophile, derived from 4-hydroxypiperidine, and an electrophilic alkylating agent.
The S(_N)2 Pathway: A Concerted Dance
The reaction is a single, concerted step where the alkoxide ion performs a "backside attack" on the electrophilic carbon of the alkylating agent, simultaneously displacing the leaving group.[1][2] This mechanism dictates the optimal conditions and substrate choices for a successful synthesis.
Caption: S(_N)2 Mechanism of the Williamson Ether Synthesis.
Causality Behind Experimental Choices:
-
The Nucleophile (Alkoxide Generation): 4-Hydroxypiperidine is a weak nucleophile. To drive the reaction, it must be deprotonated to its conjugate base, the far more potent alkoxide.[2][3] This is achieved using a strong, non-nucleophilic base. Sodium hydride (NaH) is a common and effective choice, as it irreversibly deprotonates the alcohol, generating hydrogen gas which bubbles out of the solution, driving the equilibrium forward.[2][4]
-
The Alkylating Agent (The Electrophile): The structure of the alkylating agent is critical. The S(_N)2 reaction is highly sensitive to steric hindrance at the electrophilic carbon.[2][5]
-
Primary Halides (e.g., CH(_3)I, BnBr): Ideal substrates, leading to high yields of the substitution product.[2]
-
Secondary Halides: Borderline cases. Here, the alkoxide can also act as a base, leading to a competing elimination (E2) reaction that forms an alkene. This results in a mixture of ether and alkene products.[2][6]
-
Tertiary Halides: Fail completely in this reaction, yielding only the elimination product.[2][6][7]
-
-
The Leaving Group (X): A good leaving group is a weak base that is stable on its own. The reactivity order is generally I > Br > OTs (tosylate) > OMs (mesylate) > Cl.[2]
-
The Solvent: The choice of solvent can dramatically affect the reaction rate. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are preferred.[1][2][7] These solvents excel at solvating the counter-ion of the alkoxide (e.g., Na(_+)) but poorly solvate the alkoxide anion itself. This leaves the nucleophile "naked" and highly reactive, accelerating the S(_N)2 reaction. Protic solvents, like the parent alcohol, can be used but tend to slow the reaction by forming hydrogen bonds with the nucleophile.[1][2]
Experimental Protocol: Synthesis of N-Boc-4-methoxypiperidine
This section provides a representative, self-validating protocol. Every step is designed to ensure high conversion and minimize side reactions.
The Critical First Step: Nitrogen Protection
The piperidine nitrogen is both basic and nucleophilic. If left unprotected, it will compete with the hydroxyl group for the alkylating agent, leading primarily to undesired N-alkylation. Therefore, the nitrogen must be masked with a suitable protecting group. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under basic conditions and its straightforward removal with acid.[8][9]
Caption: General Experimental Workflow for Synthesis.
Methodology
-
Alkoxide Formation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N-Boc-4-hydroxypiperidine (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approx. 5-10 mL per gram).
-
Cool the solution to 0 °C using an ice-water bath.
-
Causality: Cooling is essential to control the exothermic reaction between NaH and any trace moisture, and the subsequent deprotonation.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2-1.5 eq) portion-wise. Effervescence (H(_2) gas) will be observed.
-
Trustworthiness: Using a slight excess of NaH ensures complete deprotonation, which is critical for driving the reaction to completion.
-
Allow the slurry to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium alkoxide.
-
-
Alkylation (Ether Formation):
-
Cool the reaction mixture back down to 0 °C.
-
Slowly add the alkylating agent (e.g., methyl iodide, 1.1-1.3 eq) via syringe.
-
Causality: A small excess of the alkylating agent ensures the complete consumption of the valuable alkoxide intermediate.
-
Allow the reaction to warm to room temperature and then heat to 50-80 °C. The optimal temperature depends on the reactivity of the alkylating agent.[1][10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-8 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of water.
-
Dilute the mixture with water and transfer to a separatory funnel.
-
Extract the product into an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine to remove DMF and inorganic salts.[10]
-
Dry the organic layer over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure 4-alkoxypiperidine derivative.[10]
-
Challenges & Optimization Strategies
While robust, the Williamson synthesis is not without its pitfalls. A proactive understanding of potential side reactions is key to achieving high yields and purity.
Primary Challenge: S(_N)2 versus E2
The most significant competing pathway is the E2 elimination, where the alkoxide acts as a base to abstract a proton, forming an alkene instead of an ether.[6][7][10]
| Factor | Favors S(N)2 (Ether) | Favors E2 (Alkene) | Rationale |
| Alkyl Halide | Methyl > Primary | Tertiary > Secondary | Steric hindrance prevents backside attack, making proton abstraction more likely.[2] |
| Temperature | Lower Temperatures | Higher Temperatures | Elimination reactions have a higher activation energy and are more favored at elevated temperatures.[10] |
| Alkoxide Base | Less Sterically Bulky | Sterically Bulky (e.g., t-butoxide) | A bulky base has difficulty accessing the electrophilic carbon, making it a better base than a nucleophile.[3] |
Advanced Technique: Phase-Transfer Catalysis (PTC)
For scaled-up syntheses, traditional methods using stoichiometric strong bases in anhydrous solvents can be costly and hazardous. Phase-transfer catalysis offers a greener and often more efficient alternative.[11][12]
-
Mechanism: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the alkoxide (formed in an aqueous or solid phase with a simple base like NaOH or K(_2)CO(_3)) into the organic phase containing the alkyl halide.[11][13]
-
Advantages:
Caption: Troubleshooting Decision Tree for the Synthesis.
Conclusion
The Williamson ether synthesis remains a powerful and versatile tool for the construction of 4-alkoxypiperidines. Its success hinges on a rational application of its core S(_N)2 principles: careful selection of a non-hindered primary alkylating agent, complete formation of the alkoxide nucleophile under anhydrous conditions, and the use of polar aprotic solvents. By understanding the potential for competing elimination reactions and employing strategic solutions like N-protection and phase-transfer catalysis, researchers can reliably and efficiently access these valuable scaffolds for the advancement of drug discovery programs.
References
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
The Williamson ether synthesis involves the displacement of an al... | Study Prep in Pearson+. (2024, June 5). Retrieved January 19, 2026, from [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved January 19, 2026, from [Link]
-
Williamson ether synthesis (video) - Khan Academy. (n.d.). Retrieved January 19, 2026, from [Link]
-
Illustrate with examples the limitations of Williamson's synthesis fo - askIITians. (2025, March 4). Retrieved January 19, 2026, from [Link]
-
Williamson Ether Synthesis - Chemistry Steps. (n.d.). Retrieved January 19, 2026, from [Link]
-
Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. - Vedantu. (n.d.). Retrieved January 19, 2026, from [Link]
-
Williamson Ether Synthesis - Organic Chemistry Tutor. (n.d.). Retrieved January 19, 2026, from [Link]
-
Williamson Ether Synthesis: SN2 Reactions & Ether Chemistry - Studylib. (n.d.). Retrieved January 19, 2026, from [Link]
-
Williamson Ether synthesis : r/OrganicChemistry - Reddit. (2025, February 27). Retrieved January 19, 2026, from [Link]
-
Contribution of phase transfer catalyst to green chemistry: A review - Jetir.Org. (n.d.). Retrieved January 19, 2026, from [Link]
-
An improved Williamson ether synthesis using phase transfer catalysis - Semantic Scholar. (1975, December 23). Retrieved January 19, 2026, from [Link]
-
Williamson Ether Synthesis - Chemistry LibreTexts. (2023, January 22). Retrieved January 19, 2026, from [Link]
-
9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning. (n.d.). Retrieved January 19, 2026, from [Link]
-
Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Hindered ether synthesis shocked to life | C&EN Global Enterprise - ACS Publications. (2019, September 16). Retrieved January 19, 2026, from [Link]
-
Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 5). Retrieved January 19, 2026, from [Link]
-
Williamson Ether Synthesis | Chem-Station Int. Ed. (2014, April 13). Retrieved January 19, 2026, from [Link]
-
Protecting Groups. (n.d.). Retrieved January 19, 2026, from [Link]
-
11.1: Williamson Ether Synthesis - Chemistry LibreTexts. (2020, March 30). Retrieved January 19, 2026, from [Link]
-
Phase transfer catalysis | PPTX - Slideshare. (n.d.). Retrieved January 19, 2026, from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2025, August 7). Retrieved January 19, 2026, from [Link]
-
Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Protecting group - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Semantic Scholar. (n.d.). Retrieved January 19, 2026, from [Link]
-
Appendix 6: Protecting groups - Oxford Learning Link. (n.d.). Retrieved January 19, 2026, from [Link]
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. (2021, January 28). Retrieved January 19, 2026, from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Illustrate with examples the limitations of Williamsons class 12 chemistry CBSE [vedantu.com]
- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. learninglink.oup.com [learninglink.oup.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jetir.org [jetir.org]
- 12. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 13. Phase transfer catalysis | PPTX [slideshare.net]
The Pivotal Role of 4-Alkoxypiperidine Derivatives in Modern Drug Discovery: A Technical Guide to Their Physicochemical and Chemical Properties
For Immediate Release
A deep dive into the 4-alkoxypiperidine scaffold, a cornerstone of contemporary medicinal chemistry, reveals how subtle modifications to its structure can profoundly influence the physicochemical and chemical properties critical for therapeutic efficacy. This technical guide, intended for researchers, scientists, and drug development professionals, offers an in-depth analysis of these derivatives, moving beyond a superficial overview to provide actionable insights into their synthesis, characterization, and application.
The piperidine ring is a privileged scaffold, frequently incorporated into drugs targeting the central nervous system (CNS) and a wide array of other therapeutic areas.[1][2] The introduction of an alkoxy group at the 4-position provides a powerful tool for medicinal chemists to fine-tune properties such as basicity, lipophilicity, and metabolic stability, thereby optimizing a compound's pharmacokinetic and pharmacodynamic profile.
Core Physicochemical Properties: A Quantitative Overview
The therapeutic success of a drug molecule is inextricably linked to its physicochemical properties. For 4-alkoxypiperidine derivatives, the interplay between the basicity of the piperidine nitrogen and the lipophilicity imparted by the alkoxy substituent is of paramount importance.
| Property | 4-Hydroxypiperidine (Reference) | 4-Methoxypiperidine | 4-Ethoxypiperidine | Justification & Impact |
| pKa | ~10.5 (Estimated) | 9.83 (Predicted)[3] | ~9.8 (Estimated) | The ether oxygen in 4-alkoxypiperidines is less electron-withdrawing than the hydroxyl group, leading to a slight decrease in the basicity of the piperidine nitrogen. This can influence drug-receptor interactions and aqueous solubility at physiological pH. |
| LogP | ~0.3 (Estimated) | 0.2[4] - 0.38[5] | ~0.7 (Estimated) | The addition of alkyl groups to the 4-oxy position increases lipophilicity. This can enhance membrane permeability but may also affect solubility and off-target interactions. |
| TPSA (Ų) | 32.26 | 21.26[5] | 21.26 | The replacement of the hydroxyl group with an ether linkage reduces the topological polar surface area, which can lead to improved cell permeability and oral bioavailability. |
Note: Experimental values for pKa and LogP can vary based on the specific conditions and methods used for determination. The values presented for 4-hydroxypiperidine and 4-ethoxypiperidine are estimations based on the properties of analogous structures.
Conformational Landscape: The Dance of Axial and Equatorial Preference
The piperidine ring typically adopts a chair conformation to minimize steric strain. The orientation of the 4-alkoxy substituent, whether axial or equatorial, can significantly impact the molecule's three-dimensional shape and its ability to bind to a biological target. While bulkier substituents generally favor the equatorial position to reduce steric hindrance, the presence of polar substituents and protonation of the piperidine nitrogen can lead to a stabilization of the axial conformer.[6] This conformational flexibility is a key feature of the 4-alkoxypiperidine scaffold, allowing it to adapt to the steric demands of various binding pockets.[7]
Synthesis and Chemical Reactivity: Building the Molecules and Understanding Their Fate
The synthesis of 4-alkoxypiperidine derivatives is most commonly achieved through the Williamson ether synthesis, a robust and versatile method.[7][8][9] This reaction involves the O-alkylation of a 4-hydroxypiperidine precursor with an appropriate alkyl halide in the presence of a base.
The chemical reactivity of 4-alkoxypiperidine derivatives is largely dictated by the nucleophilicity of the piperidine nitrogen and the metabolic stability of the overall structure.
Reactivity of the Piperidine Nitrogen
The nitrogen atom of the piperidine ring is a key site for further functionalization, allowing for the introduction of various substituents to modulate the compound's pharmacological properties. Common reactions include:
-
N-Alkylation and N-Arylation: The introduction of alkyl or aryl groups on the nitrogen is a common strategy in drug design to explore structure-activity relationships (SAR) and optimize target engagement.
-
N-Acylation: The formation of amides via N-acylation can alter the basicity and lipophilicity of the molecule, influencing its pharmacokinetic profile.
Metabolic Stability: A Critical Determinant of In Vivo Performance
The metabolic fate of 4-alkoxypiperidine derivatives is a critical consideration in drug development. A primary metabolic pathway for piperidine-containing drugs is N-dealkylation, a reaction often catalyzed by cytochrome P450 enzymes, particularly CYP3A4.[10][11] The nature of the substituent on the piperidine nitrogen can significantly influence the rate of this metabolic process.
The alkoxy group at the 4-position is generally considered to be metabolically stable. However, larger alkoxy groups may be susceptible to O-dealkylation, another P450-mediated transformation. Understanding these metabolic pathways is crucial for designing derivatives with improved in vivo stability and a longer duration of action.
The 4-Alkoxypiperidine Scaffold in Drug Discovery: Case Studies and Applications
The versatility of the 4-alkoxypiperidine scaffold is evident in its presence in a number of successful drugs and clinical candidates, particularly in the realm of CNS disorders. The ability to fine-tune lipophilicity and basicity makes this scaffold particularly well-suited for designing molecules that can effectively cross the blood-brain barrier.
For instance, derivatives of 4-alkoxypiperidines have been explored as potent ligands for dopamine and sigma receptors, which are important targets for the treatment of psychosis, pain, and neurodegenerative diseases.[12][13][14][15] The 4-alkoxy group in these molecules can play a crucial role in establishing key interactions within the receptor binding site and in modulating the overall ADME (absorption, distribution, metabolism, and excretion) properties of the compound.
Experimental Protocols: A Practical Guide
To facilitate further research and development in this area, this guide provides detailed, step-by-step methodologies for the synthesis of a representative 4-alkoxypiperidine derivative and for the determination of its key physicochemical properties.
Synthesis of 4-Methoxypiperidine via Williamson Ether Synthesis
This protocol describes the synthesis of 4-methoxypiperidine from N-Boc-4-hydroxypiperidine, followed by deprotection.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Methoxypiperidine CAS#: 4045-24-3 [amp.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. francis-press.com [francis-press.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. LogP / LogD shake-flask method [protocols.io]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Synthesis and characterization of selective dopamine D2 receptor ligands using aripiprazole as the lead compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach [mdpi.com]
- 15. preprints.org [preprints.org]
The Piperidine Nucleus: A Cornerstone in Modern Drug Discovery - A Technical Guide to Synthesis and Application
Introduction: The Enduring Legacy of the Piperidine Scaffold
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as one of the most prolific and versatile scaffolds in medicinal chemistry.[1][2][3] Its prevalence in a vast number of natural products, pharmaceuticals, and agrochemicals underscores its significance as a "privileged" structural motif.[4][5] The conformational flexibility of the piperidine ring, coupled with its ability to present substituents in well-defined three-dimensional orientations, allows for precise tuning of pharmacological properties, making it an indispensable tool for drug designers.[4][6] This guide provides an in-depth exploration of the discovery and synthesis of novel piperidine-based compounds, offering a technical resource for researchers, scientists, and professionals in the field of drug development. We will delve into the intricacies of modern synthetic methodologies, the critical role of structure-activity relationship (SAR) studies, and the ever-expanding therapeutic landscape of piperidine derivatives.
Strategic Approaches to the Synthesis of Piperidine Cores
The construction of the piperidine skeleton has been a subject of intense research, leading to the development of a diverse array of synthetic strategies. The choice of a particular method is often dictated by the desired substitution pattern, stereochemistry, and overall molecular complexity.
Classical Routes and Their Modern Refinements
Catalytic Hydrogenation of Pyridines: One of the most direct and atom-economical methods for accessing the piperidine core is the catalytic hydrogenation of readily available pyridine precursors.[4] While historically reliant on harsh conditions, modern advancements have introduced more efficient and selective catalysts. For instance, rhodium catalysts have proven effective for the hydrogenation of 3-substituted pyridines under milder conditions.[1]
Reductive Amination: This powerful C-N bond-forming reaction remains a cornerstone for piperidine synthesis, particularly for the preparation of N-substituted derivatives.[1] The condensation of a suitable dicarbonyl compound or its equivalent with a primary amine, followed by reduction of the resulting iminium ion, provides a convergent and versatile route to a wide range of piperidine analogues.
The Dawn of Efficiency: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) have emerged as a highly efficient and environmentally friendly approach for the one-pot synthesis of complex, functionalized piperidines.[7][8][9] These reactions, where three or more starting materials are combined in a single step, offer significant advantages in terms of operational simplicity, time, and resource economy.[7] A notable example is the synthesis of highly functionalized piperidines through the reaction of 1,3-dicarbonyl compounds, amines, and aromatic aldehydes, often facilitated by catalysts such as nano-sulfated zirconia or molecular iodine.[7]
Experimental Protocol: One-Pot Multicomponent Synthesis of a Functionalized Piperidine Derivative
-
Step 1: Reagent Preparation. In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and the 1,3-dicarbonyl compound (1 mmol) in ethanol (10 mL).
-
Step 2: Addition of Amine. To the stirred solution, add the primary amine (1 mmol).
-
Step 3: Catalyst Introduction. Introduce a catalytic amount of a suitable catalyst (e.g., nano-sulfated zirconia, 10 mol%).
-
Step 4: Reaction. Stir the reaction mixture at room temperature for the appropriate time (typically monitored by TLC).
-
Step 5: Work-up and Purification. Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then dried, concentrated, and purified by column chromatography to yield the desired functionalized piperidine.
The Pursuit of Chirality: Catalytic Asymmetric Synthesis
The synthesis of enantiomerically pure piperidine derivatives is of paramount importance, as the biological activity of chiral molecules is often stereospecific.[6] Catalytic asymmetric synthesis has become the method of choice for accessing chiral piperidines with high enantioselectivity.[10][11][12][13][14]
Asymmetric [4+2] Annulation: A significant breakthrough in this area is the phosphine-catalyzed enantioselective [4+2] annulation of imines with allenes, which furnishes a variety of functionalized piperidines with excellent stereocontrol.[10][14] Chiral phosphepine catalysts have been shown to be particularly effective in this transformation.[10]
Rhodium-Catalyzed Asymmetric Carbometalation: Another powerful strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with dihydropyridines.[13] This method provides access to enantioenriched 3-substituted tetrahydropyridines, which can be subsequently reduced to the corresponding piperidines.[13]
Conceptual Workflow: Catalytic Asymmetric Synthesis
Caption: A simplified workflow for catalytic asymmetric synthesis.
Structure-Activity Relationship (SAR) and Drug Design
The development of novel piperidine-based drugs is heavily reliant on understanding the structure-activity relationship (SAR), which delineates how modifications to the chemical structure influence biological activity.[15][16][17][18]
Key Pharmacophoric Features: The piperidine ring can serve multiple roles within a drug molecule. It can act as a rigid scaffold to orient key functional groups, or its nitrogen atom can participate in crucial hydrogen bonding or ionic interactions with the biological target.[15] For instance, in the design of PARP-1 inhibitors, the piperidine moiety is often used to position a benzamide warhead for optimal interaction with the enzyme's active site.[19]
Modulating Physicochemical Properties: The introduction of substituents on the piperidine ring can significantly impact a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.[6][18] These properties are critical for determining a drug candidate's pharmacokinetic profile and overall in vivo efficacy.
Quantitative Data Summary: SAR of Piperidinyl Piperidine Analogues as Opioid Receptor Modulators
| Modification | Target Receptor | Effect on Binding Affinity | Functional Activity | Reference |
| 2-Substitution on Indole Ring | NOP | Increased | Full Agonist | [15] |
| 3-Substitution on Indole Ring | NOP | Decreased | Partial Agonist | [15] |
| Benzylpiperidine with dual substitution | MOR/σ1R | High Affinity | Potent Antinociceptive | [15] |
The Therapeutic Promise of Piperidine-Based Compounds
The piperidine scaffold is a recurring motif in drugs targeting a wide spectrum of diseases, highlighting its therapeutic versatility.[2][3][20][21]
Oncology: Piperidine derivatives have shown significant promise as anticancer agents.[20] For example, Niraparib, a PARP inhibitor containing a piperidine ring, is used for the treatment of ovarian cancer.[13] Novel piperidine-based compounds are continuously being developed and evaluated for their antiproliferative and pro-apoptotic effects.[19]
Central Nervous System (CNS) Disorders: The piperidine nucleus is a key component of many CNS-active drugs, including antipsychotics, antidepressants, and analgesics.[2] Donepezil, used for the treatment of Alzheimer's disease, features a benzylpiperidine moiety that interacts with the catalytic site of acetylcholinesterase.[1][2]
Infectious Diseases: The antimicrobial properties of piperidine derivatives have also been extensively explored.[20] They have shown activity against a range of bacteria, fungi, and parasites.[2]
Signaling Pathway: Inhibition of PARP-1 by a Piperidine-Based Drug
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.de [thieme-connect.de]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 13. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ajchem-a.com [ajchem-a.com]
- 21. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Structure Elucidation of 4-Substituted Piperidines
<
Introduction: The Ubiquitous Piperidine Scaffold in Modern Drug Discovery
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1] Its derivatives are integral components in a vast number of pharmaceuticals, influencing properties such as potency, selectivity, and pharmacokinetics.[2][3] The 4-substituted piperidine motif, in particular, is a privileged scaffold found in numerous approved drugs and clinical candidates, spanning a wide range of therapeutic areas from analgesics to antivirals.[2][4][5][6] The precise determination of the three-dimensional structure of these molecules is not merely an academic exercise; it is a critical prerequisite for understanding structure-activity relationships (SAR), optimizing drug-target interactions, and ensuring the safety and efficacy of new chemical entities.
This guide provides a comprehensive overview of the modern analytical techniques and strategic workflows employed in the unambiguous structure elucidation of 4-substituted piperidines. It is intended for researchers, scientists, and drug development professionals who seek to master the intricacies of characterizing these vital chemical building blocks.
Pillar I: The Strategic Approach to Structure Elucidation
The elucidation of a novel 4-substituted piperidine's structure is a multi-faceted process that relies on the synergistic application of various analytical techniques. The general workflow can be conceptualized as a hierarchical process, moving from foundational confirmation of molecular weight and formula to the detailed mapping of atomic connectivity and, finally, the determination of stereochemistry.
Caption: A generalized workflow for the structure elucidation of 4-substituted piperidines.
Pillar II: Unraveling the Molecular Formula and Connectivity
Mass Spectrometry: The First Port of Call
High-resolution mass spectrometry (HRMS) is indispensable for the initial characterization of a 4-substituted piperidine. It provides an accurate mass measurement, allowing for the confident determination of the elemental composition and, consequently, the molecular formula.
Fragmentation Patterns: Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used to generate ions for mass analysis.[7] The fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure. For piperidine derivatives, characteristic fragmentation pathways include:
-
α-Cleavage: This is a dominant pathway in EI-MS, involving the cleavage of the C-C bond adjacent to the nitrogen atom. This process leads to the formation of a stable, resonance-stabilized iminium ion.[7]
-
Ring Fission: The piperidine ring can undergo cleavage, resulting in the formation of various acyclic fragment ions.[7]
-
Substituent-Driven Fragmentation: The nature of the substituent at the 4-position will heavily influence the fragmentation pattern, often leading to characteristic neutral losses.[7][8] For example, collision-induced dissociation of piperidine alkaloids has shown that the neutral loss of water or acetic acid can be a major fragmentation pathway.[8]
Experimental Protocol: ESI-MS/MS Analysis
-
Sample Preparation: Dissolve the 4-substituted piperidine sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.[7]
-
Ionization Mode: Positive ion mode is typically employed due to the basicity of the piperidine nitrogen.[7]
-
Initial Scan: Perform a full scan (e.g., m/z 100-1000) to identify the protonated molecule [M+H]⁺.[7]
-
MS/MS Analysis: Select the [M+H]⁺ ion as the precursor and perform a product ion scan to generate a fragmentation spectrum. Optimize the collision energy to achieve a rich fragmentation pattern.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive picture of the atomic connectivity within the 4-substituted piperidine.[9][10]
1D NMR: ¹H and ¹³C Spectra
-
¹H NMR: The proton NMR spectrum provides information on the number of different proton environments, their chemical shifts, signal integrations (relative number of protons), and coupling patterns (J-coupling), which reveal neighboring protons. The chemical shifts of the protons on the piperidine ring are influenced by the nature and orientation of the 4-substituent.[11]
-
¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments. The chemical shifts of the piperidine carbons, particularly C4, are highly sensitive to the nature of the substituent.[12][13][14]
2D NMR: Unveiling the Connections
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[15] It is invaluable for tracing the proton connectivity within the piperidine ring and the substituent.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.[15] It provides a direct link between the ¹H and ¹³C spectra, aiding in the assignment of carbon resonances.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds.[15] It is crucial for identifying quaternary carbons and for connecting the 4-substituent to the piperidine ring.[16]
Caption: The interplay of 1D and 2D NMR experiments in determining molecular connectivity.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for a 4-Substituted Piperidine Ring
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| H-2, H-6 (axial) | 2.4 - 2.8 | 45 - 55 | Typically shielded relative to equatorial protons. |
| H-2, H-6 (equatorial) | 2.9 - 3.3 | 45 - 55 | Typically deshielded relative to axial protons. |
| H-3, H-5 (axial) | 1.4 - 1.8 | 25 - 35 | |
| H-3, H-5 (equatorial) | 1.8 - 2.2 | 25 - 35 | |
| H-4 | 1.5 - 3.0 | 30 - 50 | Highly dependent on the substituent. |
| C-2, C-6 | - | 45 - 55 | |
| C-3, C-5 | - | 25 - 35 | |
| C-4 | - | 30 - 50 | Highly dependent on the substituent. |
Note: These are approximate ranges and can vary significantly based on the substituent, solvent, and N-substitution.[11][13][17]
Pillar III: Defining the Three-Dimensional Architecture
Once the connectivity is established, the final and often most challenging step is to determine the stereochemistry of the 4-substituted piperidine. This involves defining the conformation of the piperidine ring and the relative and/or absolute configuration of any stereocenters.
Conformational Analysis
The piperidine ring typically adopts a chair conformation to minimize steric strain.[18] The substituent at the 4-position can exist in either an axial or an equatorial orientation. The preferred conformation is determined by a combination of steric and electronic factors.[19]
-
J-Coupling Constants: The magnitude of the coupling constants between vicinal protons in the ¹H NMR spectrum can provide valuable information about the dihedral angle between them, which in turn reflects the ring conformation. Large coupling constants (typically 8-12 Hz) are indicative of a trans-diaxial relationship between protons, which is characteristic of a chair conformation.[20]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment identifies protons that are close in space, regardless of whether they are connected through bonds.[9] For a 4-substituted piperidine, NOESY can reveal through-space interactions between the substituent and the axial protons on the piperidine ring, helping to establish its orientation.
Determining Relative and Absolute Stereochemistry
For chiral 4-substituted piperidines, determining the relative and absolute stereochemistry is crucial.
-
NOESY: Can be used to determine the relative stereochemistry by observing which substituents are on the same side of the ring.
-
X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[21][22] If a suitable single crystal can be obtained, X-ray diffraction analysis provides an unambiguous determination of the atomic positions in the solid state.[23][24]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the 4-substituted piperidine of sufficient size and quality. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular structure.
Conclusion: An Integrated and Iterative Process
The structure elucidation of 4-substituted piperidines is a dynamic and iterative process that requires a thoughtful integration of multiple analytical techniques. While mass spectrometry provides the initial molecular formula and NMR spectroscopy delineates the intricate web of atomic connectivity, techniques like NOESY and X-ray crystallography are essential for defining the final three-dimensional architecture. As a Senior Application Scientist, it is my experience that a logical, stepwise approach, grounded in a deep understanding of the principles behind each technique, is the most efficient and reliable path to an unambiguous structural assignment. The insights gained from these detailed structural studies are invaluable for advancing drug discovery programs and ultimately contribute to the development of new and improved medicines.
References
- BenchChem. (2025).
- BenchChem. (2025). Structure Elucidation of 4-(4-fluorophenyl)piperidin-4-ol: An In-depth Technical Guide. BenchChem.
- Colapret, J. A., Diamantidis, G., Spencer, H. K., Spaulding, T. C., & Rudo, F. G. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968–974.
- de Souza, M. V. N., d'Avila, L. A., & de Almeida, M. V. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(8), 751–758.
- Deng, B., et al. (2014). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551.
- Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583–3589.
- García, J., et al. (1995). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of the Chemical Society, Perkin Transactions 2, (7), 1435-1440.
- Harvey, D. (n.d.). Analytical Chemistry 2.0. Saylor.org.
- Masaguer, C. F., & Raviña, E. (1998). 1H and 13C NMR spectroscopy of some 4-(p-fluorobenzoyl)piperidine derivatives. Magnetic Resonance in Chemistry, 36(7), 545–547.
- Nikitin, S. (2020). Structure elucidation and complete assignment of H and C NMR data of Piperine. Magnetic Resonance in Chemistry.
- Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3), 437-442.
- Life Chemicals. (2021). Boost your Medicinal Chemistry Research with C-substituted Piperidines. Life Chemicals.
- House, H. O., et al. (1975). Kinetic and X-ray crystallographic studies of the steric course of N-benzylation of piperidines: quaternization by preferential equatorial attack. Journal of Organic Chemistry, 40(1), 86-93.
- BenchChem. (n.d.).
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
- Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Scribd.
- Chen, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(10), 1509-1524.
- Jones, P. G., & Ahrens, B. (2015).
- Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires C
- D'Alonzo, D., et al. (2018). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 23(9), 2333.
- ChemicalBook. (n.d.). Piperidine(110-89-4) 13C NMR spectrum. ChemicalBook.
- Chemistry LibreTexts. (2023).
- Perry, M. W. D., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620.
- Kozytskyi, A. V., & Tymoschuk, V. V. (2025). Substituted piperidine challenge. Analytical and Bioanalytical Chemistry, 417(1), 1-3.
- ResearchGate. (n.d.). Piperine mass fragments: possible structures of major mass spectral....
- ResearchGate. (n.d.). Experimental and calculated 13 C, 1 H and 15 N NMR chemical shifts (ppm) of 4-pypp.
- Moorthy, N. S. H. N., et al. (2012). Structural analysis of 2-piperidin-4-yl-actamide derivatives for hERG blocking and MCH R1 antagonistic activities. Medicinal Chemistry, 8(2), 269-281.
- YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC).
- O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids: a kaleidoscope of natural products. Journal of the Chemical Society, Perkin Transactions 1, (21), 3251-3266.
- Malfara, M., Jansen, A., & Tierney, J. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv.
- JETIR. (n.d.). NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. JETIR.
- RSC Publishing. (n.d.). Mild general synthesis of 4-substituted piperidines. RSC Publishing.
- DTIC. (n.d.). Piperidine Synthesis. DTIC.
- PubMed. (n.d.). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed.
- DTIC. (n.d.). Mass Spectrometry of Heterocyclic Compounds. DTIC.
- Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 835-847.
- Thibaudeau, C., & Le Guernevé, C. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube.
- ACS Publications. (n.d.). Conformation of piperidine and of derivatives with additional ring hetero atoms.
- RSC Blogs. (2024). RSC Advances Blog. RSC Blogs.
- ResearchGate. (n.d.). X‐Ray Crystallography for Stereochemical Elucidation.
- PubMed Central. (n.d.). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)
- Semantic Scholar. (n.d.). Mass Spectral Techniques in Heterocyclic Chemistry: Applications and Stereochemical Considerations in Carbohydrates and Other Oxygen Heterocycles. Semantic Scholar.
- Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
- PubMed. (n.d.). Substituted piperidine challenge. PubMed.
- ResearchGate. (n.d.). Substituted piperidine challenge | Request PDF.
- International Journal of Science and Research (IJSR). (n.d.). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II).
- University of Illinois. (n.d.).
- PubMed. (n.d.). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 16. youtube.com [youtube.com]
- 17. rsc.org [rsc.org]
- 18. Two polymorphs of 4-hydroxypiperidine with different NH configurations - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE02477J [pubs.rsc.org]
- 19. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Kinetic and X-ray crystallographic studies of the steric course of N-benzylation of piperidines: quaternization by preferential equatorial attack - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Cyclobutoxypiperidine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Cyclobutoxypiperidine hydrochloride is a heterocyclic organic compound of increasing interest within the field of medicinal chemistry. Its unique structural motif, combining a flexible piperidine core with a compact cyclobutoxy group, presents a compelling scaffold for the design of novel therapeutic agents. The piperidine ring is a highly privileged structure in drug discovery, known to impart favorable pharmacokinetic properties and to serve as a versatile anchor for interacting with a wide array of biological targets, particularly within the central nervous system (CNS)[1]. This guide provides a comprehensive overview of this compound hydrochloride, detailing a proposed synthetic pathway, expected physicochemical properties, and potential applications in modern drug development. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from analogous structures and established chemical principles to provide a robust and scientifically grounded resource.
Molecular Structure and Physicochemical Properties
This compound hydrochloride is the hydrochloride salt of this compound. The formation of the hydrochloride salt enhances the compound's stability and aqueous solubility, which is often advantageous for pharmaceutical formulation and biological testing[2].
Table 1: Core Physicochemical Properties
| Property | Value/Information | Source/Justification |
| CAS Number | 1341037-74-8 | [2][3] |
| Molecular Formula | C9H18ClNO | [2] |
| Molecular Weight | 191.70 g/mol | [4] |
| Appearance | Expected to be a white to off-white solid | Analogy to similar piperidine hydrochlorides. |
| Melting Point | Data not publicly available. Expected to be a sharp melting point for a pure crystalline solid. | General principle for pure crystalline solids. |
| Boiling Point | Data not publicly available. | [4] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | The hydrochloride salt form generally increases aqueous solubility. |
Proposed Synthesis Workflow
A plausible and efficient synthesis of this compound hydrochloride can be conceptualized through a three-step process, commencing with the commercially available N-Boc-4-hydroxypiperidine. This strategic approach involves the protection of the reactive secondary amine of the piperidine ring, followed by etherification, and concluding with deprotection and salt formation.
Step 1: N-Protection of 4-Hydroxypiperidine
The initial step involves the protection of the secondary amine of 4-hydroxypiperidine with a tert-butyloxycarbonyl (Boc) group. This is a crucial step to prevent the amine from interfering with the subsequent etherification reaction. The Boc group is widely used in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions[5].
Protocol: N-Boc Protection
-
To a stirred solution of 4-hydroxypiperidine in a suitable solvent such as dichloromethane (DCM), add an aqueous solution of a mild base like sodium bicarbonate[6].
-
Add di-tert-butyl dicarbonate (Boc₂O) portion-wise at room temperature[6].
-
Stir the reaction mixture vigorously for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Perform an aqueous workup to remove the base and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine, which is often a white to off-white solid[7][8].
Step 2: Williamson Ether Synthesis
The core of the synthesis is the formation of the cyclobutyl ether via a Williamson ether synthesis. This classic and reliable method involves the reaction of an alkoxide with a primary alkyl halide[9][10][11][12][13]. In this case, the alkoxide is generated from the hydroxyl group of N-Boc-4-hydroxypiperidine.
Causality Behind Experimental Choices:
-
Choice of Base: A strong base, such as sodium hydride (NaH), is required to deprotonate the secondary alcohol to form the more nucleophilic alkoxide.
-
Choice of Alkyl Halide: Cyclobutyl bromide is a suitable electrophile for this S_N2 reaction.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) is ideal as it can dissolve both the alkoxide and the alkyl halide, and it does not participate in the reaction.
Protocol: Etherification
-
Dissolve N-Boc-4-hydroxypiperidine in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath and add sodium hydride (NaH) portion-wise. Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
Add cyclobutyl bromide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction carefully with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure N-Boc-4-cyclobutoxypiperidine.
Step 3: Deprotection and Hydrochloride Salt Formation
The final step is the removal of the N-Boc protecting group and the simultaneous formation of the hydrochloride salt. This is typically achieved by treating the protected intermediate with a strong acid[1][14].
Protocol: Deprotection
-
Dissolve N-Boc-4-cyclobutoxypiperidine in a suitable solvent such as 1,4-dioxane or methanol.
-
Add a solution of hydrochloric acid in the chosen solvent (e.g., 4 M HCl in dioxane).
-
Stir the reaction at room temperature for a few hours. The progress of the deprotection can be monitored by TLC.
-
Upon completion, the hydrochloride salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure to yield the crude product.
-
The resulting solid can be triturated with a non-polar solvent like diethyl ether or hexane to remove any organic impurities and then dried under vacuum to afford this compound hydrochloride.
Structural Elucidation and Characterization
The identity and purity of the synthesized this compound hydrochloride would be confirmed using a combination of spectroscopic techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Signals corresponding to the piperidine ring protons, likely in the δ 1.5-3.5 ppm range. - A multiplet for the proton at the 4-position of the piperidine ring, shifted downfield due to the adjacent oxygen atom. - Signals for the cyclobutyl ring protons. - A broad singlet for the N-H proton of the piperidinium ion. |
| ¹³C NMR | - Resonances for the carbon atoms of the piperidine and cyclobutyl rings. - The carbon at the 4-position of the piperidine ring will be shifted downfield due to the ether linkage. |
| Mass Spectrometry (MS) | - The mass spectrum should show a molecular ion peak corresponding to the free base (C9H17NO) at m/z 155.13. |
| Infrared (IR) Spectroscopy | - A broad absorption band in the region of 2500-3000 cm⁻¹ characteristic of the N-H stretch of a secondary ammonium salt. - C-O ether stretching vibration around 1050-1150 cm⁻¹. - C-H stretching vibrations of the aliphatic rings. |
Applications in Drug Discovery
The this compound scaffold is a valuable building block in drug discovery for several reasons:
-
CNS-Targeted Therapeutics: The piperidine moiety is a common feature in many centrally acting drugs due to its ability to impart favorable properties for crossing the blood-brain barrier[15][16]. The lipophilic nature of the cyclobutoxy group may further enhance this property.
-
Modulation of Physicochemical Properties: The cyclobutoxy group can be used to fine-tune the lipophilicity and metabolic stability of a lead compound.
-
Vector for Further Functionalization: The secondary amine of the piperidine ring provides a convenient handle for the introduction of various substituents, allowing for the exploration of structure-activity relationships.
Derivatives of 4-alkoxypiperidines have been investigated for a range of pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects[2][17][18][19][20].
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes[18][21].
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: Piperidine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin[15][21]. Assume the compound is toxic and handle with care. In case of exposure, seek immediate medical attention.
Conclusion
This compound hydrochloride represents a promising, yet underexplored, chemical entity for the development of novel therapeutics. The synthetic route outlined in this guide, based on well-established and reliable chemical transformations, provides a clear pathway for its preparation. The structural features of this compound make it an attractive scaffold for targeting a variety of biological systems, particularly within the CNS. Further research into the specific biological activities of derivatives of this compound is warranted and could lead to the discovery of new and effective medicines.
References
- Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
- Ren, T., & Zuo, Z. (2019). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Expert Opinion on Drug Metabolism & Toxicology, 15(10), 849-867.
-
MDPI. (2022, January 12). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Retrieved from [Link]
- PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3853-3856.
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
- MDPI. (2021). A Brønsted Acidic Deep Euteretic Solvent for N-Boc Deprotection. Molecules, 26(15), 4469.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
- PubMed Central (PMC). (2021).
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
ChemRxiv. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2012, December 5). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]
-
MDPI. (2023, August 15). Exploring the Chemical Properties and Medicinal Applications of Tetramethylthiocycloheptyne Sulfoximine Used in Strain-Promoted Azide–Alkyne Cycloaddition Reactions. Retrieved from [Link]
-
YouTube. (2022, January 31). Williamson Ether Synthesis: Alkoxide + Primary Haloalkane. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). N-Boc-4-Hydroxypiperidine. Retrieved from [Link]
-
PCCA. (n.d.). Safety Data Sheet: Clonidine Hydrochloride USP. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Chemsrc. (n.d.). Propylidine Ropinirole HCl | CAS#:249622-62-6. Retrieved from [Link]
Sources
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Hcl | CymitQuimica [cymitquimica.com]
- 3. This compound-Hcl [mail.sobekbio.com]
- 4. arctomsci.com [arctomsci.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. N-BOC-4-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 7. 1-Boc-4-hydroxypiperidine 97 109384-19-2 [sigmaaldrich.com]
- 8. N-BOC-4-Hydroxypiperidine, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 12. youtube.com [youtube.com]
- 13. Khan Academy [khanacademy.org]
- 14. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
- 15. atticusllc.com [atticusllc.com]
- 16. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. biosynth.com [biosynth.com]
- 19. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pccarx.com [pccarx.com]
Methodological & Application
Synthesis of 4-Cyclobutoxypiperidine: A Detailed Experimental Protocol for Pharmaceutical Research
Introduction
4-Cyclobutoxypiperidine is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutic agents to modulate their physicochemical and pharmacokinetic properties. The cyclobutoxy moiety can enhance metabolic stability and lipophilicity, while the piperidine scaffold is a common feature in many centrally active and peripherally acting drugs. This application note provides a comprehensive, three-step experimental protocol for the synthesis of this compound, designed for researchers and scientists in drug development. The described synthesis employs a robust and scalable route involving the protection of 4-hydroxypiperidine, followed by a Williamson ether synthesis, and concluding with deprotection to yield the target compound.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via a three-step sequence as illustrated below. This strategy ensures regioselective alkylation of the hydroxyl group by first protecting the more nucleophilic piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.
Caption: Three-step synthesis of this compound.
Step 1: Synthesis of N-Boc-4-hydroxypiperidine
The initial step involves the protection of the secondary amine of 4-hydroxypiperidine with a tert-butoxycarbonyl (Boc) group. This is a crucial step to prevent the piperidine nitrogen from competing in the subsequent Williamson ether synthesis. The reaction proceeds via nucleophilic attack of the amine on di-tert-butyl dicarbonate.
Experimental Protocol
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Moles |
| 4-Hydroxypiperidine | C₅H₁₁NO | 101.15 | - | 10.0 g | 98.9 mmol |
| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | - | 22.6 g | 103.8 mmol |
| Potassium Carbonate | K₂CO₃ | 138.21 | - | 15.1 g | 109.3 mmol |
| Methanol | CH₃OH | 32.04 | - | 100 mL | - |
| Deionized Water | H₂O | 18.02 | - | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed | - |
| Brine (sat. NaCl) | NaCl | 58.44 | Saturated | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxypiperidine (10.0 g, 98.9 mmol) and methanol (100 mL). Stir until the solid is fully dissolved.
-
Add potassium carbonate (15.1 g, 109.3 mmol) to the solution.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (22.6 g, 103.8 mmol) in a minimal amount of methanol and add it dropwise to the stirring reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
Once the reaction is complete, filter the insoluble materials.
-
Concentrate the filtrate under reduced pressure to obtain a residue.
-
Partition the residue between ethyl acetate (150 mL) and deionized water (100 mL).
-
Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to yield N-Boc-4-hydroxypiperidine as a white to off-white solid. The product can be further purified by recrystallization from ethyl acetate/hexanes if necessary. A near-quantitative yield is expected.[2]
Expected Characterization Data for N-Boc-4-hydroxypiperidine:
-
¹H NMR (CDCl₃): δ 3.85 (m, 1H), 3.04 (m, 2H), 1.87 (m, 2H), 1.47 (s, 9H), 1.47 (m, 2H).[2]
-
¹³C NMR (CDCl₃): δ 154.9, 79.7, 67.5, 42.8, 32.5, 28.5.[2]
-
Mass Spectrum (ESI): m/z 202.15 [M+H]⁺.
Step 2: Synthesis of tert-Butyl 4-(cyclobutyloxy)piperidine-1-carboxylate
This step involves the formation of the ether linkage via a Williamson ether synthesis. The alkoxide is generated from N-Boc-4-hydroxypiperidine using a strong base, sodium hydride, which then undergoes an Sₙ2 reaction with cyclobutyl bromide.[3][4]
Experimental Protocol
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Moles |
| N-Boc-4-hydroxypiperidine | C₁₀H₁₉NO₃ | 201.26 | - | 10.0 g | 49.7 mmol |
| Sodium Hydride (60% disp. in mineral oil) | NaH | 24.00 | 60% | 2.38 g | 59.6 mmol |
| Cyclobutyl Bromide | C₄H₇Br | 135.00 | - | 8.05 g | 59.6 mmol |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 150 mL | - |
| Saturated Ammonium Chloride | NH₄Cl | 53.49 | Saturated | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed | - |
| Brine (sat. NaCl) | NaCl | 58.44 | Saturated | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | - |
Procedure:
-
In a flame-dried 500 mL three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (2.38 g, 59.6 mmol, 60% dispersion in mineral oil) in anhydrous THF (50 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve N-Boc-4-hydroxypiperidine (10.0 g, 49.7 mmol) in anhydrous THF (100 mL) and add it dropwise to the NaH suspension over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed.
-
Cool the mixture back to 0 °C and add cyclobutyl bromide (8.05 g, 59.6 mmol) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 12-16 hours, monitoring by TLC.
-
After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Partition the mixture between ethyl acetate (200 mL) and water (100 mL).
-
Separate the organic layer, wash with brine (2 x 75 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 4-(cyclobutyloxy)piperidine-1-carboxylate as a colorless oil or a low-melting solid.
Expected Characterization Data for tert-Butyl 4-(cyclobutyloxy)piperidine-1-carboxylate:
-
¹H NMR (CDCl₃): Expected signals around δ 4.2-4.0 (m, 1H, CH-O), 3.8-3.6 (m, 2H), 3.2-3.0 (m, 2H), 2.4-2.2 (m, 2H), 2.1-1.9 (m, 2H), 1.8-1.5 (m, 4H), 1.45 (s, 9H).
-
¹³C NMR (CDCl₃): Expected signals around δ 154.8, 79.5, 73.0, 41.0, 31.0, 30.0, 28.4, 13.5.
-
Mass Spectrum (ESI): m/z 256.2 [M+H]⁺.
Step 3: Synthesis of this compound
The final step is the deprotection of the N-Boc group under acidic conditions to yield the desired this compound, which is typically isolated as its hydrochloride salt.
Experimental Protocol
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Moles |
| tert-Butyl 4-(cyclobutyloxy)piperidine-1-carboxylate | C₁₄H₂₅NO₃ | 255.35 | - | 10.0 g | 39.1 mmol |
| 4M HCl in 1,4-Dioxane | HCl | 36.46 | 4 M | 50 mL | 200 mmol |
| Diethyl Ether | C₄H₁₀O | 74.12 | - | As needed | - |
Procedure:
-
Dissolve tert-butyl 4-(cyclobutyloxy)piperidine-1-carboxylate (10.0 g, 39.1 mmol) in 4M HCl in 1,4-dioxane (50 mL) in a 100 mL round-bottom flask at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate is often observed. Monitor the reaction by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Triturate the resulting solid with diethyl ether, and collect the precipitate by vacuum filtration.
-
Wash the solid with diethyl ether and dry under vacuum to afford this compound hydrochloride as a white solid.
Expected Characterization Data for this compound Hydrochloride:
-
Molecular Formula: C₉H₁₈ClNO
-
Molecular Weight: 191.70 g/mol
-
Mass Spectrum (ESI of free base): m/z 156.1 [M+H]⁺.
Workflow Visualization
Caption: Detailed workflow for the three-step synthesis.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium hydride is a highly flammable and water-reactive solid. Handle with extreme care under an inert atmosphere. Quench any residual NaH carefully.
-
Cyclobutyl bromide is a lachrymator and should be handled with caution.
-
4M HCl in dioxane is corrosive and toxic. Avoid inhalation and skin contact.
References
-
Atlantis Press. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]
-
PubChem. tert-Butyl 4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2022). 8.9: Nucleophilic substitution in the Lab. [Link]
-
PMC - NIH. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
OrgoSolver. Williamson Ether Synthesis (NaH + R′–X) — Alkoxide Formation, SN2 Coupling, Intramolecular Rings. [Link]
- Google Patents. (2014). PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA.
-
Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- Google Patents. (2016). Preparation of tert-butyl 4-((1r,2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2- carboxamido)
-
Khan Academy. Williamson ether synthesis. [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
ResearchGate. (2020). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) | Request PDF. [Link]
-
ResearchGate. (2019). Boc deprotection conditions tested. | Download Scientific Diagram. [Link]
-
PubChemLite. This compound hydrochloride (C9H17NO). [Link]
-
Atlantis Press. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]
-
PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]
-
PubChem. tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
- Google Patents. (2015). Synthesis method of N-boc-4-hydroxypiperidine.
-
PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2007). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. [Link]
-
SpectraBase. 4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[1H NMR] - Spectrum. [Link]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate | C14H24N2O3 | CID 24688815 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for the Analysis of 4-Alkoxypiperidines
Abstract
This application note details a comprehensive and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-alkoxypiperidine derivatives. These compounds are pivotal intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). The method development process, from initial column and mobile phase screening to final optimization, is described. The resulting method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for quality control and stability testing in a regulated environment.
Introduction: The Challenge of Analyzing Basic Compounds
4-Alkoxypiperidines are a class of heterocyclic amines that serve as critical building blocks in medicinal chemistry. Their accurate quantification is essential for ensuring the quality and purity of intermediates and final drug substances. However, the analysis of basic compounds like piperidine derivatives by reversed-phase HPLC presents several challenges.[1][2] The primary difficulty arises from the interaction between the protonated basic analytes and residual acidic silanol groups on the surface of conventional silica-based stationary phases.[2][3] This secondary interaction often leads to poor peak shapes, characterized by significant tailing, which compromises resolution, accuracy, and sensitivity.[1][2][4]
To overcome these issues, a systematic approach to method development is required, focusing on the careful selection of the stationary phase, mobile phase pH, and appropriate additives to minimize undesirable silanol interactions.[1][2] This guide provides a detailed protocol for developing and validating a stability-indicating HPLC method for 4-alkoxypiperidine analysis.
Method Development Strategy
The core strategy for this method development was to establish a reversed-phase HPLC (RP-HPLC) method that provides symmetric peak shapes, adequate retention, and high resolution for the 4-alkoxypiperidine analyte and its potential degradation products.
Initial Screening: Column and Mobile Phase Selection
The initial phase of method development involved screening various columns and mobile phase conditions to identify the most promising starting point.
Column Selection Rationale: Given the basic nature of 4-alkoxypiperidines, columns with reduced silanol activity are preferred.[5] Modern, high-purity silica columns (Type B) with robust end-capping are designed to minimize these secondary interactions.[5][6] Columns with polar-embedded or polar-endcapped stationary phases can also offer alternative selectivity and improved peak shape for basic compounds.[7][8] For this study, an InertSustain C18 column was selected due to its reputation for high inertness and durability, making it suitable for a wide range of compounds, including those with basic functional groups.[8]
Mobile Phase Considerations: The mobile phase pH is a critical parameter for controlling the ionization state of both the analyte and the stationary phase silanols.[9] Operating at a low pH (typically below 3) protonates the silanol groups, reducing their capacity for strong ionic interactions with the protonated basic analyte.[3][4] Alternatively, working at a high pH deprotonates the analyte, reducing its charge and interaction with the stationary phase. For this method, a low pH approach was chosen.
Volatile buffers are highly recommended, especially if the method is intended to be compatible with mass spectrometry (LC-MS).[10][11] Formic acid and ammonium formate are excellent choices for creating a buffered mobile phase at a low pH that is also MS-friendly.[12][13][14]
Optimization of Chromatographic Conditions
Following the initial screening, a systematic optimization of the mobile phase composition and gradient was performed to achieve the desired separation.
Final Optimized Method: The optimized conditions are summarized in the table below.
| Parameter | Condition |
| Column | InertSustain C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by a 5-minute re-equilibration at 10% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A/Mobile Phase B (90:10, v/v) |
This combination of a modern, end-capped C18 column with a low-pH mobile phase effectively mitigates peak tailing and provides excellent chromatographic performance for 4-alkoxypiperidines.
Experimental Protocols
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.
-
Sample Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 volume ratio.
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of the 4-alkoxypiperidine reference standard and dissolve it in 100 mL of the sample diluent.
-
Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample and dissolve it in the sample diluent to achieve a final concentration of 100 µg/mL.
HPLC System Setup and Operation
-
Set up the HPLC system with the specified column and mobile phases.
-
Purge the system to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature to 30°C and the UV detection wavelength to 220 nm.
-
Inject a blank (sample diluent) to ensure the system is clean.
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution for analysis.
Method Development Workflow Visualization
The logical flow of the method development process is illustrated in the diagram below.
Caption: Workflow for HPLC method development.
Method Validation
The optimized HPLC method was validated in accordance with the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[15][16][17] The validation parameters assessed were specificity, linearity, accuracy, precision, and robustness.
Specificity and Forced Degradation Studies
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted as per ICH Q1A(R2) guidelines.[18][19][20] The 4-alkoxypiperidine sample was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105°C for 48 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours
The results of the forced degradation studies showed that the method was able to separate the main peak from all degradation products, confirming its specificity and stability-indicating capability. A target degradation of 5-20% was aimed for in these studies.[18][21]
Linearity
The linearity of the method was evaluated by analyzing a series of solutions of the 4-alkoxypiperidine reference standard at five different concentrations ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was found to be > 0.999, indicating excellent linearity over the tested range.
Accuracy
Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). The average recovery was between 98.0% and 102.0%, with a relative standard deviation (RSD) of less than 2.0%, which is within the acceptable limits for accuracy.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day. The RSD for the peak areas was less than 1.0%.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument. The RSD between the two sets of results was less than 2.0%.
Robustness
The robustness of the method was assessed by intentionally varying key chromatographic parameters, including:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase composition (± 2% organic)
The system suitability parameters, such as peak asymmetry and theoretical plates, remained within the acceptable limits for all variations, demonstrating the robustness of the method.
Validation Parameters Overview
The relationship between the different validation parameters is depicted in the diagram below.
Caption: Interrelation of method validation parameters.
Conclusion
A robust and reliable RP-HPLC method for the analysis of 4-alkoxypiperidines has been successfully developed and validated. The method demonstrates excellent specificity, linearity, accuracy, precision, and robustness, making it suitable for routine quality control analysis and stability studies of 4-alkoxypiperidine derivatives in the pharmaceutical industry. The systematic approach to method development, particularly the careful selection of the column and mobile phase pH, was crucial in overcoming the challenges associated with the analysis of basic compounds.
References
- Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds.
-
McCalley, D. V. (2009). The challenges of the analysis of basic compounds by high performance liquid chromatography: some possible approaches for improved separations. Journal of Chromatography A, 1216(51), 8879-8898. Retrieved from [Link]
-
Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]
-
ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]
-
ResearchGate. (2025, August 7). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
LCGC International. (n.d.). Buffer Considerations for LC and LC–MS. Retrieved from [Link]
-
ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Scribd. (n.d.). ICH Q2(R1) Validation of Analytical Methods. Retrieved from [Link]
-
Hawach Scientific. (2024, September 9). Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]
-
Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]
-
Chromtech. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC. Retrieved from [Link]
-
R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Sensus Impact. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
- Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
-
University College London. (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 20). Tackling Common Challenges in Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
-
Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]
-
Agilent. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]
-
MicroSolv. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
LCGC International. (2024, August 13). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 28). What Are The Disadvantages Of Chromatography? [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2025, August 5). Development and Validation of HPLC Method for Chlorohexidine. Retrieved from [Link]
-
PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. Retrieved from [Link]
Sources
- 1. The challenges of the analysis of basic compounds by high performance liquid chromatography: some possible approaches for improved separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. agilent.com [agilent.com]
- 7. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]
- 8. glsciencesinc.com [glsciencesinc.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide [hplcvials.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. hplc.eu [hplc.eu]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 18. resolvemass.ca [resolvemass.ca]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. database.ich.org [database.ich.org]
- 21. m.youtube.com [m.youtube.com]
Large-scale synthesis of 4-Cyclobutoxypiperidine for preclinical studies
Application Note & Protocol
Topic: Large-Scale Synthesis of 4-Cyclobutoxypiperidine for Preclinical Studies
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclobutane moiety is an increasingly important structural motif in modern medicinal chemistry, valued for the unique three-dimensional conformations it imparts to bioactive molecules.[1][2] this compound serves as a key building block for the synthesis of a variety of pharmaceutical candidates. This application note provides a detailed, scalable, and robust protocol for the large-scale synthesis of this compound, suitable for supplying preclinical studies. The synthesis is based on the Williamson ether synthesis, a reliable and well-established method for forming ether linkages.[3][4] This document offers a step-by-step guide, including safety precautions, reaction optimization, and analytical characterization, to ensure the consistent production of high-purity material.
Introduction: The Strategic Value of the Cyclobutoxy Moiety
The incorporation of small, strained ring systems like cyclobutane has become a powerful strategy in drug design.[1][2] The non-planar, puckered nature of the cyclobutane ring provides a scaffold that can project substituents into distinct vectors in three-dimensional space, enabling more precise and potent interactions with biological targets. When appended to a common scaffold like piperidine, the cyclobutoxy group can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and conformational rigidity. Consequently, this compound is a highly sought-after intermediate for the development of novel therapeutics.
This guide details a reproducible and scalable synthesis of this compound, designed to meet the demands of preclinical drug development programs where multi-gram to kilogram quantities of material are often required.[5][6]
Synthetic Strategy: The Williamson Ether Synthesis
The chosen synthetic route is the Williamson ether synthesis, a classic and highly versatile method for preparing both symmetrical and asymmetrical ethers.[3][7] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8][9]
The core of this strategy involves two key steps:
-
Deprotonation: A strong base is used to deprotonate the hydroxyl group of 4-hydroxypiperidine, forming a more nucleophilic alkoxide.
-
Nucleophilic Attack: The resulting piperidin-4-olate anion then acts as a nucleophile, attacking the electrophilic carbon of cyclobutyl bromide and displacing the bromide leaving group to form the desired ether linkage.
This method is well-suited for large-scale synthesis due to its typically high yields, the ready availability of starting materials, and straightforward reaction conditions.[3]
Reaction Scheme:
Caption: Williamson Ether Synthesis of this compound.
Detailed Synthesis Protocol
This protocol is designed for a multi-gram scale synthesis and can be scaled up with appropriate adjustments to equipment and reaction times.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 4-Hydroxypiperidine | ≥98% | Commercially Available |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available |
| Cyclobutyl Bromide | ≥97% | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |
| Hexanes | Anhydrous | Commercially Available |
| Diethyl Ether | ACS Grade | Commercially Available |
| Saturated aq. NH₄Cl | Prepared in-house | |
| Brine | Prepared in-house | |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
| Equipment | ||
| 3-Neck Round Bottom Flask | Appropriate for scale | |
| Mechanical Stirrer | ||
| Reflux Condenser | ||
| Addition Funnel | ||
| Thermometer | ||
| Nitrogen/Argon Inlet | ||
| Schlenk Line or Glove Box | For handling NaH | |
| Separatory Funnel | ||
| Rotary Evaporator | ||
| Vacuum Distillation Apparatus |
Critical Safety Precautions: Handling Sodium Hydride
Sodium Hydride (NaH) is a highly reactive and flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[10][11][12] Strict adherence to the following safety protocols is mandatory.
-
Inert Atmosphere: All manipulations of NaH must be performed under an inert atmosphere (Nitrogen or Argon) in a glove box or using Schlenk line techniques.[11]
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety goggles or a face shield, and nitrile or neoprene gloves at all times.[11][12]
-
Quenching: Never add water directly to NaH or a reaction mixture containing NaH. Quench reactions slowly with a proton source like isopropanol or ethanol, followed by a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Spill Cleanup: In case of a spill, do NOT use water. Cover the spill with dry sand, soda ash, or limestone and place it in a sealed container for disposal as hazardous waste.[10][13]
-
Fire Extinguishing: Use a Class D fire extinguisher (for combustible metals). Do NOT use water, foam, or carbon dioxide extinguishers.
Step-by-Step Synthesis Procedure
Step 1: Preparation of Sodium Hydride
-
Under an inert atmosphere, add the required amount of 60% NaH dispersion in mineral oil to a dry reaction flask equipped with a mechanical stirrer.
-
Wash the NaH dispersion three times with anhydrous hexanes to remove the mineral oil. For each wash, add hexanes, stir the slurry for 5-10 minutes, stop stirring, allow the NaH to settle, and then carefully cannulate or siphon off the hexanes.
-
After the final wash, dry the resulting grey powder under a stream of nitrogen or under vacuum to remove residual hexanes.
Step 2: Formation of the Alkoxide
-
Add anhydrous THF to the flask containing the washed NaH to create a slurry.
-
Cool the slurry to 0 °C using an ice-water bath.
-
Dissolve 4-hydroxypiperidine in anhydrous THF in a separate flask.
-
Slowly add the 4-hydroxypiperidine solution to the NaH slurry via an addition funnel over 30-60 minutes. Vigorous hydrogen gas evolution will be observed. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours, or until hydrogen evolution ceases, to ensure complete deprotonation.
Step 3: Ether Formation
-
Cool the reaction mixture back down to 0 °C.
-
Add cyclobutyl bromide to the addition funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours or until reaction completion is confirmed by TLC or LC-MS analysis.
Step 4: Work-up and Isolation
-
Cool the reaction mixture to 0 °C.
-
CAUTIOUSLY quench the reaction by the slow, dropwise addition of isopropanol to consume any unreacted NaH.
-
Slowly add saturated aqueous NH₄Cl solution to quench the remaining alkoxide.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil.
Step 5: Purification
-
For preclinical studies, high purity is essential. The crude oil should be purified by vacuum distillation.
-
Set up a vacuum distillation apparatus and carefully distill the crude product under reduced pressure to obtain pure this compound.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
LC-MS: To confirm the molecular weight and assess purity.[14]
-
GC-MS: As an alternative method for purity assessment.
Process Visualization and Data
Synthesis Workflow
Caption: Workflow for the large-scale synthesis of this compound.
Representative Reaction Data
| Parameter | Value |
| Scale (4-Hydroxypiperidine) | 50.0 g (0.49 mol) |
| Sodium Hydride (60%) | 23.7 g (0.59 mol, 1.2 equiv) |
| Cyclobutyl Bromide | 73.5 g (0.54 mol, 1.1 equiv) |
| Anhydrous THF | 1.0 L |
| Reaction Time | 16 hours |
| Reaction Temperature | Room Temperature |
| Typical Yield (Isolated) | 65-75% |
| Purity (by GC) | >98% |
Conclusion
The Williamson ether synthesis provides an effective and scalable method for the production of this compound. By following the detailed protocol and adhering to the stringent safety precautions outlined in this document, researchers and drug development professionals can reliably produce multi-gram quantities of this valuable building block at the high purity required for preclinical studies. The straightforward nature of the reaction and work-up makes this process amenable to further scale-up for future clinical and commercial supply.
References
-
State of New Jersey. "SODIUM HYDRIDE HAZARD SUMMARY." NJ.gov. [Link]
-
University of California Center for Laboratory Safety. "Sodium Hydride - Standard Operating Procedure." 2012. [Link]
-
Alkali Metals Limited. "MSDS for SODIUM HYDRIDE." [Link]
-
Wikipedia. "Williamson ether synthesis." [Link]
-
Dermer, O. C. "Williamson Ether Synthesis." Chemical Reviews, 14, 409 (1934). [Link]
-
Ashenhurst, J. "The Williamson Ether Synthesis." Master Organic Chemistry. 2014. [Link]
-
Lumen Learning. "Williamson ether synthesis." Organic Chemistry 1: An open textbook. [Link]
-
Chen, Y., et al. "Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[12][12]-rearrangement cascade." Chemical Science. [Link]
-
Wuitschik, G., et al. "Cyclobutanes in Small‐Molecule Drug Candidates." Angewandte Chemie International Edition, 49(27), 4525-4529 (2010). [Link]
-
DeForest, C. A., & Tirrell, D. A. "A mild, large-scale synthesis of 1,3-cyclooctanedione." Tetrahedron Letters, 52(17), 2151-2153 (2011). [Link]
-
Agilent Technologies. "Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites." [Link]
-
Namyslo, J. C., & Kaufmann, D. E. "The application of cyclobutane derivatives in organic synthesis." Chemical Reviews, 103(4), 1485-1538 (2003). [Link]
-
Agilent. "Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites." [Link]
-
Canesi, S., et al. "Concise Large-Scale Synthesis of Tomatidine, A Potent Antibiotic Natural Product." The Journal of Organic Chemistry, 86(20), 14137-14143 (2021). [Link]
-
Singh, R., et al. "Preclinical Formulations: Insight, Strategies, and Practical Considerations." AAPS PharmSciTech, 12(3), 917-930 (2011). [Link]
Sources
- 1. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson ether synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Concise Large-Scale Synthesis of Tomatidine, A Potent Antibiotic Natural Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. nj.gov [nj.gov]
- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 12. Sodium hydride - Safety Data Sheet [chemicalbook.com]
- 13. alkalimetals.com [alkalimetals.com]
- 14. agilent.com [agilent.com]
Application Notes & Protocols: The Strategic Incorporation of 4-Cyclobutoxypiperidine in Modern Drug Discovery
Abstract
The quest for drug candidates with optimized pharmacokinetic and pharmacodynamic profiles has led medicinal chemists to explore novel chemical space and molecular building blocks. Saturated heterocyclic scaffolds have become indispensable in this endeavor, offering a pathway to escape the "flatland" of aromatic compounds and improve drug-like properties. This guide provides a detailed examination of 4-cyclobutoxypiperidine, a versatile building block that combines the proven utility of the piperidine ring with the unique benefits of a cyclobutoxy moiety. We will explore the strategic rationale for its use, provide detailed, field-proven protocols for its synthetic manipulation, and present a case study illustrating its application in overcoming common drug discovery challenges, such as metabolic instability. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced building blocks to accelerate the discovery of next-generation therapeutics.
The Rationale: Why this compound?
The this compound scaffold is more than just another cyclic amine. Its strategic value lies in the synergistic combination of its two core components, which addresses several key challenges in modern drug design.
Enhancing Three-Dimensionality and Physicochemical Properties
Modern drug discovery emphasizes moving away from flat, aromatic molecules, which are often associated with off-target activity and poor solubility. The incorporation of scaffolds with a higher fraction of sp³-hybridized carbon centers is a key strategy to improve three-dimensionality.[1]
-
Improved Solubility & Reduced Promiscuity: The non-planar, saturated structure of the piperidine and cyclobutane rings can disrupt crystal packing and improve aqueous solubility. This increased sp³ character often leads to lower off-target binding promiscuity, increasing the probability of advancing a lead compound into clinical trials.[1]
-
Fine-Tuning Lipophilicity: The cyclobutoxy group serves as a moderately lipophilic handle. It provides a tool for medicinal chemists to modulate a compound's octanol-water partition coefficient (LogP/LogD), a critical parameter governing absorption, distribution, metabolism, and excretion (ADME).[2][3]
The Cyclobutoxy Group as a Metabolic Shield and Bioisostere
One of the most compelling reasons to employ the this compound building block is the inherent stability and unique conformational properties of the cyclobutyl ring.
-
Enhanced Metabolic Stability: The cyclobutoxy group can act as a "metabolic shield." Common sites of metabolism by cytochrome P450 (CYP) enzymes include labile positions on alkyl chains (e.g., demethylation of methoxy groups or oxidation of isopropyl groups). Replacing such groups with a cyclobutoxy moiety can block these metabolic pathways, thereby increasing the compound's half-life (t₁/₂) and reducing its intrinsic clearance (CLint).[4][5][6] Strategies like cyclization are known to substantially improve the metabolic stability of drug candidates.[5]
-
Bioisosteric Replacement: The cyclobutyl group is an effective bioisostere for other functionalities.[7][8] It can replace larger cyclic systems or conformationally flexible alkyl groups to impart rigidity. This conformational restriction can lock the molecule into a more bioactive conformation, improving binding affinity for its target, and can lead to improved pharmacokinetic properties.[4]
The diagram below illustrates the conceptual workflow for leveraging this building block.
Caption: Workflow for utilizing this compound in lead optimization.
Core Synthetic Protocols
This compound is a secondary amine, making its nitrogen atom a prime handle for synthetic elaboration. The two most common and robust transformations are N-alkylation (typically via reductive amination) and N-acylation.
Protocol 1: N-Alkylation via Reductive Amination
Reductive amination is a highly reliable and versatile method for forming C-N bonds. It proceeds through the formation of an iminium ion intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent as it is mild, selective for the iminium ion over the starting aldehyde, and tolerant of a wide range of functional groups.[9][10]
Objective: To synthesize N-benzyl-4-cyclobutoxypiperidine.
Materials:
-
This compound hydrochloride (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Triethylamine (NEt₃) (1.1 eq, if starting with the HCl salt)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound hydrochloride (1.0 eq) and anhydrous DCM.
-
Basification: Add triethylamine (1.1 eq) to the suspension to neutralize the HCl salt and liberate the free base. Stir for 10-15 minutes at room temperature.
-
Iminium Formation: Add benzaldehyde (1.1 eq) to the solution. Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition controls any initial exotherm and ensures a steady reduction process. The reaction is typically stirred at room temperature for 12-16 hours.
-
Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.
Caption: Simplified mechanism of reductive amination.
Protocol 2: N-Acylation with Acyl Chloride
N-acylation is a fundamental transformation to form amides, which are prevalent in drug molecules. The reaction of this compound with an acylating agent like benzoyl chloride is typically rapid and high-yielding. A non-nucleophilic base such as triethylamine is used to scavenge the HCl generated during the reaction.[11]
Objective: To synthesize (4-cyclobutoxyphenyl)(phenyl)methanone.
Materials:
-
This compound hydrochloride (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (NEt₃) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: Dissolve this compound hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Basification: Add triethylamine (2.2 eq). Causality Note: Two equivalents of base are required: one to neutralize the starting material's HCl salt and a second to scavenge the HCl produced by the acylation reaction.
-
Acylation: Cool the solution to 0 °C in an ice bath. Add benzoyl chloride (1.1 eq) dropwise via syringe. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up & Purification: Quench the reaction with saturated NaHCO₃ solution. Extract with DCM, combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography.
Case Study: Overcoming Metabolic Liability in a GPCR Antagonist
G-Protein Coupled Receptors (GPCRs) are a major class of drug targets.[12][13] Let's consider a hypothetical lead compound, Compound A , a potent antagonist for a therapeutic GPCR target.
The Problem: While Compound A shows excellent potency, preclinical pharmacokinetic studies reveal a significant liability: rapid metabolism. In vitro assays with human liver microsomes show a short half-life due to CYP-mediated O-demethylation of its para-methoxy group.[14][15] This rapid clearance would likely translate to a high human dose and frequent dosing, which is undesirable.
Caption: Metabolic pathway of the hypothetical lead compound.
The Solution: We propose a bioisosteric replacement of the metabolically labile p-methoxyphenyl group with a this compound moiety to create Compound B . This can be achieved by synthesizing the core of Compound A with a reactive handle (e.g., an alkyl halide) and coupling it with this compound via the N-alkylation protocol described above.
The Scientific Rationale:
-
Blocking Metabolism: The C-O bond within the cyclobutoxy ether is significantly more stable towards oxidative cleavage by CYP enzymes than the methyl C-O bond in the anisole group of Compound A .[5] This structural modification is designed to directly block the primary metabolic pathway.
-
Maintaining/Improving Potency: The piperidine ring is a well-established scaffold in GPCR ligands.[16] The cyclobutoxy group, while sterically different from a methoxy group, can still engage in favorable hydrophobic interactions within the receptor binding pocket. Its defined three-dimensional shape can improve conformational rigidity, potentially leading to an entropy-favored binding event.[4]
-
Optimizing Physicochemical Properties: This modification increases the sp³ fraction of the molecule, which is expected to improve the overall ADME profile, including solubility and reduced potential for off-target effects.[1]
Comparative Data (Hypothetical)
The following table summarizes the expected outcomes from this strategic modification.
| Parameter | Compound A (Lead) | Compound B (Optimized) | Rationale for Improvement |
| Target Binding (Ki, nM) | 1.2 | 2.5 | Maintained high-affinity binding. |
| Metabolic Stability (t₁/₂, min) | 8 | 115 | Cyclobutoxy group blocks CYP-mediated O-demethylation.[5][6] |
| Intrinsic Clearance (CLint) | High | Low | Slower metabolism leads to lower clearance.[14][17] |
| Aqueous Solubility | Moderate | Improved | Increased sp³ character enhances solubility.[1] |
| Calculated LogP (cLogP) | 3.8 | 3.5 | Modest reduction in lipophilicity, often favorable. |
Self-Validating Protocols: In Vitro Evaluation
To validate the success of the synthetic strategy, the new analogs must be tested.
Protocol 3: In Vitro Metabolic Stability Assay
This assay determines a compound's susceptibility to metabolism by liver enzymes, providing key parameters like half-life (t₁/₂) and intrinsic clearance (CLint).[14][17]
Materials:
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Acetonitrile with internal standard (for protein precipitation)
-
LC-MS/MS system for analysis
Step-by-Step Procedure:
-
Preparation: Prepare a microsomal suspension in phosphate buffer on ice. Prepare the test compound solution by diluting the stock to a final concentration of 1 µM in the incubation mixture.
-
Pre-incubation: Pre-warm the microsomal suspension and the test compound solution separately at 37 °C for 5 minutes.
-
Initiation: Initiate the reaction by adding the NADPH regenerating system to the microsomal/compound mixture. This is the t=0 time point.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
Analysis: Centrifuge the quenched samples to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the line (-k) is used to calculate the half-life (t₁/₂ = 0.693 / k). Intrinsic clearance (CLint) can then be calculated from these values.
Conclusion
This compound is a powerful and strategic building block in the medicinal chemist's toolkit. Its utility extends beyond simply being another cyclic amine; it offers a validated solution for tackling pervasive issues in drug discovery, most notably metabolic instability. By providing enhanced three-dimensionality, a means to fine-tune physicochemical properties, and a robust shield against oxidative metabolism, it enables the rational design of drug candidates with superior pharmacokinetic profiles. The protocols and strategies outlined in this guide demonstrate that the thoughtful incorporation of such advanced building blocks is a key driver of success in the journey from a promising hit to a viable clinical candidate.
References
- Roy, D. (n.d.). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry (RSC Publishing).
- Willems, M., et al. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central.
- Domainex. (2023, May 16). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation.
- Natho, P., et al. (2025, December). Merck's approach to a cyclobutyl building block via a BCB intermediate. ResearchGate.
- CymitQuimica. (n.d.). This compound-Hcl.
- BLD Pharm. (n.d.). 1174044-16-6|this compound.
- Kumar, P., & Kumar, V. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(3), 459-477.
- Macmillan Group - Princeton University. (2021, July 1). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides.
- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.
- Berry, D. J., et al. (n.d.). Catalysis by 4-dialkylaminopyridines. Semantic Scholar.
- Pharma Focus Asia. (n.d.). Metabolic Stability.
- SlidePlayer. (2012, May 7). Application of Bioisosteres in Drug Design.
- Longdom Publishing. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations.
- BenchChem. (2025). The Pivotal Role of N-Boc-4-hydroxypiperidine in Modern Drug Discovery and Development: A Technical Guide.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.
- De Vito, E., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. PubMed Central.
- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. ResearchGate.
- BenchChem. (2025). Application Note and Protocol: Acylation of 4-Acetylpiperidine.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-Piperidinecarboxamide.
- ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?.
- Zhang, M., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed.
- Obaid, R. J. (2023). The Role of Pharmacokinetics in Pharmaceutical Toxicology. Open Access Journals.
- Im, D. S. (n.d.). Pharmacology of Antagonism of GPCR. PubMed.
- Banala, A. K., et al. (n.d.). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). PubMed.
- Grogan, S., & Preuss, C. V. (2023). Pharmacokinetics. PubMed.
- Katritch, V., & Abagyan, R. (2012). GPCR agonist binding revealed by modeling and crystallography. PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmafocusasia.com [pharmafocusasia.com]
- 7. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation | Domainex [domainex.co.uk]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Pharmacology of Antagonism of GPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GPCR agonist binding revealed by modeling and crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 15. longdom.org [longdom.org]
- 16. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
N-alkylation of 4-Cyclobutoxypiperidine protocols
An In-Depth Guide to the N-Alkylation of 4-Cyclobutoxypiperidine: Protocols and Mechanistic Insights
Introduction
The this compound scaffold is a privileged motif in modern medicinal chemistry, appearing in a multitude of drug candidates and approved pharmaceuticals. Its unique three-dimensional structure and physicochemical properties often impart favorable characteristics such as improved metabolic stability and receptor binding affinity. The secondary amine of the piperidine ring serves as a critical handle for chemical modification, allowing for the introduction of diverse substituents to modulate pharmacological activity, selectivity, and pharmacokinetic profiles.[1] N-alkylation is a fundamental transformation used to synthesize libraries of these derivatives for structure-activity relationship (SAR) studies.
This comprehensive guide, designed for researchers and drug development professionals, provides detailed application notes and protocols for the most effective methods of N-alkylation of this compound. We will delve into the mechanistic underpinnings of each protocol, explaining the rationale behind experimental choices to ensure both reproducibility and a deeper understanding of the chemistry involved.
Methodology 1: Reductive Amination
Reductive amination is arguably the most versatile and widely employed method for the N-alkylation of secondary amines like this compound.[2] This one-pot reaction involves the condensation of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine.[3]
Expertise & Experience: The Rationale
The key advantage of this method is its exceptional control over selectivity, effectively preventing the over-alkylation that can plague other methods.[2] The choice of reducing agent is critical. While various borohydride reagents can be used, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) has become the reagent of choice.[4] STAB is a mild and selective reducing agent, capable of reducing the iminium ion much faster than the starting aldehyde or ketone.[5] This chemoselectivity minimizes the formation of alcohol byproducts, leading to cleaner reactions and simpler purifications.[4][5] Unlike the more toxic sodium cyanoborohydride (NaBH₃CN), STAB is safer to handle and its reactions are typically high-yielding.[4][6]
Visualizing the Workflow: Reductive Amination
Caption: General experimental workflow for reductive amination.
Protocol 1: N-Alkylation via Reductive Amination with STAB
This protocol describes a general procedure for the reaction of this compound with a representative aldehyde.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., Benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[5]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv) and the selected aldehyde or ketone (1.0-1.2 equiv). Dissolve the components in anhydrous DCM or DCE (to a concentration of approx. 0.1-0.2 M).[2]
-
Iminium Ion Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.3-1.6 equiv) to the solution in portions over 10-15 minutes.[6] A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-24 hours).
-
Work-up: Once complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Isolation: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-alkylated product.[2]
Visualizing the Mechanism: Reductive Amination
Caption: Simplified mechanism of reductive amination.
Methodology 2: Direct Alkylation with Alkyl Halides
Direct N-alkylation via an Sₙ2 reaction is a classic and straightforward method for forming C-N bonds. It involves the reaction of the secondary amine, which acts as a nucleophile, with an electrophilic alkyl halide.[7]
Expertise & Experience: The Rationale
While seemingly simple, this method requires careful control to avoid a common pitfall: over-alkylation. The tertiary amine product is often more nucleophilic than the starting secondary amine, making it susceptible to reacting with another equivalent of the alkyl halide to form an undesired quaternary ammonium salt.[8]
Several strategies can be employed to favor mono-alkylation:
-
Use of a Non-nucleophilic Base: A hindered, non-nucleophilic base like N,N-diisopropylethylamine (Hünig's base) is often added.[9] Its role is to scavenge the proton released during the reaction, preventing the formation of the unreactive piperidinium salt and ensuring the amine remains a free nucleophile. Its steric bulk prevents it from competing with the piperidine as a nucleophile.[9]
-
Control of Stoichiometry and Addition: Using the piperidine in slight excess or adding the alkyl halide slowly via a syringe pump can help ensure the halide preferentially reacts with the more abundant secondary amine.[8]
-
Solvent Choice: Aprotic polar solvents like acetonitrile or DMF are typically used to dissolve the reactants and facilitate the Sₙ2 reaction.[8]
Protocol 2: Direct N-Alkylation with an Alkyl Bromide
This protocol describes a general procedure using Hünig's base to promote mono-alkylation.
Materials:
-
This compound
-
Alkyl Halide (e.g., Benzyl Bromide)
-
N,N-Diisopropylethylamine (DIPEA, Hünig's base)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous acetonitrile.[8]
-
Addition of Alkyl Halide: Add the alkyl halide (1.1 equiv) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-70 °C) if the alkyl halide is less reactive.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine to remove DIPEA hydrobromide and excess base.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Methodology 3: N-Arylation via Buchwald-Hartwig Amination
For the synthesis of N-aryl derivatives, which are common in CNS-targeting drugs, the Buchwald-Hartwig amination is the gold standard.[10] This powerful palladium-catalyzed cross-coupling reaction forms a C-N bond between an amine and an aryl halide or triflate.[11]
Expertise & Experience: The Rationale
The success of the Buchwald-Hartwig reaction hinges on the interplay of three key components:
-
Palladium Precatalyst: A source of Pd(0), which is the active catalytic species.
-
Bulky, Electron-Rich Ligand: Typically a biarylphosphine (e.g., RuPhos, XPhos) or an N-heterocyclic carbene (NHC). The ligand stabilizes the Pd center, promotes the crucial reductive elimination step, and influences the reaction's scope.[10]
-
Base: A base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.
The reaction is highly versatile but requires careful exclusion of air and moisture, as the Pd(0) catalyst and some ligands are oxygen-sensitive.
Visualizing the Mechanism: Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 3: N-Arylation with an Aryl Bromide
Materials:
-
This compound
-
Aryl Bromide (e.g., 4-Bromotoluene)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine Ligand (e.g., RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene or Dioxane
-
Schlenk flask or sealed reaction vial
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), the palladium precatalyst (1-2 mol%), the ligand (2-4 mol%), and the base (1.4 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Addition of Reactants: Add the anhydrous solvent (e.g., toluene), followed by this compound (1.2 equiv).
-
Reaction: Seal the flask and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[10]
-
Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts.
-
Extraction: Wash the filtrate with water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Comparative Summary of N-Alkylation Methods
The choice of method depends heavily on the desired substituent (alkyl vs. aryl) and the functional groups present in the coupling partners.
| Feature | Reductive Amination | Direct Alkylation (Sₙ2) | Buchwald-Hartwig Amination |
| Electrophile | Aldehydes, Ketones | Alkyl Halides, Mesylates, etc. | Aryl/Heteroaryl Halides, Triflates |
| Key Advantage | Excellent control, avoids over-alkylation, broad functional group tolerance.[5] | Operationally simple, readily available reagents.[7] | The premier method for C(sp²)-N bond formation, wide substrate scope.[11] |
| Common Issues | Potential for slow reactions with hindered ketones. | Risk of over-alkylation to quaternary salts.[8] | Requires inert atmosphere, catalyst/ligand sensitivity, potential for side reactions. |
| Typical Use Case | Introducing diverse alkyl groups, especially those derived from complex aldehydes. | Introducing simple, unhindered alkyl groups (methyl, ethyl, benzyl). | Synthesizing N-aryl and N-heteroaryl derivatives for SAR studies. |
Conclusion
The N-alkylation of this compound is a cornerstone of synthetic strategies aimed at developing novel therapeutics. Reductive amination with sodium triacetoxyborohydride offers a robust, reliable, and highly selective method for introducing a vast array of alkyl substituents. For simpler alkylations, direct reaction with alkyl halides can be effective when carefully controlled to prevent quaternization. For the crucial class of N-aryl piperidines, the Buchwald-Hartwig amination provides unparalleled access, enabling the exploration of deep and complex structure-activity relationships. By understanding the mechanistic principles and practical considerations of each method, researchers can confidently and efficiently synthesize diverse libraries of this compound derivatives to accelerate the drug discovery process.
References
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
- Myers, A. (n.d.).
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
- Not found.
- Not found.
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]
- Not found.
- Not found.
- Not found.
- Not found.
- Not found.
- Doster, A., & Organ, M. G. (2011). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.
- Not found.
- Not found.
- Vitaku, E., & Njardarson, J. T. (2012). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Tetrahedron Letters, 53(21), 2599-2601.
- Not found.
- Not found.
- Gaponova, I., et al. (2021).
- Not found.
- Tarasevich, V. A., & Kozlov, N. G. (2000). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
- Not found.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Not found.
- Not found.
- Not found.
- Not found.
- Not found.
- Not found.
- Not found.
- Not found.
- Not found.
- Not found.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organicreactions.org [organicreactions.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Alkyl Halides - Enamine [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Techniques for the Characterization of Piperidine Derivatives: A Detailed Guide for Researchers
Introduction: The Central Role of Piperidine in Modern Drug Discovery
The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1] Its prevalence in both natural products and synthetic pharmaceuticals underscores its importance as a privileged structure in drug design.[1][2] The conformational flexibility of the piperidine ring, coupled with its ability to engage in crucial hydrogen bonding interactions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] Consequently, the precise and unambiguous characterization of novel piperidine derivatives is a critical step in the drug development pipeline, ensuring structural integrity, purity, and ultimately, the safety and efficacy of potential therapeutic agents.
This comprehensive guide provides an in-depth exploration of the key analytical techniques employed in the characterization of piperidine derivatives. Moving beyond a mere listing of methods, this document delves into the causality behind experimental choices, offering field-proven insights and detailed, self-validating protocols to empower researchers in their quest for novel therapeutics.
Chromatographic Techniques: The Foundation of Purity Assessment
Chromatographic methods are indispensable for separating piperidine derivatives from reaction mixtures and for quantifying their purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the volatility and thermal stability of the analyte.[4]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is the most widely used technique for the analysis of non-volatile and thermally labile piperidine derivatives.[4] Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is particularly well-suited for this class of compounds.[5]
Causality in Method Development: The basicity of the piperidine nitrogen can lead to poor peak shape (tailing) on silica-based columns due to interactions with residual acidic silanol groups. To mitigate this, additives such as formic acid or trifluoroacetic acid are often included in the mobile phase to protonate the piperidine nitrogen, thereby reducing undesirable secondary interactions and improving peak symmetry.[5] For compounds lacking a UV chromophore, a Charged Aerosol Detector (CAD) or a mass spectrometer can be employed for detection.[5][6]
Protocol: Purity Analysis of a Novel Piperidine Derivative by Reversed-Phase HPLC
Objective: To determine the purity of a synthesized piperidine derivative.
Instrumentation:
-
HPLC system with a UV detector or Mass Spectrometer[4]
-
Autosampler
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[5]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Acetonitrile
-
Sample: ~1 mg of the piperidine derivative dissolved in 1 mL of a suitable solvent (e.g., methanol or acetonitrile)[5]
Procedure:
-
Sample Preparation: Prepare a stock solution of the piperidine derivative at a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[5]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-20 µL[4]
-
Column Temperature: 30-40 °C[2]
-
Detection Wavelength: Determined by the UV absorbance profile of the compound. If no chromophore is present, a mass spectrometer or CAD is required.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity of the piperidine derivative is calculated as the percentage of the main peak area relative to the total peak area.
| Parameter | Typical Conditions & Rationale |
| Stationary Phase | C18 or C8: Provides excellent retention for a wide range of piperidine derivatives. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid or TFA: The organic modifier controls the retention, while the acidic additive improves peak shape for basic analytes.[5] |
| Detection | UV (if chromophore is present), MS, or CAD (for universal detection).[5] |
Table 1. Common HPLC Parameters for Piperidine Derivative Analysis.
Gas Chromatography (GC): The Choice for Volatile Analogs
For volatile and thermally stable piperidine derivatives, Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful analytical tool.[7] The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.
Causality in Method Development: Direct injection of underivatized piperidines can sometimes lead to peak tailing due to their polarity. Derivatization with reagents like 4-toluenesulfonyl chloride can improve chromatographic performance.[8][9] However, for many applications, direct injection onto a suitable column provides adequate results.[10]
Protocol: GC-MS Analysis of a Volatile Piperidine Derivative
Objective: To identify and quantify a volatile piperidine derivative.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Materials:
-
Column: Capillary column with a diphenyl dimethyl polysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[10]
-
Carrier Gas: Helium
-
Sample: Dilute solution of the piperidine derivative in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
Procedure:
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a suitable volatile solvent.
-
GC-MS Conditions:
-
Data Analysis: The retention time provides information for quantification, while the mass spectrum allows for structural elucidation and confirmation by comparing the fragmentation pattern to spectral libraries.[2]
Spectroscopic Techniques: Unveiling the Molecular Architecture
Spectroscopic methods provide detailed information about the molecular structure of piperidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including piperidine derivatives.[11] Both ¹H and ¹³C NMR provide a wealth of information about the connectivity of atoms and the stereochemistry of the molecule.
Expert Insights: The chair conformation is the most stable for the piperidine ring.[12] This results in distinct signals for axial and equatorial protons in the ¹H NMR spectrum. The chemical shifts of the protons on the carbons adjacent to the nitrogen are particularly informative and typically appear in the δ 2.5-3.5 ppm range.[5] Variable temperature NMR studies can be employed to investigate the dynamics of conformational changes.[13]
Protocol: ¹H and ¹³C NMR Analysis of a Piperidine Derivative
Objective: To elucidate the chemical structure of a synthesized piperidine derivative.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Materials:
-
Sample: 5-10 mg of the purified piperidine derivative[5]
-
Deuterated Solvent: ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆)[5]
-
NMR tube
Procedure:
-
Sample Preparation: Dissolve the sample in the deuterated solvent in an NMR tube.[5]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Key signals for the piperidine ring typically appear in the δ 1.0-4.0 ppm range.[5]
-
-
¹³C NMR Acquisition:
-
Data Analysis:
-
Analyze the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum to determine the number and connectivity of protons.
-
Analyze the chemical shifts in the ¹³C NMR spectrum to identify the number of unique carbon environments.
-
Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) for more complex structures to establish detailed connectivity.
-
| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |
| ¹H | 1.0 - 4.0 | Number of protons, their local electronic environment, and scalar coupling information.[5] |
| ¹³C | 20 - 60 | Number of unique carbon atoms and their hybridization state.[12][14] |
Table 2. Characteristic NMR Chemical Shifts for the Piperidine Ring.
Mass Spectrometry (MS): The Key to Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through analysis of its fragmentation patterns.[15][16] Electrospray ionization (ESI) is a soft ionization technique well-suited for many piperidine derivatives, typically producing a protonated molecule [M+H]⁺.[2][5] Electron ionization (EI) is a higher-energy technique that results in more extensive fragmentation, providing a detailed fingerprint of the molecule.[2][15]
Expert Insights: The fragmentation of the piperidine ring is heavily influenced by the nature and position of its substituents.[2] Common fragmentation pathways involve cleavage of the carbon-nitrogen bonds within the ring and reactions of its substituents.[2][17] Tandem mass spectrometry (MS/MS) can be used to isolate the molecular ion and induce fragmentation, providing more detailed structural information.[15][16]
Protocol: ESI-MS Analysis of a Piperidine Derivative
Objective: To confirm the molecular weight of a synthesized piperidine derivative.
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source[2]
Materials:
-
Sample: A dilute solution of the piperidine derivative in a suitable solvent (e.g., methanol, acetonitrile)[5]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a solvent compatible with ESI-MS.
-
MS Analysis:
-
Data Analysis:
-
Identify the protonated molecular ion peak ([M+H]⁺) to confirm the molecular weight of the compound.[5]
-
Analyze any observed fragment ions to gain preliminary structural information.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[11] By measuring the absorption of infrared radiation, an FT-IR spectrum provides a unique molecular fingerprint.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H stretch (secondary amine) | 3300 - 3500 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=O stretch (if present, e.g., in an amide) | 1630 - 1680[18] |
| C-N stretch | 1020 - 1250 |
Table 3. Characteristic FT-IR Absorption Frequencies for Piperidine Derivatives.
X-ray Crystallography: The Definitive 3D Structure
For crystalline piperidine derivatives, single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure, including absolute stereochemistry.[3] This technique is invaluable for understanding the conformation of the piperidine ring and the nature of intermolecular interactions in the solid state.[3][19]
Protocol: Single-Crystal X-ray Diffraction Analysis
Objective: To determine the precise three-dimensional structure of a crystalline piperidine derivative.
Procedure:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Carefully select a high-quality crystal and mount it on the diffractometer.[3]
-
Data Collection: Collect diffraction data by irradiating the crystal with X-rays. The crystal is typically cooled to low temperatures (e.g., 100 K) to minimize thermal vibrations.[3]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates.[20]
Integrated Characterization Workflow
A comprehensive characterization of a novel piperidine derivative relies on the integration of data from multiple analytical techniques. The following workflow illustrates a typical approach:
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. Piperidine - Wikipedia [en.wikipedia.org]
- 13. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine [opg.optica.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ycdehongchem.com [ycdehongchem.com]
- 18. researchgate.net [researchgate.net]
- 19. journals.iucr.org [journals.iucr.org]
- 20. mdpi.com [mdpi.com]
The Synthetic Chemist's Guide to 4-Alkoxypyridines: A Handbook of Modern Preparative Methods
Abstract
The 4-alkoxypyridine motif is a cornerstone in contemporary drug discovery, materials science, and agrochemistry. Its unique electronic properties, arising from the interplay between the electron-donating alkoxy group and the electron-deficient pyridine ring, make it a privileged scaffold. This technical guide provides an in-depth analysis of the principal synthetic strategies for accessing this vital class of molecules. We will move beyond mere procedural descriptions to dissect the underlying chemical principles, offering field-proven insights into reaction optimization, substrate scope, and potential pitfalls. This document is intended for researchers, medicinal chemists, and process development scientists seeking a comprehensive and practical understanding of 4-alkoxypyridine synthesis.
Introduction: The Significance of the 4-Alkoxypyridine Scaffold
4-Alkoxypyridines are not just simple heterocyclic ethers; they are versatile intermediates and final products with a wide range of applications. Their growing importance is evident in their incorporation into numerous biologically active compounds, including inhibitors of cytochrome P-450 and gastric antisecretory agents.[1] Furthermore, their utility extends to the realm of materials science, where they serve as building blocks for liquid crystals and molecular electronics.[1] The strategic placement of the alkoxy group at the 4-position significantly influences the electronic distribution within the pyridine ring, enhancing its potential for further functionalization and molecular interactions. This guide will equip the modern chemist with the knowledge to construct these valuable molecules efficiently and rationally.
Strategic Overview of Synthetic Approaches
The preparation of 4-alkoxypyridines can be broadly categorized into two main strategies, each with its own set of advantages and limitations. The choice of method is often dictated by the availability of starting materials, the desired scale of the reaction, and the chemical nature of the alcohol to be introduced.
Caption: Primary Disconnections for 4-Alkoxypyridine Synthesis.
Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction
The most direct and widely employed method for the synthesis of 4-alkoxypyridines is the nucleophilic aromatic substitution (SNAr) reaction, typically using the highly practical and commercially available 4-chloropyridine or its hydrochloride salt.
Mechanistic Rationale
Unlike benzene, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the 2- and 4-positions, making them susceptible to nucleophilic attack. The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as the Meisenheimer complex.[2] The stability of this intermediate is the key to the reaction's success.
Caption: The Addition-Elimination Pathway of SNAr.
Key Experimental Parameters
The success of the SNAr approach hinges on the judicious selection of the base, solvent, and temperature.
| Parameter | Common Choices & Rationale |
| Base | NaOH, KOH: Strong, inexpensive bases suitable for generating alkoxides from primary and some secondary alcohols.[1] K₂CO₃, Cs₂CO₃: Milder bases, often used when base-sensitive functional groups are present. NaH: A very strong, non-nucleophilic base used to deprotonate the alcohol prior to the addition of the 4-halopyridine, especially with less reactive or precious alcohols. |
| Solvent | DMSO, DMF: Polar aprotic solvents are ideal as they effectively solvate the cation of the alkoxide, leaving a highly reactive "naked" alkoxide nucleophile. They also possess high boiling points, allowing for elevated reaction temperatures.[1] Excess Alcohol: Can serve as both reactant and solvent, particularly for lower boiling alcohols. |
| Temperature | Typically ranges from ambient temperature to elevated temperatures (80-120 °C). Higher temperatures are often required to drive the reaction to completion, especially with less reactive alcohols or when using weaker bases.[1] |
Field-Proven Protocol: SNAr from 4-Chloropyridine Hydrochloride
This protocol is adapted from a robust procedure for the synthesis of a range of 4-alkoxypyridines with typical yields of 75-80%.[1]
Materials:
-
4-Chloropyridine hydrochloride
-
Alcohol (e.g., 1-pentanol, 1-octanol)
-
Powdered Sodium Hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask purged with an inert atmosphere (e.g., argon), add powdered NaOH (5.0 eq.), the desired primary alcohol (1.0 eq.), and DMSO (approx. 1.2 M solution based on the alcohol).
-
Heating and Addition: Heat the stirred mixture to 80 °C. Once the temperature has stabilized, add 4-chloropyridine hydrochloride (1.0 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 80 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. Reactions with primary alcohols are typically complete within 12-16 hours.
-
Work-up: After cooling to room temperature, quench the reaction by adding water. Extract the aqueous phase with a mixture of ethyl acetate and hexane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation (for volatile products) or column chromatography on silica gel.
Expert Insight: The use of powdered NaOH and reagent-grade DMSO makes this a practical and cost-effective method, avoiding the need for strictly anhydrous conditions or expensive reagents like sodium hydride.[1]
Williamson-Type Ether Synthesis: The Classic Approach from 4-Hydroxypyridine
When 4-hydroxypyridine is the more accessible starting material, a Williamson-type ether synthesis is the logical choice. This method involves the deprotonation of 4-hydroxypyridine to form the pyridin-4-olate anion, which then acts as a nucleophile towards an alkyl halide.
Mechanistic Considerations
This reaction is a classic Sₙ2 substitution. The choice of the alkylating agent is critical: primary halides or sulfonates are ideal, while secondary halides may give mixtures of substitution and elimination products. Tertiary halides will almost exclusively lead to elimination.
Protocol: Alkylation of 5-Hydroxypicolinaldehyde
This procedure demonstrates the Williamson etherification on a substituted hydroxypyridine, highlighting the method's compatibility with other functional groups.[3]
Materials:
-
5-Hydroxypicolinaldehyde
-
Propargyl bromide (80% in toluene)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Chloroform
Procedure:
-
Reaction Setup: To a solution of 5-hydroxypicolinaldehyde (1.0 eq.) in DMF, add potassium carbonate (1.05 eq.).
-
Addition of Alkylating Agent: Add propargyl bromide (1.05 eq.) to the stirred suspension.
-
Heating: Heat the reaction mixture to 100 °C for 4 hours.
-
Work-up: Allow the reaction to cool to room temperature. Remove the DMF under reduced pressure.
-
Extraction and Purification: Take up the resulting crude solid in chloroform and filter to remove inorganic salts. Repeat this process. Concentrate the combined filtrates to yield the product.
Expert Insight: While DMF is a common solvent, acetonitrile can be a suitable alternative.[3] The choice of a moderately strong base like K₂CO₃ is sufficient to deprotonate the phenolic hydroxyl group without causing decomposition of the aldehyde functionality.
The Mitsunobu Reaction: Mild Conditions and Stereochemical Control
For sensitive substrates or when stereochemical inversion of a chiral alcohol is desired, the Mitsunobu reaction is an exceptionally powerful tool.[4][5] This reaction activates an alcohol in situ to facilitate nucleophilic substitution by a weakly acidic pronucleophile, such as 4-hydroxypyridine (pKa ≈ 11).
The "Redox" Mechanism
The reaction is driven by the formation of a highly stable triphenylphosphine oxide byproduct. A phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD) form a betaine intermediate. This intermediate deprotonates the nucleophile (4-hydroxypyridine), which then attacks the alcohol that has been activated by the phosphonium species.
Caption: Key Stages of the Mitsunobu Reaction.
General Protocol for Mitsunobu Etherification
This is a generalized procedure applicable to the reaction of primary and secondary alcohols with 4-hydroxypyridine.[6]
Materials:
-
Alcohol (1.0 eq.)
-
4-Hydroxypyridine (1.5 eq.)
-
Triphenylphosphine (PPh₃) (1.5 eq.)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the alcohol, 4-hydroxypyridine, and triphenylphosphine in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of DIAD: Slowly add DIAD dropwise to the cooled, stirred solution. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC.
-
Work-up and Purification: Quench the reaction with water and extract with an organic solvent like ethyl acetate. The major challenge in Mitsunobu reactions is the removal of byproducts. Triphenylphosphine oxide and the reduced hydrazine can often be removed by filtration or column chromatography.
Expert Insight: The order of addition is crucial; DIAD should be added last and slowly to the cooled mixture of the other components.[6] The nucleophile (in this case, 4-hydroxypyridine) should have a pKa of approximately 15 or less for efficient reaction.[7]
Advanced Methods: Transition-Metal Catalyzed Cross-Coupling
For challenging substrates, such as sterically hindered alcohols or when the SNAr and Williamson methods fail, modern transition-metal catalyzed cross-coupling reactions offer powerful alternatives.
Ullmann Condensation (Copper-Catalyzed)
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-O bonds.[8] While traditional conditions required harsh temperatures and stoichiometric copper, modern ligand-accelerated protocols have significantly broadened its applicability.
Key Features:
-
Catalyst: Typically CuI, Cu₂O, or copper powder, often in the presence of a ligand like 1,10-phenanthroline or an amino acid.
-
Base: A strong base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is required.
-
Substrates: Effective for coupling aryl halides (including 4-halopyridines) with alcohols and phenols.
A kinetic study on the Ullmann coupling of 4-chloropyridine and potassium phenolate has provided valuable mechanistic insights, confirming the reaction's viability for this substrate class.[9]
Buchwald-Hartwig C-O Coupling (Palladium-Catalyzed)
The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a highly versatile and functional-group-tolerant method for ether synthesis.[10][11]
Key Features:
-
Catalyst: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) combined with a specialized phosphine ligand (e.g., SPhos, XPhos, RuPhos).
-
Base: A strong, non-nucleophilic base is used, such as NaOt-Bu or LHMDS.[12]
-
Scope: This method exhibits a remarkably broad scope for both the aryl halide and the alcohol coupling partners.
While less commonly reported specifically for 4-alkoxypyridines compared to the SNAr method, the principles of Buchwald-Hartwig C-O coupling are directly applicable and represent a state-of-the-art solution for complex synthetic challenges.
Summary and Outlook
The synthesis of 4-alkoxypyridines is a mature field with several robust and reliable methods at the disposal of the synthetic chemist. The choice of the optimal route is a strategic decision based on factors summarized below.
| Method | Starting Material | Key Strengths | Key Limitations |
| SNAr | 4-Halopyridine | Cost-effective, scalable, atom-economical.[1] | Requires an activated pyridine ring; may require high temperatures. |
| Williamson-type | 4-Hydroxypyridine | Classic, reliable, good for primary alkyl halides.[3] | Limited to Sₙ2-reactive alkylating agents; risk of elimination with secondary/tertiary halides. |
| Mitsunobu | 4-Hydroxypyridine | Mild conditions, stereochemical inversion, broad scope.[4][5] | Stoichiometric byproducts complicate purification; higher cost. |
| Ullmann | 4-Halopyridine | Good for phenols and hindered alcohols. | Can require high temperatures; ligand optimization may be needed. |
| Buchwald-Hartwig | 4-Halopyridine | Extremely broad scope, high functional group tolerance.[10] | High cost of catalysts and ligands; requires careful exclusion of air and moisture. |
Future developments in this area will likely focus on further expanding the scope of catalytic methods to include even more challenging substrates and on developing greener, more sustainable protocols with lower catalyst loadings and the use of more benign solvent systems.
References
-
Hajhussein, A. N. et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018(vii), 225-235. [Link]
-
Jan, R. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. [Link]
-
Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]
-
University of Evansville. (n.d.). The Williamson Ether Synthesis. [Link]
-
SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]
-
Chemistry Steps. (n.d.). Mitsunobu Reaction. [Link]
- Google Patents. (2002).
-
The Bjeletich Laboratory. (n.d.). Mitsunobu Reaction - Common Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Synthesis. [Link]
-
Arkat USA, Inc. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. ARKIVOC. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Eindhoven University of Technology Research Portal. (2013). A kinetic study on the Cu(0)-catalyzed Ullmann SArN-type C-O coupling of potassium phenolate and 4-chloropyridine. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Charette, A. B. et al. (2011). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society. [Link]
-
OperaChem. (2025). Ullmann coupling-An overview. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Wikipedia. (n.d.). Ullmann reaction. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. research.tue.nl [research.tue.nl]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. jk-sci.com [jk-sci.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Williamson Ether Synthesis with Secondary Alcohols
Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of this classic yet challenging reaction, particularly when employing secondary alcohols. My aim is to provide not just procedural guidance, but a deeper understanding of the mechanistic principles that govern success and failure in this synthesis, empowering you to troubleshoot effectively and optimize your outcomes.
Frequently Asked Questions (FAQs)
Question 1: My Williamson ether synthesis with a secondary alcohol is resulting in very low yields of the desired ether. What is the primary cause?
The most common reason for low yields when using a secondary alcohol in a Williamson ether synthesis is a competing elimination reaction (E2) which forms an alkene byproduct.[1] The alkoxide, which is generated by deprotonating your alcohol, is not only a good nucleophile but also a strong base.[1][2]
Causality Explained: The Williamson synthesis is an SN2 (bimolecular nucleophilic substitution) reaction.[2][3] This mechanism involves a "backside attack" on the carbon atom bearing the leaving group (typically a halide). With secondary alkyl halides, the area around this carbon is more sterically hindered compared to a primary alkyl halide, making it physically more difficult for the alkoxide to approach and attack.[2][4] This steric hindrance slows down the desired SN2 reaction, giving the competing E2 elimination pathway a greater opportunity to occur.[1][2] In the E2 reaction, the alkoxide acts as a base, abstracting a proton from a carbon adjacent to the carbon with the leaving group, leading to the formation of a double bond (an alkene).[1]
Question 2: I'm observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?
Minimizing the E2 side reaction is critical for improving the yield of your desired ether. Here are several strategies, grounded in mechanistic principles:
-
Strategic Choice of Reactants: The most effective way to suppress elimination is to design your synthesis so that the secondary alcohol is used to form the nucleophilic alkoxide, and it reacts with a primary alkyl halide.[5][6] This approach minimizes steric hindrance at the electrophilic carbon, strongly favoring the SN2 pathway.[5][7]
-
Temperature Control: Lower reaction temperatures generally favor the SN2 reaction over the E2 reaction.[1][8] Elimination reactions often have a higher activation energy, so reducing the thermal energy of the system can disproportionately slow down the E2 pathway. Try running the reaction at a lower temperature for a longer duration.
-
Choice of Base: While a strong base is necessary to deprotonate the secondary alcohol to form the alkoxide, an excessively strong or bulky base can favor elimination.[7] Sodium hydride (NaH) is a common and effective choice because it irreversibly deprotonates the alcohol.[4][8]
-
Solvent Selection: The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred.[1][8][9] These solvents solvate the cation (e.g., Na+) of the alkoxide, leaving the alkoxide anion "naked" and more nucleophilic, which enhances the rate of the SN2 reaction.[1][8] Protic solvents, like the parent alcohol itself, can solvate the alkoxide anion, reducing its nucleophilicity and slowing down the desired reaction.[3]
Question 3: Are there alternative methods to the Williamson ether synthesis for preparing ethers from secondary alcohols that avoid these issues?
Yes, when the Williamson ether synthesis proves to be inefficient for a particular secondary alcohol, several alternative methods can be employed:
-
The Mitsunobu Reaction: This powerful reaction allows for the conversion of primary and secondary alcohols into a wide variety of functional groups, including ethers, with a clean inversion of stereochemistry.[10][11][12][13] It utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol's hydroxyl group, turning it into a good leaving group.[12][13][14] This in-situ activation is then displaced by a nucleophile (in this case, an alcohol or phenol for ether synthesis) via an SN2 mechanism.[11][14] The Mitsunobu reaction is particularly advantageous for sterically hindered secondary alcohols where the Williamson synthesis fails.[11]
-
Acid-Catalyzed Dehydration of Alcohols: This method is primarily suitable for the synthesis of symmetrical ethers from primary alcohols.[15] For secondary alcohols, the mechanism can be more complex and may involve SN1 or elimination-addition pathways, often leading to a mixture of products.[15] Therefore, it is generally not the preferred method for synthesizing unsymmetrical ethers from secondary alcohols.
Troubleshooting Guide: A Deeper Dive
This section provides a more granular approach to troubleshooting common issues encountered during the Williamson ether synthesis with secondary alcohols.
Problem: Low or No Ether Product Formation
| Potential Cause | Underlying Principle | Recommended Solution |
| Dominant E2 Elimination | The alkoxide is acting as a base rather than a nucleophile due to steric hindrance at the secondary alkyl halide.[1][2] | Redesign the synthesis to use the secondary alcohol as the alkoxide and a primary alkyl halide as the electrophile.[5][6] Lower the reaction temperature.[1][8] |
| Incomplete Deprotonation | The base used is not strong enough to fully deprotonate the secondary alcohol, resulting in a low concentration of the active nucleophile.[1] | Use a stronger base like sodium hydride (NaH) to ensure complete and irreversible formation of the alkoxide.[4][8] |
| Poor Solvent Choice | Protic solvents (e.g., ethanol) can solvate the alkoxide, reducing its nucleophilicity and slowing the SN2 reaction.[3][8] | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the reactivity of the alkoxide.[1][8][9] |
| Steric Hindrance | Significant steric bulk on either the secondary alkoxide or the alkyl halide can impede the backside attack required for the SN2 mechanism.[1][2] | If possible, choose the synthetic route with the least sterically hindered combination of reactants.[5][6] Consider an alternative reaction like the Mitsunobu reaction.[10][11][12][13] |
Visualizing the Competing Pathways
To better understand the challenge, it's helpful to visualize the competition between the desired SN2 pathway and the problematic E2 pathway.
Caption: Competition between SN2 and E2 pathways.
Advanced Protocol: Phase-Transfer Catalysis for Williamson Ether Synthesis with Secondary Alcohols
For particularly challenging syntheses involving secondary alcohols, phase-transfer catalysis (PTC) can significantly improve yields by facilitating the transport of the alkoxide from an aqueous or solid phase into an organic phase where the alkyl halide is dissolved.[16]
Experimental Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the secondary alcohol (1.0 eq.), the primary alkyl halide (1.2 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq.) in a suitable organic solvent (e.g., toluene).[16]
-
Base Addition: Add an aqueous solution of a strong base, such as 50% sodium hydroxide, to the reaction mixture.
-
Reaction: Heat the biphasic mixture to a moderate temperature (e.g., 60-80 °C) with vigorous stirring. The phase-transfer catalyst will shuttle the hydroxide ions into the organic phase to deprotonate the alcohol, and then shuttle the resulting alkoxide to react with the alkyl halide.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Phase-Transfer Catalysis Workflow.
References
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Mitsunobu Reaction. (2019-08-26). organic-chemistry.org. [Link]
-
The Williamson Ether Synthesis. (2014-10-24). Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis. The Organic Chemistry Tutor. [Link]
-
Mitsunobu Reaction. BYJU'S. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
-
A review on the advancement of ether synthesis from organic solvent to water. (2016-07-21). RSC Publishing. [Link]
-
Williamson Ether Synthesis Explained. (2025-12-04). V.Nimc. [Link]
-
Williamson Ether Synthesis. Cambridge University Press. [Link]
-
Williamson Ether Synthesis. Utah Tech University. [Link]
-
Mitsunobu reaction. Wikipedia. [Link]
-
Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]
-
Williamson ether synthesis: simple mechanism, 3 examples. (2018-05-01). Chemistry Notes. [Link]
-
Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]
-
15.3: The Williamson Ether Synthesis. (2020-05-30). Chemistry LibreTexts. [Link]
-
Williamson ether synthesis (video). Khan Academy. [Link]
-
The Williamson ether synthesis involves the displacement of an al... Study Prep in Pearson+. (2024-06-05). [Link]
-
13.2 Synthesis of Ethers. (2021-01-28). YouTube. [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). organic-synthesis.com. [Link]
-
Williamson Ether Synthesis. (2014-08-18). Student Doctor Network Forums. [Link]
-
An improved Williamson ether synthesis using phase transfer catalysis. (1975-12-23). Semantic Scholar. [Link]
-
Alcohols To Ethers via Acid Catalysis. (2014-11-14). Master Organic Chemistry. [Link]
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021-01-28). RSC Publishing. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Williamson Ether Synthesis Explained [vault.nimc.gov.ng]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. byjus.com [byjus.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. cactus.utahtech.edu [cactus.utahtech.edu]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 4-Cyclobutoxypiperidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-Cyclobutoxypiperidine. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this critical building block. Our goal is to provide in-depth, field-proven insights into the common side reactions encountered during its synthesis, moving beyond simple protocols to explain the causality behind these challenges and offer robust, self-validating solutions.
The most prevalent and industrially relevant synthetic route to this compound is the Williamson ether synthesis. This guide will focus primarily on the challenges inherent to this pathway, which involves the SN2 reaction between an N-protected 4-hydroxypiperidine and a cyclobutyl electrophile.
Section 1: Overview of the Primary Synthetic Route and Key Challenges
The synthesis is typically a three-stage process: (1) Protection of the piperidine nitrogen, (2) Williamson ether synthesis to form the cyclobutoxy ether linkage, and (3) Deprotection to yield the final product. While seemingly straightforward, each stage presents opportunities for side reactions that can significantly impact yield and purity.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during synthesis in a practical question-and-answer format.
Question 1: My reaction yield is very low, and I've isolated a volatile, low-boiling point byproduct. What is happening?
Answer: The most significant competing reaction in the Williamson ether synthesis is the E2 (elimination) reaction.[1] The alkoxide formed from N-Boc-4-hydroxypiperidine is a strong base. Instead of acting as a nucleophile and attacking the carbon atom of cyclobutyl bromide (the SN2 pathway), it can abstract a proton from a beta-carbon, leading to the elimination of HBr and the formation of cyclobutene.[2][3]
Causality:
-
Strong Basicity: The alkoxide is a potent base, making elimination a kinetically feasible pathway.[4]
-
Steric Hindrance: While cyclobutyl bromide is a secondary halide, the approach to the carbon atom can be hindered enough to make proton abstraction competitive.[5]
-
Temperature: Higher reaction temperatures significantly favor elimination over substitution. Elimination reactions have a higher activation energy but also a more positive entropy change, making them more favorable at elevated temperatures.[6]
Troubleshooting & Optimization:
To favor the desired SN2 reaction, conditions must be carefully controlled.
| Parameter | To Favor Sₙ2 (Ether) | To Favor E2 (Alkene) | Rationale |
| Temperature | Lower temperature (e.g., 0 °C to RT) | Higher temperature (>50 °C) | Minimizes the rate of the higher activation energy elimination reaction.[6] |
| Base | Use just over 1 equivalent of a strong, non-hindered base (e.g., NaH, KH).[2] | Excess strong base | Excess base increases the likelihood of proton abstraction. |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Less polar or protic solvents | Polar aprotic solvents solvate the cation but not the anion, increasing the nucleophilicity of the alkoxide.[2] |
| Addition | Slow, portion-wise addition of the alkyl halide | Rapid addition at high temperature | Maintains a low concentration of the halide, disfavoring side reactions. |
Question 2: I did not protect the piperidine nitrogen and now have an impurity with the same mass as my desired product. What is it and how do I prevent it?
Answer: This is a classic case of competitive N-alkylation versus O-alkylation. The secondary amine of the piperidine ring is also a strong nucleophile and can compete with the hydroxyl group to attack the cyclobutyl bromide. This results in the formation of the isomeric byproduct, N-cyclobutyl-4-hydroxypiperidine.
Causality: The nitrogen atom in a piperidine ring is generally a better nucleophile than the oxygen of a secondary alcohol. Without a protecting group, the formation of the N-alkylated product is often the major pathway.[7][8]
Solution: Mandatory Nitrogen Protection The piperidine nitrogen must be protected with a suitable group before the etherification step. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under the basic conditions of the Williamson synthesis and its relatively mild removal conditions.
Experimental Protocol: N-Boc Protection of 4-Hydroxypiperidine
-
Setup: To a stirred solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent (e.g., Dichloromethane or a 1:1 mixture of Dioxane/Water) at 0 °C, add a base such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq).
-
Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Concentrate the reaction mixture under reduced pressure. If using an aqueous system, extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude N-Boc-4-hydroxypiperidine, which can often be used in the next step without further purification.
Question 3: During the final N-Boc deprotection with strong acid, I'm seeing a new impurity, potentially a rearranged product. What is causing this?
Answer: The cyclobutyl group, particularly when adjacent to a carbocation or a protonated atom, can be susceptible to rearrangement under strongly acidic conditions. While the cyclobutyl cation itself is unstable, its formation can trigger a ring expansion to the more stable cyclopentyl cation.[9][10]
Plausible Mechanism:
-
Protonation of the ether oxygen by a strong acid (e.g., HBr used for an extended time).
-
Cleavage of the C-O bond to form N-Boc-4-hydroxypiperidine and a cyclobutyl cation intermediate.
-
The highly strained cyclobutyl cation rapidly rearranges via a 1,2-alkyl shift to a secondary cyclopentyl cation.
-
This cation can then be trapped by a nucleophile (e.g., Br⁻ if using HBr) to form a cyclopentyl impurity.
Troubleshooting & Mitigation:
-
Choice of Acid: Use standard deprotection reagents like Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or HCl in a non-nucleophilic solvent like dioxane or diethyl ether.[11] These conditions are typically sufficient to remove the Boc group without cleaving the ether.
-
Reaction Time & Temperature: Perform the deprotection at low temperatures (0 °C to RT) and monitor the reaction closely. Avoid prolonged reaction times or heating.
-
Workup: Upon completion, quench the reaction by carefully adding a base (e.g., saturated NaHCO₃ solution or adding the reaction mixture to a cold, stirred basic solution) to neutralize the acid and prevent further side reactions.
Section 3: Summary of Potential Impurities
This table provides a quick reference for identifying and mitigating common side products.
| Impurity Name | Structure | Formation Pathway | Mitigation Strategy |
| Cyclobutene | C₄H₆ | E2 Elimination: Strong base abstracts a proton from cyclobutyl bromide.[3] | Use lower temperatures, polar aprotic solvents (DMF, DMSO), and avoid excess base. |
| N-Cyclobutyl-4-hydroxypiperidine | C₉H₁₇NO | N-Alkylation: Unprotected piperidine nitrogen attacks cyclobutyl bromide.[7] | Protect the piperidine nitrogen (e.g., with a Boc group) before etherification. |
| N-Boc-4-hydroxypiperidine | C₁₀H₁₉NO₃ | Incomplete Reaction: Unreacted starting material from the etherification step. | Ensure sufficient reaction time, appropriate temperature, and use of a strong, dry base (e.g., NaH). |
| This compound (Boc-protected) | C₁₄H₂₅NO₃ | Incomplete Deprotection: Residual protected product after the final step. | Ensure sufficient deprotection reagent (TFA, HCl) and adequate reaction time. |
| Cyclopentyl-containing impurities | e.g., C₉H₁₇Br | Carbocation Rearrangement: Acid-catalyzed cleavage and ring expansion of the cyclobutyl group.[9][10] | Use mild deprotection conditions; avoid prolonged exposure to strong acids and heat. |
References
-
Vertex AI Search Result[11] Protecting Groups in Peptide Synthesis: A Detailed Guide. This source, while focused on peptides, provides excellent general knowledge on the use and removal conditions for protecting groups like Boc, which is directly applicable.11
-
Vertex AI Search Result[12] Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate. Discusses side reactions under basic conditions involving piperidine, relevant to understanding its reactivity.12
-
Vertex AI Search Result[13] Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH. Provides context on piperidine's use as a base and potential side reactions.13
-
Vertex AI Search Result[5] The Williamson Ether Synthesis. Chemistry LibreTexts. A foundational text explaining the competition between Sₙ2 and E2 pathways in Williamson ether synthesis, especially with secondary halides.
-
Vertex AI Search Result[14] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. General reference on the synthesis of piperidine derivatives.14
-
Vertex AI Search Result[2] Williamson Ether Synthesis. J&K Scientific LLC. Details reaction conditions that minimize elimination side products, such as the use of dipolar aprotic solvents and strong bases.2
-
Vertex AI Search Result[15] Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Discusses N,N-dialkylation as a potential side reaction in amination chemistry.15
-
Vertex AI Search Result[1] Williamson ether synthesis – Knowledge and References. Taylor & Francis. Explicitly states that elimination will compete with substitution if the alkyl halide is not primary.1
-
Vertex AI Search Result[16] Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate. Comprehensive resource on the importance and application of nitrogen protecting groups in synthesis.16
-
Vertex AI Search Result[3] The Williamson Ether Synthesis. Master Organic Chemistry. Provides a clear mechanistic explanation of the Sₙ2 pathway and notes that secondary alkyl halides give a mixture of elimination and substitution.3
-
Vertex AI Search Result[7] Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. Benchchem. Highlights the bifunctional nature of piperidine scaffolds and the need to control N-alkylation.7
-
Vertex AI Search Result[4] Two Elimination Reaction Patterns. Master Organic Chemistry. Explains the kinetic differences between elimination reactions that proceed with strong bases versus those that proceed via carbocations.4
-
Vertex AI Search Result[6] Introduction to Elimination Reactions: The Key Pattern. Master Organic Chemistry. Notes that elimination reactions often accompany substitution and are favored by heat.6
-
Vertex AI Search Result[8] dialkylation on the stability and estrogen receptor interaction of (4R,5S)/(4S,5R)-4,5-bis(4-hydroxyphenyl)-2-imidazolines. PubMed. Describes selective N-alkylation and N,N'-dialkylation, demonstrating the reactivity of nitrogen nucleophiles.8
-
Vertex AI Search Result[9] Cyclobutyl bromide on treatment with magnesium in dry ether forms an organometallic compound (A).... YouTube. Shows a clear example of a cyclobutylcarbinyl system undergoing acid-catalyzed ring expansion to a five-membered ring.9
-
Vertex AI Search Result[10] Cyclobutyl bromide on treatment with magnesium in dry ether forms an organometallic compound (A). YouTube. Provides another detailed explanation and visual of the ring expansion mechanism from a four-membered to a five-membered ring via a carbocation intermediate.10
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Effects of C2-alkylation, N-alkylation, and N,N'-dialkylation on the stability and estrogen receptor interaction of (4R,5S)/(4S,5R)-4,5-bis(4-hydroxyphenyl)-2-imidazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. researchgate.net [researchgate.net]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Hindered Ether Synthesis
Welcome to the technical support center for the synthesis of sterically hindered ethers. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in forming ether linkages with sterically demanding substrates. Here, we provide in-depth troubleshooting guides and frequently asked questions to navigate the complexities of these reactions, moving beyond standard protocols to explain the "why" behind the "how." Our goal is to empower you with the knowledge to optimize your reaction conditions for successful and efficient synthesis of hindered ethers, which are increasingly valuable motifs in medicinal chemistry for their ability to resist metabolic degradation[1].
Troubleshooting Guide: Common Issues in Hindered Ether Synthesis
This section addresses specific problems you may encounter during your experiments, offering probable causes and actionable solutions.
Problem 1: Low to no yield of the desired ether, with recovery of starting materials.
-
Probable Cause 1: Insufficiently reactive nucleophile (alkoxide). The alcohol starting material may not be fully deprotonated to form the more potent alkoxide nucleophile. This is especially true for sterically hindered alcohols which can be less acidic.
-
Solution: Employ a stronger base to ensure complete deprotonation. While sodium hydride (NaH) is common, consider more powerful bases like potassium hydride (KH) or organolithium reagents (e.g., n-BuLi). The choice of base is critical; for instance, very strong bases are needed to achieve a sufficiently high equilibrium constant (Keq > 10³) for complete deprotonation of alcohols with a pKa of around 16-18[2].
-
-
Probable Cause 2: Steric hindrance preventing the SN2 reaction. This is the most common hurdle in hindered ether synthesis. The classic Williamson ether synthesis, an SN2 reaction, is highly sensitive to steric bulk on either the nucleophile or the electrophile[3][4][5]. A bulky alkoxide will struggle to attack a hindered electrophilic carbon[3].
-
Solution 1: Reverse the roles of nucleophile and electrophile. If possible, redesign your synthesis so that the less sterically hindered fragment is the alkyl halide[6][7][8].
-
Solution 2: Switch to a reaction mechanism that is less sensitive to steric hindrance.
-
Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction is a powerful method for forming aryl ethers and can be adapted for hindered alkyl ethers[9]. Optimization of ligand, base, and solvent is crucial for success[10][11][12].
-
Reductive Etherification: This method couples a carbonyl compound with an alcohol in the presence of a reducing agent. It is particularly effective for synthesizing hindered ethers from ketones[13].
-
Electrochemical Synthesis: Recent advances have shown that electrochemical oxidation can generate high-energy carbocations from carboxylic acids, which can then be trapped by hindered alcohols to form ethers under non-acidic conditions[1].
-
-
Problem 2: Predominant formation of an alkene byproduct.
-
Probable Cause: E2 elimination is outcompeting the SN2 substitution. This is a frequent side reaction when using secondary or tertiary alkyl halides, or when employing a strong, bulky base[3][4][6][14]. The alkoxide acts as a base, abstracting a proton and leading to the formation of a double bond, rather than acting as a nucleophile[3].
-
Solution 1: Use a less hindered alkyl halide. Primary alkyl halides are strongly preferred for the Williamson ether synthesis to minimize elimination[2][4][15].
-
Solution 2: Employ a less sterically bulky base. If a strong base is necessary, a smaller base like sodium hydride is preferable to a bulky one like potassium tert-butoxide (KOtBu)[3].
-
Solution 3: Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can favor the desired SN2 pathway.
-
Solution 4: Consider alternative methods. For highly hindered systems where elimination is unavoidable, methods like the Mitsunobu reaction or acid-catalyzed etherification of alkenes may be more suitable, though they also have their limitations with sterically demanding substrates[1][16].
-
Problem 3: Reaction is slow or stalls.
-
Probable Cause 1: Inappropriate solvent. The solvent plays a crucial role in an SN2 reaction. Protic solvents can solvate the nucleophile, reducing its reactivity.
-
Probable Cause 2: Poor leaving group on the electrophile.
-
Solution: Ensure you are using a good leaving group. Iodides are generally better leaving groups than bromides, which are better than chlorides. Tosylates are also excellent leaving groups[4].
-
-
Probable Cause 3: Phase separation of reactants. If the alkoxide is not soluble in the organic solvent where the alkyl halide resides, the reaction will be slow.
Frequently Asked Questions (FAQs)
Q1: When should I abandon the Williamson ether synthesis for a more modern method?
A: The Williamson ether synthesis is generally the first choice for simple, unhindered ethers due to its simplicity and cost-effectiveness. However, you should consider alternative methods when:
-
You are working with secondary or tertiary alkyl halides, as elimination will likely be the major pathway[4][6].
-
Both the alcohol and the alkyl halide are sterically hindered.
-
Your starting materials are sensitive to strong bases.
In these cases, exploring options like the Buchwald-Hartwig C-O coupling, reductive etherification, or electrochemical methods is highly recommended[1][9][13].
Q2: How can I synthesize a di-tertiary ether?
A: The synthesis of di-tertiary ethers is notoriously difficult via traditional methods. The Williamson ether synthesis is not a viable option due to severe steric hindrance and the high propensity for elimination[4]. Acid-catalyzed methods using tertiary alcohols will primarily lead to alkenes[22][23][24][25]. Promising modern approaches include:
-
Electrochemical methods: These can generate tertiary carbocations under controlled, non-acidic conditions, which can then be trapped by a tertiary alcohol[1].
-
Copper-catalyzed synthesis: Methods utilizing copper catalysts to couple α-bromo carbonyl compounds with alcohols can be effective for forming hindered ethers at room temperature[26].
Q3: What role do protecting groups play in hindered ether synthesis?
A: Protecting groups are essential when other reactive functional groups are present in your starting materials that could interfere with the reaction conditions for ether synthesis[27][28]. For instance, if your substrate contains another alcohol or an amine, these groups would need to be protected before proceeding with a Williamson ether synthesis to prevent unwanted side reactions.
Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS), which are stable to the basic conditions of the Williamson synthesis but can be cleaved under acidic or fluoride-mediated conditions[29]. The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal without affecting the newly formed ether linkage.
Q4: Can the Mitsunobu reaction be used for hindered ether synthesis?
A: The Mitsunobu reaction, which converts an alcohol to a variety of functional groups, including ethers, via an SN2 mechanism, is also subject to steric limitations[1][30]. While it offers the advantage of mild conditions and stereochemical inversion, it generally fails with highly hindered secondary alcohols and is not applicable to tertiary alcohols[16]. For moderately hindered systems, using a more acidic nucleophile can sometimes improve the yield[31][32].
Quantitative Data Summary
Table 1: Comparison of Common Bases for Alkoxide Formation
| Base | pKa of Conjugate Acid | Typical Solvent | Comments |
| Sodium Hydride (NaH) | ~35 (H₂) | THF, DMF | Commonly used, byproduct (H₂ gas) leaves the reaction[3]. |
| Potassium Hydride (KH) | ~35 (H₂) | THF | More reactive than NaH. |
| Sodium Metal (Na) | ~35 (H₂) | Alcohol | Often used with the parent alcohol as the solvent. |
| Potassium tert-butoxide (KOtBu) | ~19 | THF, t-BuOH | Strong, but bulky base that can promote elimination[3]. |
| n-Butyllithium (n-BuLi) | ~50 (Butane) | THF, Hexanes | Very strong base, useful for less acidic alcohols. |
Table 2: Relative Reactivity of Leaving Groups in SN2 Reactions
| Leaving Group | Relative Rate |
| I⁻ | ~30,000 |
| Br⁻ | ~10,000 |
| OTs⁻ (Tosylate) | ~6,000 |
| Cl⁻ | ~200 |
| F⁻ | 1 |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis using Phase-Transfer Catalysis
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the alcohol (1.0 eq.), a suitable organic solvent (e.g., toluene), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq.).
-
Add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w, 5.0 eq.).
-
Stir the mixture vigorously at room temperature for 30 minutes to generate the alkoxide.
-
Add the primary alkyl halide (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water to dissolve the salts.
-
Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Silver Oxide Mediated Ether Synthesis
This method can be useful for substrates that are sensitive to strong bases.
-
In a flask protected from light, suspend dry silver oxide (Ag₂O, 1.0 eq.) in a suitable solvent (e.g., DMF or the alkyl halide itself if it is a liquid and in large excess).
-
Add the alcohol (1.0 eq.) to the suspension.
-
Add the alkyl halide (1.5 eq.).
-
Heat the mixture with stirring. The reaction temperature will depend on the reactivity of the substrates.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture and filter off the silver salts.
-
Wash the filter cake with a suitable solvent.
-
Concentrate the filtrate and purify the product by distillation or column chromatography.
Visualizations
Caption: Troubleshooting workflow for hindered ether synthesis.
Caption: Decision guide for selecting a synthetic method.
References
- Unb. (2025, December 4). Williamson Ether Synthesis: A Step-by-Step Guide.
- Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis?
- Powers, D. C., et al. (n.d.). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. PMC - NIH.
- Wikipedia. (n.d.). Williamson ether synthesis.
- graduation.escoffier.edu. (n.d.). Williamson Ether Synthesis Mechanism.
- ACS Publications. (2025, December 25). A General Method to Access Sterically Hindered and Complex Ethers. The Journal of Organic Chemistry.
- Royal Society of Chemistry. (2022, June 30). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers.
- Khan Academy. (n.d.). Williamson ether synthesis (video).
- UT Southwestern, Dallas, Texas. (n.d.). Protecting Groups in Organic Synthesis. Ready Lab.
- Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- Wikipedia. (n.d.). Protecting group.
- Benchchem. (n.d.). An In-Depth Technical Guide to Ether Protecting Groups in Organic Synthesis.
- PMC - NIH. (n.d.). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds.
- ResearchGate. (n.d.). Background and reaction development a, The synthesis of hindered ethers....
- Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis.
- YouTube. (2018, December 31). ether synthesis through acid-catalysis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers.
- ResearchGate. (2025, August 6). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether.
- YouTube. (2020, April 16). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620.
- Scholars Research Library. (n.d.). Silver Oxide-Mediated Oxime Ether Synthesis.
- Chemical Reviews. (n.d.). Mitsunobu and Related Reactions: Advances and Applications.
- CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
- Journal of the American Chemical Society. (n.d.). The Continuous Acid-Catalyzed Dehydration of Alcohols in Supercritical Fluids: A New Approach to the Cleaner Synthesis of Acetals, Ketals, and Ethers with High Selectivity.
- Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis.
- ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction.
- Master Organic Chemistry. (2014, November 7). Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- YouTube. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions.
- NIH. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
- Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
- JoVE. (2023, April 30). Video: Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis.
- Slideshare. (n.d.). Phase transfer catalysis | PPTX.
- YouTube. (2025, February 8). What Is Phase Transfer Catalysis? - Chemistry For Everyone.
- YouTube. (2021, November 13). Heating Alkyl halides with dry silver oxide to prepare ethers.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (n.d.). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1.
- Wikipedia. (n.d.). Silver nanoparticle.
- PubMed. (n.d.). Esterification and etherification by silver oxide-organic halide reaction gas chromatography.
Sources
- 1. Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Unb Error 404 [selecaoppge.unb.br]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. graduation.escoffier.edu [graduation.escoffier.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. Khan Academy [khanacademy.org]
- 16. Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00669J [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. crdeepjournal.org [crdeepjournal.org]
- 19. fzgxjckxxb.com [fzgxjckxxb.com]
- 20. Phase transfer catalysis | PPTX [slideshare.net]
- 21. youtube.com [youtube.com]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. m.youtube.com [m.youtube.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Video: Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis [jove.com]
- 26. Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 27. media.neliti.com [media.neliti.com]
- 28. Protecting group - Wikipedia [en.wikipedia.org]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Mitsunobu Reaction [organic-chemistry.org]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of 4-Alkoxypiperidines
Introduction
Welcome to the technical support guide for 4-alkoxypiperidines. This document is intended for researchers, medicinal chemists, and process development scientists who utilize this important structural motif. While invaluable in drug discovery, the 4-alkoxy group can be labile under certain acidic conditions, leading to unexpected side reactions and product loss. This guide provides an in-depth look at the degradation pathways, offers practical troubleshooting advice in a Q&A format, and supplies detailed protocols to help you navigate these challenges effectively.
Section 1: The Core Degradation Pathway Under Acidic Conditions
The primary degradation pathway for 4-alkoxypiperidines in the presence of strong acid is the cleavage of the C-O ether bond.[1][2][3] This reaction is a classic example of acid-catalyzed ether cleavage and is highly dependent on the structure of the alkoxy group and the reaction conditions.
The generally accepted mechanism involves three key steps:
-
Protonation of the Ether Oxygen: The reaction initiates with the protonation of the ether oxygen by a strong acid (e.g., HBr, HI, TFA), forming a protonated ether (an oxonium ion). This step converts the alkoxy group into a good leaving group (an alcohol).[4]
-
Nucleophilic Attack or Carbocation Formation: The subsequent step depends on the nature of the carbon atom attached to the ether oxygen.
-
SN2 Pathway: If the alkoxy group is primary (like methoxy or ethoxy), a nucleophile (such as a halide ion from the acid) will attack the less sterically hindered carbon of the C-O bond in a bimolecular substitution (SN2) reaction.[2][5]
-
SN1 Pathway: If the alkoxy group is tertiary (like tert-butoxy), the protonated ether will dissociate to form a relatively stable tertiary carbocation and 4-hydroxypiperidine.[2][4][5] This pathway is much faster than the SN2 route.
-
-
Product Formation: The reaction yields a 4-hydroxypiperidine derivative and an alkyl halide (from the alkoxy group) or an alkene if an E1 reaction is competitive.[5]
Caption: General mechanisms for acid-catalyzed degradation of 4-alkoxypiperidines.
Section 2: Frequently Asked Questions (FAQs)
Q1: I'm trying to remove an N-Boc protecting group with TFA, but I'm seeing significant formation of the 4-hydroxy byproduct. Why is this happening and how can I stop it?
A1: This is a classic case of competing deprotection and dealkoxylation. Trifluoroacetic acid (TFA) is a strong acid capable of protonating the ether oxygen, initiating the cleavage pathway described in Section 1. The rate of this degradation is highly dependent on the nature of your alkoxy group, the concentration of TFA, temperature, and reaction time.
-
Causality: Tertiary ethers (like tert-butoxy) are extremely acid-labile and will cleave almost instantly via an SN1 mechanism.[2][5] Primary ethers (like methoxy) are more robust but will still undergo slow SN2 cleavage, especially with extended reaction times or at elevated temperatures.
-
Quick Solution: To favor Boc deprotection over ether cleavage, you need to use conditions that are "just right" for cleaving the carbamate without being harsh enough for significant ether cleavage. Try lowering the reaction temperature to 0 °C or even -20 °C. Use the minimum amount of TFA required (e.g., 20-30% in a solvent like Dichloromethane) and monitor the reaction closely by TLC or LC-MS to stop it as soon as the starting material is consumed.
Q2: My 4-alkoxypiperidine seems to be degrading even during storage in a solvent. What could be the cause?
A2: Apparent degradation during storage is often due to acidic impurities in the solvent or slow oxidation.
-
Acidic Impurities: Chlorinated solvents like Dichloromethane (DCM) can slowly generate trace amounts of HCl, especially upon exposure to light. This can be sufficient to cause slow degradation of sensitive substrates over time. Always use freshly distilled or inhibitor-free solvents for long-term storage of sensitive compounds.
-
Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or other degradation products.[6] This is less common for N-protected piperidines but can occur if the compound is stored in the presence of air (oxygen) for extended periods. Store sensitive amines under an inert atmosphere (Nitrogen or Argon) and in a cool, dark place.
Q3: Can I use aqueous HCl for my reaction instead of HBr or HI?
A3: While HCl is a strong acid, it is generally a poor reagent for cleaving ethers.[2] The chloride ion (Cl⁻) is a weaker nucleophile than bromide (Br⁻) or iodide (I⁻). Consequently, the SN2 cleavage of primary or secondary ethers is significantly slower with HCl. For SN1-type cleavages of tertiary ethers, the protonation step is key, so HCl can work, but for general-purpose ether cleavage, HBr and HI are much more effective.[2][3]
Section 3: In-Depth Troubleshooting Guides & Protocols
Guide 1: Optimizing Acidic Conditions for N-Boc Deprotection while Preserving a 4-Methoxy Group
This guide provides a systematic approach to finding the optimal conditions for removing a Boc group without cleaving a relatively stable methoxy ether.
Objective: Selectively deprotect the N-Boc group of N-Boc-4-methoxypiperidine with <5% conversion to 4-hydroxypiperidine.
Core Principle: The rate of Boc deprotection is generally much faster than the SN2 cleavage of a methyl ether. By carefully controlling temperature and acid concentration, a high degree of selectivity can be achieved.
Experimental Protocol: Condition Screening
-
Setup: Prepare four identical reaction vials, each containing N-Boc-4-methoxypiperidine (100 mg, 1 eq) dissolved in Dichloromethane (DCM, 2 mL).
-
Condition Variables:
-
Vial A (Standard): Add 30% TFA in DCM (1 mL). Stir at room temperature (25 °C).
-
Vial B (Low Temp): Cool to 0 °C. Add 30% TFA in DCM (1 mL). Stir at 0 °C.
-
Vial C (Low TFA): Add 10% TFA in DCM (1 mL). Stir at room temperature (25 °C).
-
Vial D (Alternative Acid): Add 4M HCl in Dioxane (1 mL). Stir at room temperature (25 °C).
-
-
Monitoring: At T = 15 min, 30 min, 1h, and 2h, withdraw a small aliquot from each vial. Quench with saturated NaHCO₃ solution, extract with DCM, and spot on a TLC plate. Analyze by LC-MS to quantify the ratio of desired product to the 4-hydroxy byproduct.
Data Interpretation Table:
| Vial | Condition | Time to SM Consumption | % 4-Hydroxy Byproduct | Recommendation |
| A | 30% TFA, RT | ~30 min | 15-20% | Too harsh. Significant degradation. |
| B | 30% TFA, 0 °C | ~1 hour | < 5% | Optimal. Slower but much cleaner. |
| C | 10% TFA, RT | > 4 hours | < 10% | Too slow for practical use. |
| D | 4M HCl/Dioxane, RT | ~2 hours | < 5% | Good alternative if TFA is problematic. |
graph TD { A[Start: N-Boc-4-methoxypiperidine] --> B{Expose to Acid}; B --> C{Conditions too harsh?\n(High Temp, High [TFA])}; C -- Yes --> D[Significant 4-Hydroxy Byproduct]; C -- No --> E{Conditions too mild?\n(Low Temp, Low [TFA])}; E -- Yes --> F[Incomplete Deprotection]; E -- No --> G[Optimal Window: Clean Deprotection];style A fill:#F1F3F4,stroke:#5F6368 style B fill:#FBBC05,stroke:#5F6368,fontcolor:"#202124" style C fill:#EA4335,stroke:#5F6368,fontcolor:"#FFFFFF" style E fill:#4285F4,stroke:#5F6368,fontcolor:"#FFFFFF" style D fill:#202124,stroke:#5F6368,fontcolor:"#FFFFFF" style F fill:#202124,stroke:#5F6368,fontcolor:"#FFFFFF" style G fill:#34A853,stroke:#5F6368,fontcolor:"#FFFFFF"
}
Caption: Troubleshooting flowchart for selective N-Boc deprotection.
Section 4: Analytical Methods for Monitoring Degradation
Reliable analysis is key to troubleshooting. The primary compounds to monitor are the starting 4-alkoxypiperidine, the desired product (e.g., the N-deprotected amine), and the main degradation product, 4-hydroxypiperidine.
Protocol 1: Thin-Layer Chromatography (TLC)
-
Purpose: Rapid, qualitative monitoring of reaction progress.
-
Stationary Phase: Standard silica gel 60 F₂₅₄ plates.
-
Mobile Phase (Eluent): A polar system is required due to the amine and alcohol functionalities. A good starting point is 10% Methanol in Dichloromethane with 1% Ammonium Hydroxide (e.g., 89:10:1 DCM:MeOH:NH₄OH). The NH₄OH is crucial to prevent the basic amine products from streaking on the acidic silica plate.
-
Visualization:
-
UV Light (254 nm): To see UV-active compounds (e.g., if a benzoyl or other aromatic protecting group is present).
-
Ninhydrin Stain: Stains primary and secondary amines (like the deprotected product) yellow to purple upon heating.
-
Potassium Permanganate (KMnO₄) Stain: A general stain that reacts with the alcohol of the 4-hydroxy byproduct and other functional groups.
-
Expected Rf Values:
-
N-Boc-4-alkoxypiperidine (Starting Material): High Rf (least polar).
-
4-Alkoxypiperidine (Desired Product): Medium Rf.
-
4-Hydroxypiperidine (Byproduct): Low Rf (most polar).
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Purpose: Quantitative analysis of reaction mixtures.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5-7 minutes.
-
Detection:
-
UV/Diode Array Detector (DAD): Set to a wavelength appropriate for any chromophores in your molecule (e.g., 220 nm or 254 nm).
-
Mass Spectrometer (MS): Use Electrospray Ionization in positive mode (ESI+). Monitor for the [M+H]⁺ ions of your starting material, product, and potential byproducts.
-
Section 5: References
-
Vertex AI Search. (2026). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines.
-
Vertex AI Search. (2026). Characteristics, Biological Properties and Analytical Methods of Piperine: A Review.
-
BenchChem. (2025). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
-
Chemistry LibreTexts. (2020). 15.5: Acidic Cleavage of Ethers.
-
Fundamentals of Organic Chemistry. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage.
-
Wikipedia. (n.d.). Ether cleavage.
-
Fiveable. (n.d.). Reactions of Ethers: Acidic Cleavage.
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Improving Yield and Purity of 4-Cyclobutoxypiperidine
Welcome to the technical support center for the synthesis and purification of 4-Cyclobutoxypiperidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their experimental outcomes. Here, we address common challenges and frequently asked questions to enhance both the yield and purity of this valuable compound.
Troubleshooting Guide: Navigating Common Synthetic and Purification Hurdles
This section provides in-depth solutions to specific problems you may encounter during the synthesis and purification of this compound.
Synthesis Phase
Question 1: My reaction yield for the alkylation of 4-hydroxypiperidine with a cyclobutyl halide is consistently low. What are the likely causes and how can I improve it?
Low yields in the alkylation of 4-hydroxypiperidine can often be attributed to several factors, including suboptimal reaction conditions, the choice of base, and the nature of the leaving group on the cyclobutyl electrophile.
Causality and Recommended Solutions:
-
Base Selection is Crucial: The basicity of the amine is a key factor. A base that is too weak will result in a slow reaction, while a base that is too strong can lead to side reactions. Sodium hydride (NaH) is a common choice for deprotonating the hydroxyl group of 4-hydroxypiperidine, but its handling can be challenging. An alternative is to use a milder base like potassium carbonate (K2CO3) in a polar aprotic solvent such as DMF. This combination often provides a good balance of reactivity and minimizes side products.[1]
-
Leaving Group Matters: The nature of the halide on the cyclobutyl electrophile significantly impacts the reaction rate. Cyclobutyl bromide or iodide are generally more reactive than cyclobutyl chloride due to the better leaving group ability of bromide and iodide ions. If you are using cyclobutyl chloride, consider switching to the bromide or iodide analog to enhance the reaction kinetics.
-
Temperature and Reaction Time Optimization: These two parameters are intrinsically linked. Insufficient temperature or time will lead to an incomplete reaction. Conversely, excessively high temperatures or prolonged reaction times can promote decomposition or the formation of byproducts. It is recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal endpoint. A typical starting point would be to run the reaction at room temperature and gradually increase the temperature if the reaction is sluggish.[2]
-
Solvent Choice: The solvent plays a critical role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for this type of SN2 reaction as they can solvate the cation of the base while leaving the alkoxide nucleophile relatively free to react.
Experimental Protocol: Optimized N-Alkylation of Piperidine
Here is a general procedure for the N-alkylation of piperidine that can be adapted for the synthesis of this compound:
-
To a solution of piperidine (1.0 equivalent) in anhydrous acetonitrile (0.1 M), add potassium carbonate (1.5 equivalents).
-
Slowly add the alkyl bromide or iodide (1.1 equivalents) to the stirred solution at room temperature under a nitrogen atmosphere. A syringe pump can be used for slow addition to control the reaction rate and minimize side reactions.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product can then be purified by column chromatography.
Question 2: I am observing significant amounts of a side product that appears to be a dialkylated piperidine. How can I suppress this over-alkylation?
The formation of a dialkylated product is a common issue when the newly formed tertiary amine is still nucleophilic enough to react with the alkylating agent.
Causality and Recommended Solutions:
-
Stoichiometry Control: Carefully controlling the stoichiometry of your reactants is the first line of defense. Using a slight excess of the piperidine starting material relative to the alkylating agent can help to ensure that the alkylating agent is consumed before it has a chance to react with the product.
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly over a period of time, for instance, using a syringe pump, can help to maintain a low concentration of the alkylating agent in the reaction mixture. This minimizes the probability of the product reacting with the alkylating agent.[1]
-
Choice of Base: The use of a bulky, non-nucleophilic base can sometimes help to mitigate over-alkylation by sterically hindering the approach of the alkylating agent to the nitrogen of the product.
Purification Phase
Question 3: I am struggling to separate this compound from unreacted 4-hydroxypiperidine and other polar impurities by column chromatography. What strategies can I employ for better separation?
The similar polarities of the product and starting material can make chromatographic separation challenging.
Causality and Recommended Solutions:
-
Acid-Base Extraction: A highly effective method for separating amines from neutral or acidic impurities is through acid-base extraction.
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound and any unreacted 4-hydroxypiperidine will be protonated and move into the aqueous layer.
-
Separate the aqueous layer and then basify it with a strong base (e.g., 10M NaOH) to deprotonate the piperidinium salts, making them soluble in an organic solvent again.
-
Extract the aqueous layer with fresh organic solvent. The combined organic extracts will now contain the purified amine, free from non-basic impurities.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate to obtain the purified product.
-
-
Azeotropic Distillation: For the removal of pyridine, which can be a byproduct in some synthesis routes, azeotropic distillation with water can be an effective purification method.[3]
-
Formation of a Salt: In some cases, forming a salt of the piperidine product can facilitate its purification. For instance, reacting the crude product with an acid like HCl can precipitate the hydrochloride salt, which can then be isolated by filtration and washed with a non-polar solvent to remove impurities.[4] The free base can then be regenerated by treatment with a base.
Table 1: Comparison of Purification Techniques
| Purification Method | Pros | Cons | Best For |
| Column Chromatography | High resolution for a wide range of compounds. | Can be time-consuming and require large volumes of solvent. May not be effective for compounds with very similar polarities. | Separating mixtures of compounds with different polarities. |
| Acid-Base Extraction | Simple, fast, and effective for separating basic compounds from neutral or acidic impurities. | Not effective for separating compounds with similar basicity. | Isolating amines from non-basic impurities. |
| Distillation/Azeotropic Distillation | Excellent for separating compounds with different boiling points or for removing specific impurities that form azeotropes.[3] | Requires the compound to be thermally stable. Not suitable for non-volatile compounds. | Purifying volatile liquids and removing specific solvent impurities. |
| Salt Formation & Recrystallization | Can provide very high purity. | Requires the product to form a stable, crystalline salt. May result in some product loss. | Purifying solid compounds that form well-defined crystalline salts. |
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and stability of this compound?
This compound is typically an oil or a low-melting solid.[5] Like many amines, it can be susceptible to oxidation over time, which may result in a yellow or brownish discoloration.[6] For long-term storage, it is advisable to keep it under an inert atmosphere (e.g., nitrogen or argon) and refrigerated. Some piperidine derivatives have shown stability at 4°C for extended periods.[7]
Q2: What are the key analytical techniques for characterizing the purity of this compound?
To ensure the identity and purity of your synthesized this compound, a combination of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying the compound and assessing its purity by looking for signals from impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing the volatility and purity of the sample, and for identifying any volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for determining the purity of the compound and quantifying any impurities.
Q3: Are there alternative synthetic routes to this compound besides the alkylation of 4-hydroxypiperidine?
While the Williamson ether synthesis approach (alkylation of 4-hydroxypiperidine) is common, other methods could be explored, such as:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction could potentially be used to couple a cyclobutoxy-containing aryl halide with a piperidine derivative.[9][10] This method is particularly useful for forming C-N bonds.[2][11]
-
Reductive Amination: The reaction of a cyclobutoxy-substituted ketone with piperidine under reductive conditions could be another viable route.
Q4: How can I safely handle the reagents commonly used in the synthesis of this compound?
Safety is paramount in the laboratory. When working with reagents for this synthesis, always adhere to the following:
-
Sodium Hydride (NaH): This is a highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen) and away from any sources of moisture.
-
Alkyl Halides: Many alkyl halides are toxic and potential carcinogens. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Organic solvents like DMF and acetonitrile are flammable and have associated health risks. Always work in a fume hood and avoid inhalation of vapors.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful synthesis and purification.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
- 4. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 5. 1174044-16-6|this compound|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound hydrochloride (C9H17NO) [pubchemlite.lcsb.uni.lu]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Phase-Transfer Catalysis in Williamson Ether Synthesis
Welcome to the Technical Support Center for Phase-Transfer Catalysis (PTC) in Williamson Ether Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and frequently asked questions. Our goal is to bridge the gap between theoretical knowledge and practical application, ensuring your experiments are both successful and efficient.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the application of phase-transfer catalysis to the Williamson ether synthesis, providing a foundational understanding for both new and experienced researchers.
Q1: What is the fundamental role of a phase-transfer catalyst in the Williamson ether synthesis?
A phase-transfer catalyst (PTC) is a substance that facilitates the transfer of a reactant between two immiscible phases.[1][2] In the context of the Williamson ether synthesis, which typically involves an aqueous phase containing the alkoxide or phenoxide salt and an organic phase containing the alkyl halide, the PTC acts as a shuttle.[3][4] It transports the nucleophilic alkoxide or phenoxide anion from the aqueous phase into the organic phase, where it can react with the alkyl halide to form the ether.[2] This overcomes the insolubility of the ionic nucleophile in the organic solvent.[1][2]
Q2: Why is PTC considered a "green chemistry" approach for this synthesis?
Phase-transfer catalysis is often highlighted as a green chemistry technique for several reasons.[5] It allows for the use of water as a solvent, reducing the need for expensive, hazardous, and difficult-to-recover organic solvents like DMSO or DMF.[1][5][6] Reactions can often be conducted under milder conditions with faster reaction times, leading to energy savings.[7] Furthermore, PTC can improve reaction yields and selectivity, minimizing waste generation.[7]
Q3: What are the most common types of phase-transfer catalysts used in this reaction?
The most widely used phase-transfer catalysts are quaternary ammonium ('quat') salts and phosphonium salts.[1][2][8] Common examples include tetrabutylammonium bromide (TBAB), benzyltriethylammonium chloride (TEBA), and methyltricaprylammonium chloride (Aliquat 336).[1] Polyethylene glycols (PEGs) and crown ethers are also effective but are often more expensive.[1][9] Quaternary ammonium salts are generally preferred in industrial applications due to their lower cost and moderate stability.[5][8]
Q4: How does the structure of the phase-transfer catalyst affect its efficiency?
The efficiency of a PTC is largely determined by its structure, which influences its solubility in both phases and its ability to form a reactive ion pair with the nucleophile.[10] The lipophilicity of the catalyst, dictated by the length of its alkyl chains, is crucial. A catalyst with longer alkyl chains will have better solubility in the organic phase, facilitating the transfer of the anion.[10] However, excessively bulky catalysts can hinder the reaction rate by blocking the reactive center.[11]
Q5: Can phase-transfer catalysis be used for any Williamson ether synthesis?
While PTC is broadly applicable, it is most effective for reactions involving primary alkyl halides.[4][12] Secondary alkyl halides can also be used, but they are more prone to a competing elimination (E2) reaction, which is also promoted by the basic conditions.[12][13] Tertiary alkyl halides are generally unsuitable as they predominantly undergo elimination.[12][13]
Troubleshooting Guide
Even with a well-designed protocol, experimental challenges can arise. This section provides a systematic approach to diagnosing and resolving common issues encountered during a PTC-mediated Williamson ether synthesis.
Problem 1: Low or No Product Yield
This is one of the most common issues. A systematic investigation of the reaction components and conditions is necessary to identify the root cause.
| Potential Cause | Troubleshooting Suggestion | Scientific Rationale |
| Ineffective Phase-Transfer Catalyst | 1. Verify Catalyst Activity: Ensure the catalyst has not degraded. If in doubt, use a fresh batch. 2. Optimize Catalyst Loading: Start with 1-5 mol% of the catalyst relative to the limiting reagent. Too little catalyst will result in a slow reaction, while too much can lead to emulsion formation.[14] 3. Select a More Lipophilic Catalyst: If using a catalyst with short alkyl chains (e.g., tetramethylammonium), switch to one with longer chains (e.g., tetrabutylammonium or Aliquat 336) to improve its solubility in the organic phase.[10][15] | The catalyst must be able to effectively transport the nucleophile into the organic phase. Catalyst degradation, insufficient quantity, or poor partitioning into the organic phase will limit the reaction rate.[10] |
| Poor Nucleophile Generation/Availability | 1. Increase Base Concentration: Ensure a sufficiently high concentration of the base (e.g., 50% aqueous NaOH) is used to deprotonate the alcohol or phenol effectively. 2. Check for Water Content: While PTC systems tolerate water, an excessive amount can hydrate the nucleophile, reducing its reactivity.[10][11] Using a more concentrated base solution can mitigate this. | The concentration of the alkoxide/phenoxide in the aqueous phase is critical. Incomplete deprotonation or excessive hydration of the anion will reduce the concentration of the "naked," highly reactive nucleophile in the organic phase.[10] |
| Insufficient Agitation | Increase Stirring Rate: Ensure vigorous stirring to maximize the interfacial surface area between the aqueous and organic phases.[10][11] | The transfer of the catalyst-anion pair occurs at the phase interface. Insufficient mixing reduces this surface area, thereby slowing down the overall reaction rate which is dependent on the transfer rate.[11] |
| Side Reactions | 1. Lower Reaction Temperature: Elimination reactions are often favored at higher temperatures.[4][16] Running the reaction at a lower temperature for a longer duration can favor the desired SN2 substitution. 2. Re-evaluate Substrate Choice: If using a secondary alkyl halide, consider if the synthesis can be redesigned to use a primary alkyl halide and a secondary alkoxide.[4][16] | The Williamson synthesis is an SN2 reaction that competes with the E2 elimination pathway, especially with sterically hindered substrates and at elevated temperatures.[4][12][16] |
Problem 2: Formation of an Emulsion During Workup
The surfactant-like properties of phase-transfer catalysts can sometimes lead to the formation of stable emulsions, complicating product isolation.[14]
| Potential Cause | Troubleshooting Suggestion | Scientific Rationale |
| High Catalyst Concentration | Reduce Catalyst Loading: Use the minimum amount of catalyst necessary for an efficient reaction (typically 1-2 mol%). | Quaternary ammonium salts are amphiphilic and act like surfactants.[14] At high concentrations, they can stabilize droplets of one phase within the other, leading to a persistent emulsion.[14] |
| Intense Agitation During Workup | Gentle Mixing: During the extraction and washing steps, gently invert the separatory funnel instead of vigorous shaking. | High shear forces from vigorous shaking can break down the dispersed phase into very small, stable droplets that are difficult to coalesce.[14] |
| Unfavorable Phase Volume Ratio | Adjust Solvent Volumes: Alter the ratio of the aqueous and organic phases. Sometimes, adding more of the continuous phase can help break the emulsion. | The relative volumes of the two phases can influence the stability of an emulsion.[14] |
| Filtration Aid | Filter through Celite®: Passing the emulsified mixture through a pad of a filter aid like Celite® can sometimes help to break the emulsion by coalescing the dispersed droplets. | The porous structure of the filter aid provides a large surface area that can disrupt the surfactant layer stabilizing the emulsion. |
Problem 3: Catalyst Poisoning or Degradation
The phase-transfer catalyst is not always inert and can be susceptible to degradation under certain conditions.
| Potential Cause | Troubleshooting Suggestion | Scientific Rationale |
| Hofmann Elimination of Quaternary Ammonium Salts | Avoid High Temperatures: If possible, conduct the reaction at a lower temperature (< 100 °C). Use a More Stable Catalyst: Consider using a phosphonium salt, which can tolerate higher temperatures.[1] | At elevated temperatures, especially under strongly basic conditions, quaternary ammonium salts can undergo Hofmann elimination to form an alkene and a tertiary amine.[1][5] This deactivates the catalyst. |
| Reaction with Strong Nucleophiles | Protect Sensitive Functional Groups: If the substrate or product contains functional groups that can react with the nucleophile, consider using protecting groups. | While the primary reaction is with the alkyl halide, other electrophilic sites in the molecule could potentially react, leading to side products and consumption of the nucleophile. |
Experimental Protocols & Methodologies
This section provides a generalized, step-by-step protocol for a typical Williamson ether synthesis using phase-transfer catalysis. This should be adapted based on the specific substrates and scale of the reaction.
General Protocol for PTC Williamson Ether Synthesis
Materials:
-
Alcohol or Phenol
-
Alkyl Halide (preferably primary)
-
Aqueous Sodium Hydroxide (e.g., 50% w/w)
-
Organic Solvent (e.g., Toluene, Heptane)
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide, TBAB)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
Procedure:
-
Reaction Setup: To the round-bottom flask, add the alcohol or phenol, the organic solvent, and the aqueous sodium hydroxide solution.[4]
-
Catalyst Addition: Add a catalytic amount of the phase-transfer catalyst (e.g., 1-5 mol% relative to the alcohol/phenol).[4]
-
Initiate Reaction: Begin vigorous stirring of the biphasic mixture. Add the alkyl halide to the flask.[4]
-
Heating: Heat the reaction mixture to the desired temperature (typically 50-100 °C) and maintain for 1-8 hours.[4][12]
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC, or HPLC).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.[4][17]
-
Combine the organic layers and wash with water, followed by brine, to remove any residual base and catalyst.[4]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[4]
-
-
Purification:
Visualization of the PTC Mechanism
The following diagram illustrates the catalytic cycle of a quaternary ammonium salt in the Williamson ether synthesis.
Caption: Catalytic cycle of phase-transfer catalysis in Williamson ether synthesis.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing low yield issues in your experiment.
Caption: A systematic workflow for troubleshooting low yields.
References
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
Phase Transfer Catalyst | PDF | Ammonium | Salt (Chemistry) - Scribd. (n.d.). Retrieved January 19, 2026, from [Link]
-
Williamson Ether Synthesis - Utah Tech University. (n.d.). Retrieved January 19, 2026, from [Link]
-
Phase-transfer catalyst - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
- Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. (2001). JAOCS, Journal of the American Oil Chemists' Society, 78(4), 423–429.
-
phase transfer catalysis - Little Flower College Guruvayoor. (n.d.). Retrieved January 19, 2026, from [Link]
-
Phase transfer catalysis | PPTX - Slideshare. (n.d.). Retrieved January 19, 2026, from [Link]
- PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS - Journal For Basic Sciences. (2022). Journal For Basic Sciences, 22(11).
-
An Ether Synthesis Using Phase Transfer Catalysis | Journal of Chemical Education. (n.d.). Retrieved January 19, 2026, from [Link]
-
Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. (n.d.). Retrieved January 19, 2026, from [Link]
-
Optimization of the reaction conditions. a | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Choosing a Phase-Transfer Catalyst Based on Phase Location - PTC Organics, Inc. (n.d.). Retrieved January 19, 2026, from [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved January 19, 2026, from [Link]
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. (2021, January 28). Retrieved January 19, 2026, from [Link]
-
Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations - OUCI. (n.d.). Retrieved January 19, 2026, from [Link]
-
A Minireview of Phase-Transfer Catalysis and Recent Trends | Biomedres. (2022, August 12). Retrieved January 19, 2026, from [Link]
-
Contribution of phase transfer catalyst to green chemistry: A review - Jetir.Org. (n.d.). Retrieved January 19, 2026, from [Link]
-
Phase transfer catalysis (PTC) - OperaChem. (2023, July 2). Retrieved January 19, 2026, from [Link]
-
Williamson Ether Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]
-
What Are The Limitations Of Williamson Ether Synthesis? - Chemistry For Everyone. (n.d.). Retrieved January 19, 2026, from [Link]
-
PEGs as free PTCs in Williamson ether syntheses in bases - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Phase-Transfer Catalysis (PTC) - Macmillan Group. (2008, April 10). Retrieved January 19, 2026, from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (n.d.). Retrieved January 19, 2026, from [Link]
-
An improved Williamson ether synthesis using phase transfer catalysis - Semantic Scholar. (1975, December 23). Retrieved January 19, 2026, from [Link]
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. (2021, January 28). Retrieved January 19, 2026, from [Link]
-
Williamson Ether Synthesis - J&K Scientific LLC. (n.d.). Retrieved January 19, 2026, from [Link]
-
Williamson Ether Synthesis - Organic Chemistry Tutor. (n.d.). Retrieved January 19, 2026, from [Link]
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
9.6: Williamson Ether Synthesis - Chemistry LibreTexts. (2015, July 14). Retrieved January 19, 2026, from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (n.d.). Retrieved January 19, 2026, from [Link]
-
Williamson Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
Sources
- 1. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 2. Phase transfer catalysis | PPTX [slideshare.net]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fzgxjckxxb.com [fzgxjckxxb.com]
- 6. jetir.org [jetir.org]
- 7. biomedres.us [biomedres.us]
- 8. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 9. alfachemic.com [alfachemic.com]
- 10. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. gold-chemistry.org [gold-chemistry.org]
Overcoming steric hindrance in 4-alkoxypiperidine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Steric Hindrance
Welcome to the technical support center for the synthesis of 4-alkoxypiperidines. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis of these important scaffolds, with a particular focus on overcoming steric hindrance. As Senior Application Scientists, we understand that navigating the complexities of organic synthesis requires not only a firm grasp of reaction mechanisms but also field-tested insights into optimizing reaction conditions.
This resource is structured to address your most pressing questions, from troubleshooting common synthetic routes to implementing advanced strategies for particularly challenging substrates.
Frequently Asked Questions (FAQs)
Q1: Why is my Williamson ether synthesis failing when I try to synthesize a 4-alkoxypiperidine with a bulky alkyl group?
A1: The Williamson ether synthesis is an S(_N)2 reaction, which is highly sensitive to steric hindrance.[1][2] When you are attempting to couple a sterically bulky electrophile (e.g., a secondary or tertiary alkyl halide) with the 4-hydroxy group of a piperidine, the reaction rate is significantly diminished. Furthermore, the alkoxide of 4-hydroxypiperidine is a strong base, which can lead to a competing E2 elimination reaction, especially with hindered alkyl halides, resulting in the formation of an alkene instead of the desired ether.[3]
To troubleshoot this, consider the following:
-
Reverse the polarity: If possible, use the bulky alcohol as the nucleophile (alkoxide) and a less hindered electrophile attached to the piperidine ring. However, this is often not feasible in the context of 4-alkoxypiperidine synthesis.
-
Optimize reaction conditions: Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the alkoxide.[2][3] Employ a strong, non-nucleophilic base such as sodium hydride (NaH) to generate the alkoxide quantitatively.[3][4][5]
-
Consider alternative reactions: If the Williamson ether synthesis consistently fails, the Mitsunobu reaction is a powerful alternative for coupling sterically hindered alcohols.[6][7]
Q2: I am observing low yields and significant starting material recovery in my Mitsunobu reaction for a hindered 4-alkoxypiperidine synthesis. What could be the issue?
A2: While the Mitsunobu reaction is generally more tolerant of steric hindrance than the Williamson ether synthesis, its efficiency can still be compromised with very bulky substrates.[6] Low yields and starting material recovery often point to incomplete activation of the alcohol or a slow rate of nucleophilic attack.
Here are some key areas to investigate:
-
Reagent stoichiometry and addition: Ensure that the phosphine (e.g., triphenylphosphine, PPh(_3)) and the azodicarboxylate (e.g., DEAD or DIAD) are used in slight excess (typically 1.1 to 1.5 equivalents). The order of addition can also be critical; often, adding the azodicarboxylate slowly to a cooled solution of the alcohol, phosphine, and nucleophile gives the best results.[6]
-
Acidity of the nucleophile: The Mitsunobu reaction works best with acidic nucleophiles (pKa < 15).[8] If your alcohol component is not sufficiently acidic, the reaction may not proceed efficiently.
-
Reaction temperature and time: For sterically demanding substrates, prolonged reaction times and elevated temperatures may be necessary.[6] Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.
-
Alternative reagents: For particularly challenging cases, consider using more reactive phosphines or azodicarboxylates. Additionally, specialized protocols have been developed for hindered alcohols, such as using 4-nitrobenzoic acid as the nucleophile followed by hydrolysis.[6][7]
Q3: Are there any catalytic methods to synthesize 4-alkoxypiperidines that can handle sterically demanding substrates?
A3: Yes, catalytic approaches are emerging as a promising strategy. While traditional methods often rely on stoichiometric reagents, catalytic systems can offer improved efficiency and atom economy. One such approach involves the use of transition metal catalysts. For instance, zirconium and hafnium-based catalysts have been shown to be effective in the reductive etherification of aldehydes, a process that could be adapted for the synthesis of certain alkoxy moieties.[9]
Another area of exploration is the use of phase-transfer catalysis in Williamson-type reactions, which can enhance reaction rates and yields, particularly when dealing with challenging substrates.[10]
Troubleshooting Guides
Guide 1: Optimizing the Mitsunobu Reaction for Bulky Alcohols
This guide provides a systematic approach to troubleshooting and optimizing the Mitsunobu reaction when synthesizing 4-alkoxypiperidines with sterically demanding alkyl groups.
Problem: Low yield of the desired 4-alkoxypiperidine with significant recovery of the 4-hydroxypiperidine starting material.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for the Mitsunobu reaction.
Detailed Steps & Explanations:
-
Verify Reagent Quality and Stoichiometry:
-
Rationale: Azodicarboxylates like DEAD and DIAD can decompose over time. Triphenylphosphine can oxidize to triphenylphosphine oxide. Ensure you are using fresh or properly stored reagents.
-
Action: Use freshly opened bottles of DEAD or DIAD. Ensure PPh(_3) is a free-flowing white solid. Use a slight excess (1.2-1.5 eq) of both PPh(_3) and the azodicarboxylate relative to the limiting reagent (often the alcohol).
-
-
Optimize Order of Reagent Addition:
-
Rationale: The formation of the key betaine intermediate from the reaction of PPh(_3) and DEAD/DIAD is crucial.[11] The timing of the addition of the alcohol and the acidic component can influence the reaction outcome.
-
Protocol: In a flask containing the N-protected 4-hydroxypiperidine, the alcohol, and triphenylphosphine in anhydrous THF, cool the mixture to 0°C. Add the DIAD or DEAD dropwise. This pre-mixing allows for the formation of the phosphonium salt of the alcohol before potential side reactions occur.
-
-
Evaluate Solvent Choice:
-
Rationale: The polarity and solvating properties of the solvent can impact the reaction rate.
-
Action: While THF is the most common solvent, for more sluggish reactions, consider toluene, which allows for higher reaction temperatures. Dichloromethane (DCM) can also be effective.
-
-
Increase Reaction Temperature and Time:
-
Rationale: Steric hindrance slows down the S(_N)2 displacement. Providing more thermal energy can help overcome the activation barrier.
-
Action: After the initial addition at low temperature, allow the reaction to warm to room temperature and then heat to reflux if necessary. Monitor the reaction progress carefully by TLC or LC-MS to avoid decomposition.
-
-
Consider Alternative Reagents:
-
Rationale: If standard conditions fail, more potent reagents may be required.
-
Action:
-
More reactive phosphines: Using tributylphosphine (PBu(_3)) instead of PPh(_3) can sometimes increase reactivity.
-
Modified Mitsunobu conditions: For highly hindered systems, a two-step approach using 4-nitrobenzoic acid as the nucleophile can be effective.[6][7] The resulting ester is then hydrolyzed to the desired alcohol.
-
-
Guide 2: Enhancing Williamson Ether Synthesis for Moderately Hindered Systems
This guide focuses on pushing the limits of the Williamson ether synthesis for cases where steric hindrance is a moderate, but not insurmountable, barrier.
Problem: Competing elimination reaction leading to alkene byproducts and low ether yield.
Comparative Table of Conditions:
| Parameter | Standard Conditions | Optimized for Hindered Substrates | Rationale for Optimization |
| Base | NaH, KH | Cesium Carbonate (Cs(_2)CO(_3)) | The larger cesium cation leads to a "freer," more nucleophilic alkoxide, which can favor substitution over elimination. |
| Solvent | THF, DMF | Acetonitrile (MeCN), DMF | Polar aprotic solvents stabilize the transition state of the S(_N)2 reaction. |
| Leaving Group | Bromide, Chloride | Iodide, Tosylate, Triflate | Iodides and sulfonates are better leaving groups, accelerating the S(_N)2 reaction rate. |
| Temperature | Room Temp. to 60°C | Room Temperature | Lower temperatures generally favor substitution over elimination. |
| Additives | None | Potassium Iodide (KI) | In cases where an alkyl chloride or bromide is used, catalytic KI can perform an in situ Finkelstein reaction to generate the more reactive alkyl iodide. |
Experimental Protocol: Phase-Transfer Catalyzed Williamson Ether Synthesis
This protocol is particularly useful for improving yields when one of the reactants has poor solubility.
-
Reagent Preparation: In a round-bottom flask, dissolve the N-protected 4-hydroxypiperidine (1 eq.) and the alkyl halide (1.2 eq.) in toluene.
-
Aqueous Base: In a separate vessel, prepare a 50% aqueous solution of sodium hydroxide.
-
Phase-Transfer Catalyst: Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.1 eq.), to the reaction mixture.
-
Reaction: Vigorously stir the biphasic mixture at room temperature or with gentle heating (40-50°C). The TBAB will transport the hydroxide to the organic phase and the resulting alkoxide back to the organic phase to react with the alkyl halide.
-
Workup: Monitor the reaction by TLC. Upon completion, separate the layers. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.
References
-
Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. [Link]
-
Organic Syntheses. A general procedure for Mitsunobu inversion of sterically hindered alcohols. [Link]
-
National Institutes of Health. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
- Google Patents.
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
-
MDPI. (2025, May 22). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. [Link]
-
YouTube. (2018, August 29). Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
OSTI.gov. Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Semantic Scholar. Catalysis by 4-dialkylaminopyridines. [Link]
-
ResearchGate. (2025, August 6). Overcoming steric effects in the coupling reaction of alkyloxycarbonyloxymethyl (AOCOM) halides with phenols: an efficient synthesis of AOCOM phenolic prodrugs | Request PDF. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. osti.gov [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. tcichemicals.com [tcichemicals.com]
Technical Support Center: Synthesis of Piperidine Ethers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the synthesis of piperidine ethers. Our goal is to move beyond simple protocols and delve into the causality behind common synthetic challenges, empowering you to diagnose and solve issues in your own experiments.
Frequently Asked Questions (FAQs)
This section addresses high-level, common queries encountered during the synthesis and handling of piperidine-containing compounds.
Q1: What are the primary synthetic routes for preparing piperidine ethers, and what are their general limitations?
A: The most prevalent methods for synthesizing piperidine ethers are the Williamson Ether Synthesis, the Buchwald-Hartwig C-O Coupling, and Reductive Amination.
-
Williamson Ether Synthesis: This classical SN2 reaction involves an alkoxide nucleophile (from a piperidinol) attacking an alkyl halide.[1] It is robust for primary alkyl halides but is highly susceptible to a competing elimination reaction with secondary and tertiary halides.[2][3]
-
Buchwald-Hartwig C-O Coupling: A powerful modern method for forming aryl ethers by coupling an alcohol (piperidinol) with an aryl halide, catalyzed by a palladium-ligand complex.[4] Its main challenges involve catalyst optimization and potential side reactions like hydrodehalogenation.[4]
-
Reductive Amination: This method forms the C-N bond, typically by reacting a piperidine with an ether-containing aldehyde or ketone. It's a one-pot reaction that forms an imine intermediate, which is then reduced.[5] Success hinges on selecting a reducing agent that chemoselectively reduces the imine without reducing the starting carbonyl group.[5][6]
Q2: My piperidine starting material or product has a yellow or brown tint. Is it usable, and how can I purify it?
A: The discoloration is typically due to oxidation products formed upon exposure to air and light.[7][8] For many applications, minor discoloration may not be detrimental, but for high-purity requirements, purification is essential. Distillation is the most effective method for removing these colored impurities.[7] To prevent re-oxidation, store the purified piperidine under an inert atmosphere (nitrogen or argon) and protect it from light.[8]
Q3: I'm struggling to separate my final piperidine ether product from unreacted starting materials by column chromatography. What can I do?
A: The basic nature of the piperidine nitrogen often causes streaking on silica gel.[9] An effective first-line purification strategy is a liquid-liquid acid-base extraction. Dissolve the crude mixture in an organic solvent like dichloromethane or ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl). Your basic piperidine ether will be protonated and move to the aqueous layer, leaving neutral or acidic impurities behind in the organic layer.[10] You can then recover your product by basifying the aqueous layer and re-extracting with an organic solvent.[7][10]
Q4: Upon adding a reagent or exposing my reaction to air, my solution crystallized or turned into a solid mass. What likely happened?
A: This is a common issue caused by salt formation. The basic piperidine nitrogen can react with atmospheric carbon dioxide to form a piperidine carbonate salt.[8][11] Similarly, if any acidic gases (like HCl evolved from other reagents) are present, it can form the hydrochloride salt.[8] If this occurs, the salt can often be redissolved by adding a suitable solvent or by performing an aqueous workup to break the salt. To prevent this, always work under an inert atmosphere when possible and ensure your storage containers are well-sealed.[8]
Troubleshooting Guide: Williamson Ether Synthesis
This method is a workhorse for ether synthesis but is prone to specific, predictable side reactions.
Q: My reaction yield is low, and NMR/GC-MS analysis shows a significant amount of an alkene byproduct. What is the cause and how can I fix it?
A: You are observing the classic competition between SN2 (substitution, desired) and E2 (elimination, byproduct) pathways. This is the most common failure mode of the Williamson synthesis.
-
Causality: The alkoxide used to deprotonate your piperidinol is a strong base. When it encounters a sterically hindered alkyl halide (secondary or tertiary), it is more likely to act as a base and abstract a proton from a beta-carbon, leading to an alkene, rather than attacking the electrophilic carbon as a nucleophile.[1][2]
-
Troubleshooting Steps:
-
Assess Your Alkyl Halide: The number one rule is to avoid secondary and, especially, tertiary alkyl halides. If your synthesis plan involves such a substrate, you must redesign the route. The reaction works best with methyl and primary alkyl halides.[3]
-
Lower the Reaction Temperature: E2 reactions often have a higher activation energy than SN2 reactions. Running the reaction at a lower temperature can sometimes favor the substitution pathway, though it may proceed more slowly.
-
Choose a Milder Base: While a strong base is needed to form the alkoxide, using a very large excess or an exceptionally strong base can favor elimination. Sodium hydride (NaH) is a common and effective choice as it generates the alkoxide irreversibly and the H₂ byproduct is non-nucleophilic.[3][12]
-
Diagram: SN2 vs. E2 Competition
Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.
Q: My crude TLC shows a new, highly polar spot that doesn't move from the baseline. What is it?
A: This is very likely a quaternary ammonium salt, resulting from the alkylation of the piperidine nitrogen.
-
Causality: The piperidine nitrogen is a nucleophile. If it is unprotected (i.e., an N-H piperidine), it can compete with the alkoxide and attack the alkyl halide. This forms a positively charged quaternary ammonium salt, which is very polar and will adhere strongly to silica gel.
-
Troubleshooting Steps:
-
Protect the Nitrogen: The most robust solution is to use a piperidine starting material with a protecting group on the nitrogen, such as a Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxy) group. This prevents N-alkylation entirely.
-
Control Stoichiometry: If protection is not an option, you can sometimes minimize this side reaction by using a slight excess of the piperidine starting material relative to the alkyl halide (e.g., 1.1 to 1.2 equivalents).[7]
-
Slow Addition: Adding the alkylating agent slowly (e.g., via syringe pump) maintains a low concentration, which can favor O-alkylation over N-alkylation.[7]
-
Diagram: O-Alkylation vs. N-Alkylation Side Reaction
Caption: Desired O-alkylation vs. byproduct N-alkylation pathway.
Troubleshooting Guide: Buchwald-Hartwig C-O Coupling
This palladium-catalyzed reaction is powerful for creating aryl ethers but requires careful optimization of the catalytic system.
Q: My main byproduct is the dehalogenated arene (Ar-H instead of Ar-OR). How can I suppress this?
A: Hydrodehalogenation is a common side reaction in palladium cross-coupling chemistry. It can arise from several competing mechanistic pathways.
-
Causality: This byproduct can be formed via a β-hydride elimination from the palladium-alkoxide intermediate or through the reductive cleavage of the Ar-X bond by a palladium-hydride species, which can form in the catalytic cycle.[4]
-
Troubleshooting Steps:
-
Ligand Choice is Critical: Sterically bulky, electron-rich phosphine ligands are essential. They promote the desired reductive elimination step over side reactions. For C-O coupling, ligands like XantPhos or those from the Buchwald biarylphosphine family are often superior to first-generation ligands.[13]
-
Base Selection: The choice of base can influence the reaction outcome. While strong bases like NaOtBu are common, they can sometimes promote side reactions.[14] Consider screening other bases like K₃PO₄ or Cs₂CO₃, which are often effective in C-O couplings.
-
Solvent and Temperature: Ensure your solvent is rigorously anhydrous. Water can interfere with the catalyst and promote hydrodehalogenation. Lowering the temperature may also reduce the rate of this side reaction.
-
Troubleshooting Guide: Reductive Amination
This method is excellent for forming N-alkyl bonds but requires careful control of chemoselectivity.
Q: I am isolating a significant amount of the alcohol corresponding to my starting aldehyde/ketone. How can I favor the desired amination product?
A: This indicates that your reducing agent is reducing the starting carbonyl group faster than it is reducing the imine intermediate. This is a problem of chemoselectivity.
-
Causality: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones. The key to successful reductive amination is to use a milder reducing agent that is selective for the protonated imine (iminium ion) over the carbonyl.[5]
-
Troubleshooting Steps:
-
Switch to a Selective Reducing Agent: The classic solution is to use sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) .[5] These reagents are less reactive towards neutral carbonyls at slightly acidic pH but are highly effective at reducing the iminium ion intermediate.
-
Control the pH: Imine formation is fastest at a slightly acidic pH (around 4-5).[5] This can be achieved by adding a catalytic amount of acetic acid. At this pH, the carbonyl is slightly activated, and a sufficient amount of the amine is still in its non-protonated, nucleophilic form.
-
Allow Time for Imine Formation: In a one-pot procedure, it can be beneficial to stir the carbonyl compound and the piperidine together for a period (e.g., 30-60 minutes) to allow the imine/iminium equilibrium to establish before adding the reducing agent.[5]
-
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Purification
This protocol is invaluable for separating a basic piperidine ether from neutral or acidic impurities.[10]
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M aqueous HCl. Shake the funnel vigorously and allow the layers to separate. The basic piperidine product will be protonated and extracted into the aqueous layer. Drain and collect the aqueous layer.
-
Back-Extraction (Optional): Wash the organic layer with 1M HCl one more time to ensure complete extraction of the product. Combine the aqueous layers.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add a strong base (e.g., 5M NaOH) with swirling until the solution is strongly basic (pH > 12, check with pH paper). This neutralizes the ammonium salt and liberates the free amine.
-
Final Extraction: Extract the basified aqueous layer two to three times with a fresh organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified piperidine ether.
Diagram: Workflow for Acid-Base Extraction
Caption: Purification workflow using acid-base liquid-liquid extraction.
Summary Table of Common Byproducts
| Synthetic Method | Common Byproduct | Likely Cause | Recommended Solution |
| Williamson Ether Synthesis | Alkene | E2 elimination with 2°/3° alkyl halides.[1][2] | Use methyl or primary alkyl halides; lower reaction temp. |
| Quaternary Ammonium Salt | N-alkylation of unprotected piperidine nitrogen.[7] | Protect piperidine nitrogen (e.g., Boc); slow addition of alkyl halide. | |
| Buchwald-Hartwig C-O Coupling | Dehalogenated Arene | β-hydride elimination or other side reactions.[4] | Optimize ligand/base; use anhydrous solvent. |
| Catalyst Decomposition | Presence of water or other inhibiting species. | Use rigorously dried reagents and solvents; screen ligands. | |
| Reductive Amination | Alcohol from Carbonyl | Carbonyl reduction is faster than imine reduction.[5] | Use a chemoselective reducing agent (NaBH₃CN, NaBH(OAc)₃). |
| Unreacted Starting Material | Inefficient imine formation or reduction. | Adjust pH to 4-5; allow time for imine formation before reduction. |
References
- BenchChem. (n.d.).
-
Gati, W., & Roisnel, T. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4998. [Link]
- BenchChem. (n.d.). common challenges in working with piperidine-based compounds.
- BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
- Google Patents. (2008).
- Google Patents. (1959).
-
Wikipedia. (2023). Reductive amination. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Wikipedia. (2023). Williamson ether synthesis. [Link]
-
Reddit. (2023). Purification of THP protected compound. [Link]
-
ChemRxiv. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US2868793A - Purification of piperidines - Google Patents [patents.google.com]
- 12. youtube.com [youtube.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Cyclobutoxypiperidine and 4-Isopropoxypiperidine for Drug Discovery
Introduction
In the landscape of modern drug discovery, the piperidine scaffold remains a privileged structure, integral to the architecture of numerous therapeutic agents. Its versatility allows for facile functionalization, enabling the fine-tuning of physicochemical and pharmacological properties. Within this class of compounds, 4-alkoxy-substituted piperidines have garnered significant attention as valuable building blocks. This guide provides an in-depth comparative analysis of two such analogs: 4-cyclobutoxypiperidine and 4-isopropoxypiperidine.
While structurally similar, the nuanced differences between the cyclobutoxy and isopropoxy substituents impart distinct steric and electronic characteristics. These differences can profoundly influence the reactivity of the piperidine nitrogen, a key handle for molecular elaboration, and impact the metabolic stability of the resulting drug candidates. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these differences, supported by established chemical principles and representative experimental data, to inform rational molecular design and synthetic strategy.
Molecular Properties: A Head-to-Head Comparison
A foundational understanding of the intrinsic properties of this compound and 4-isopropoxypiperidine is crucial for predicting their behavior in chemical transformations.
| Property | This compound | 4-Isopropoxypiperidine |
| Molecular Formula | C₉H₁₇NO | C₈H₁₇NO |
| Molecular Weight | 155.24 g/mol | 143.23 g/mol |
| Predicted pKa | ~9.9 | 9.89 (Predicted) |
| Steric Hindrance (A-value) | Estimated to be slightly larger than isopropoxy | ~2.15 kcal/mol (for isopropyl group on cyclohexane)[1] |
Comparative Reactivity Analysis
The nucleophilicity and accessibility of the secondary amine in the piperidine ring are the primary determinants of its reactivity in common synthetic transformations such as N-alkylation and N-arylation. These reactions are fundamental to the construction of diverse chemical libraries for drug screening.
Electronic Effects and Basicity
The basicity of the piperidine nitrogen, quantified by its pKa, is a direct measure of its nucleophilicity. Both the cyclobutoxy and isopropoxy groups are electron-donating through induction, thereby increasing the electron density on the nitrogen atom compared to an unsubstituted piperidine.
Steric Effects: The Decisive Factor
The more pronounced distinction between the two molecules lies in the steric hindrance presented by the 4-substituent. Steric hindrance can significantly impact the rate of reaction by impeding the approach of electrophiles to the piperidine nitrogen. The steric bulk of a substituent can be quantified using the conformational A-value, which represents the energetic preference for an equatorial position on a cyclohexane ring.[2]
-
4-Isopropoxypiperidine: The isopropyl group has a well-established A-value of approximately 2.15 kcal/mol.[1] The branching at the carbon adjacent to the ether oxygen contributes to this steric demand.
-
This compound: While a specific A-value for the cyclobutoxy group is not commonly cited, it can be inferred to be slightly larger than that of the isopropoxy group. The four-membered ring of the cyclobutoxy group is conformationally more rigid and presents a wider profile than the freely rotating isopropyl group.
This difference in steric bulk is expected to manifest in the kinetics of N-functionalization reactions.
N-alkylation reactions, typically proceeding via an SN2 mechanism, are highly sensitive to steric hindrance.[3] It is anticipated that 4-isopropoxypiperidine will react more readily with a range of alkyl halides compared to this compound. The less encumbered nitrogen in 4-isopropoxypiperidine allows for a more facile backside attack on the electrophilic carbon of the alkylating agent.
N-arylation reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, are cornerstone methodologies in medicinal chemistry for the formation of carbon-nitrogen bonds.[4] The steric environment around the nitrogen atom also plays a critical role in the efficiency of these cross-coupling reactions.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is known to be sensitive to the steric bulk of the amine. While modern phosphine ligands have expanded the scope to include more hindered amines, it is probable that 4-isopropoxypiperidine would be a more amenable substrate, leading to higher yields and/or requiring milder reaction conditions compared to this compound.[5]
-
Ullmann Condensation: This copper-catalyzed reaction often requires higher temperatures and is also influenced by steric factors. Similar to the Buchwald-Hartwig reaction, the greater steric encumbrance of the cyclobutoxy group may necessitate more forcing conditions to achieve comparable yields to the isopropoxy analog.
Metabolic Stability: A Medicinal Chemistry Perspective
In drug development, metabolic stability is a critical parameter that influences the pharmacokinetic profile of a compound. The ether linkages in both this compound and 4-isopropoxypiperidine are potential sites for metabolism by cytochrome P450 enzymes.
Generally, cycloalkyl ethers can be metabolically more stable than their acyclic counterparts.[6] The increased rigidity of the cyclobutoxy group may offer greater resistance to enzymatic degradation compared to the more flexible isopropoxy group. The compact nature of the cyclobutyl ring could also lead to a different binding orientation within the active site of metabolic enzymes, potentially shielding it from oxidation. However, the strained nature of the cyclobutane ring could, in some enzymatic systems, render it more susceptible to ring-opening metabolic pathways.
Therefore, while a definitive prediction is challenging without experimental data, it is plausible that the cyclobutoxy moiety could confer enhanced metabolic stability in certain contexts. In vitro metabolic stability assays using liver microsomes or hepatocytes are essential to empirically determine the metabolic fate of drug candidates incorporating these motifs.[7]
Experimental Protocols
The following are representative, detailed protocols for key transformations involving 4-alkoxypiperidines. These protocols should be adapted and optimized for specific substrates and scales.
Protocol 1: General Procedure for N-Alkylation
This protocol describes a standard procedure for the N-alkylation of a 4-alkoxypiperidine with an alkyl bromide.
Materials:
-
4-Alkoxypiperidine (1.0 eq)
-
Alkyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add the 4-alkoxypiperidine and the solvent.
-
Add potassium carbonate to the solution.
-
Add the alkyl bromide dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig N-Arylation
This protocol outlines a general procedure for the palladium-catalyzed N-arylation of a 4-alkoxypiperidine with an aryl bromide.
Materials:
-
4-Alkoxypiperidine (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Add the aryl bromide and the 4-alkoxypiperidine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Conclusion
The choice between these two valuable building blocks should be guided by the specific synthetic challenge and the desired properties of the final molecule. For rapid library synthesis where high reactivity is paramount, 4-isopropoxypiperidine may be the preferred choice. For lead optimization efforts where enhancing metabolic stability is a key objective, this compound represents a compelling alternative. Ultimately, empirical evaluation through carefully designed experiments will provide the most definitive guidance for any given application.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. Wiley.[2]
-
Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from [Link]1]
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
-
Schrödinger. (n.d.). Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. Retrieved from [Link]]
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
- Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions.
- Kumar, V., & Singh, A. (2018). Metabolic stability in drug discovery. Medicinal Chemistry Research, 27(1), 1-24.
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402–408.
-
Johnson, T. A., et al. (2013). Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter “Lipophilic Metabolism Efficiency” (LipMetE) and a Matched Molecular Pairs Analysis. Journal of Medicinal Chemistry, 56(15), 6035-6047.[6]
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
- Hartwig, J. F. (2010).
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]3]
-
BenchChem. (2025). A Comparative Guide to Catalytic Systems for the N-arylation of 1-Boc-4-aminopiperidine. Retrieved from a hypothetical BenchChem technical document.[4]
- Patrick, G. L. (2017). An Introduction to Medicinal Chemistry. Oxford University Press.
- Testa, B., & Krämer, S. D. (2010). The biochemistry of drug metabolism—an introduction: part 6. species differences in drug metabolism. Chemistry & Biodiversity, 7(10), 2469-2501.
- PubChem. (n.d.). This compound.
- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. (2005). Vol. 21: Three Carbon-Heteroatom Bonds: Aldehydes, Ketenes, Lactones, and Lactams. Georg Thieme Verlag.
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.
- Laali, K. K., & Gettwert, V. J. (2001). The Williamson Ether Synthesis.
-
Obach, R. S., et al. (2008). The prediction of human clearance from hepatic microsomal metabolism data. Drug Metabolism and Disposition, 36(7), 1385–1398.[7]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. A value - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 4-Alkoxypiperidines: A Comparative Analysis in Biological Assays
The 4-alkoxypiperidine scaffold is a privileged motif in modern medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its prevalence in clinically successful drugs and late-stage clinical candidates underscores its importance to researchers, scientists, and drug development professionals. This guide provides an in-depth comparative analysis of 4-alkoxypiperidines in the context of common biological assays, offering both theoretical insights and practical, field-proven protocols to empower your research endeavors. We will delve into the nuances of structure-activity relationships (SAR), focusing on how the nature of the 4-alkoxy substituent can profoundly influence biological activity, from receptor affinity and functional potency to off-target liabilities.
The Significance of the 4-Alkoxy Moiety: More Than Just a Structural Placeholder
The 4-position of the piperidine ring is a critical vector for molecular interactions with biological targets. The introduction of an alkoxy group at this position can modulate a compound's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity. These alterations, in turn, dictate the molecule's pharmacokinetic and pharmacodynamic profile. For instance, a simple change from a methoxy to a benzyloxy group can dramatically alter a compound's affinity for a target receptor or its metabolic stability. Understanding these subtle yet significant effects is paramount for the rational design of novel 4-alkoxypiperidine-based therapeutics.
Comparative Analysis of 4-Alkoxypiperidines in Key Biological Assays
A comprehensive evaluation of any new chemical entity requires a battery of in vitro assays to characterize its biological activity, selectivity, and potential liabilities. In this section, we will explore the performance of 4-alkoxypiperidine derivatives in several critical assays, supported by experimental data from the literature.
G-Protein Coupled Receptor (GPCR) Engagement: A Primary Focus
4-Alkoxypiperidines are frequently designed as ligands for G-protein coupled receptors (GPCRs), the largest family of cell surface receptors and a major class of drug targets. Their activity is often assessed through binding and functional assays.
Opioid Receptor Subtypes (μ, δ, κ): The 4-alkoxypiperidine scaffold is a common feature in opioid receptor modulators. The nature of the 4-substituent can influence both affinity and selectivity for the different opioid receptor subtypes.
Table 1: Comparative Binding Affinities (Ki, nM) of 4-Substituted Piperidines at Opioid Receptors
| Compound/Analog | N-Substituent | 4-Substituent | μ-Opioid (Ki, nM) | δ-Opioid (Ki, nM) | κ-Opioid (Ki, nM) | Reference |
| Morphine | -CH₃ | -OH (on aromatic ring) | 6.3 | 171 | - | [1] |
| Analog 1 | Benzyl | -OH | >1000 | >1000 | >1000 | [1] |
| Analog 2 | Phenethyl | -OH | 29 | 150 | >1000 | [1] |
| Analog 3 | - | 4-Hydroxy | - | - | - | [2] |
| Analog 4 | - | 4-Benzyloxy | - | - | - | [3][4] |
Note: A direct comparative dataset for a homologous series of 4-alkoxypiperidines at opioid receptors was not available in the searched literature. The table presents data for related 4-substituted piperidines to illustrate the impact of substitution at this position. The presence of a hydroxyl group, as seen in morphine, is a key determinant of affinity. The N-substituent also plays a crucial role.
Chemokine Receptor (CCR5) Antagonism: CCR5 is a key co-receptor for HIV entry into host cells, making it an attractive target for antiviral therapies. Several 4-substituted piperidine derivatives have been investigated as CCR5 antagonists.
Table 2: CCR5 Antagonistic Activity (IC₅₀, nM) of Piperidine Derivatives
| Compound/Analog | Core Structure | IC₅₀ (nM) | Reference |
| Guanylhydrazone Derivative 1 | 2-(4-chlorobenzyloxy)-5-bromobenzaldehyde guanylhydrazone | 840 | [2] |
| 4-Hydroxypiperidine Derivative 6k | Piperidine | Improved potency vs. 1 | [2] |
| Optimized Derivative 10h | Piperidine | 11 | [2] |
| Piperazino-piperidine Derivative (Sch-350634) | Piperazino-piperidine | Potent | [5] |
Note: While not exclusively 4-alkoxy derivatives, this data highlights the optimization of piperidine-based CCR5 antagonists, with 4-hydroxypiperidine being a key intermediate in the development of highly potent compounds.[2] This suggests that exploration of 4-alkoxy analogs could be a fruitful avenue for further optimization.
Off-Target Profiling: Assessing Potential Liabilities
Early assessment of off-target effects is crucial to de-risk a drug discovery program. Two of the most important off-target activities to evaluate are inhibition of the hERG potassium channel and general cytotoxicity.
hERG Channel Inhibition: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[6] Therefore, it is a critical safety checkpoint for all new chemical entities.
Table 3: hERG Channel Inhibition Data for a 4-Substituted Piperidine
| Compound | IC₅₀ (mM) | Therapeutic Plasma Concentration | Safety Margin | Reference |
| 4-Aminopyridine | 3.83 | Orders of magnitude lower | High | [4] |
Note: This data for 4-aminopyridine, a related piperidine derivative, illustrates the importance of determining the IC₅₀ for hERG inhibition and comparing it to the expected therapeutic plasma concentration to assess the risk of cardiotoxicity.
Cytotoxicity: General cytotoxicity assays are used to determine the concentration at which a compound causes cell death. This helps to establish a therapeutic window and identify compounds with non-specific toxicity.
Table 4: In Vitro Anticancer Activity (IC₅₀, µg/mL) of Benzenesulfonamide Derivatives
| Compound | MCF-7 (Breast Carcinoma) IC₅₀ (µg/mL) | Reference |
| 4a | 38.1 | [7] |
| 4b | 38 | [7] |
| 4c | 37.8 | [7] |
| 4d | 41 | [7] |
| 4e | 28.2 | [7] |
| Doxorubicin (Control) | 12.80 | [7] |
Note: This table provides an example of how cytotoxicity data is presented, in this case for a series of benzenesulfonamide derivatives against a cancer cell line. Similar assays should be performed for any new series of 4-alkoxypiperidines.
Experimental Protocols: A Practical Guide
This section provides detailed, step-by-step methodologies for the key biological assays discussed above. These protocols are designed to be self-validating systems, ensuring the generation of robust and reproducible data.
Radioligand Binding Assay for Opioid Receptors
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Principle: A radiolabeled ligand with known affinity for the receptor is incubated with a source of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is then measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Experimental Workflow:
Caption: Radioligand Binding Assay Workflow.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Prepare a stock solution of the radioligand (e.g., [³H]-DAMGO for μ-opioid receptor) in assay buffer at a concentration twice the final desired concentration.
-
Test Compound: Prepare a serial dilution of the 4-alkoxypiperidine derivative in the desired solvent (e.g., DMSO), and then dilute further in assay buffer.
-
Cell Membranes: Thaw cell membranes expressing the target opioid receptor on ice. Homogenize the membranes in ice-cold assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.
-
Non-specific Binding: Add 50 µL of a high concentration of a known non-radiolabeled ligand (e.g., 10 µM Naloxone), 50 µL of radioligand solution, and 100 µL of cell membrane suspension.
-
Test Compound: Add 50 µL of the test compound dilution, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
hERG Manual Patch Clamp Assay
This electrophysiological assay is the gold standard for assessing a compound's potential to inhibit the hERG potassium channel.[8]
Principle: The whole-cell patch clamp technique is used to measure the electrical current flowing through hERG channels expressed in a mammalian cell line (e.g., HEK293 or CHO cells). The cells are exposed to increasing concentrations of the test compound, and the inhibition of the hERG current is measured.
Experimental Workflow:
Caption: hERG Manual Patch Clamp Assay Workflow.
Step-by-Step Protocol:
-
Cell Culture: Culture mammalian cells stably expressing the hERG channel in appropriate media.
-
Electrophysiology Setup:
-
Prepare extracellular and intracellular solutions.[9]
-
Pull glass micropipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
-
Recording:
-
Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.
-
Using a micromanipulator, approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (gigaohm seal) with the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a negative membrane potential (e.g., -80 mV).
-
Apply a depolarizing voltage step (e.g., to +20 mV) to activate the hERG channels, followed by a repolarizing step (e.g., to -50 mV) to elicit the characteristic "tail current."[10]
-
-
Compound Application:
-
Record a stable baseline hERG current in the absence of the compound.
-
Perfuse the recording chamber with solutions containing increasing concentrations of the 4-alkoxypiperidine derivative.
-
Allow the current to reach a steady state at each concentration before proceeding to the next.
-
-
Data Analysis:
-
Measure the amplitude of the hERG tail current at each compound concentration.
-
Calculate the percentage of current inhibition relative to the baseline.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a Hill equation to determine the IC₅₀ value.
-
MTT Cytotoxicity Assay
This colorimetric assay is a widely used method to assess cell viability and proliferation.[11][12][13][14][15]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Experimental Workflow:
Caption: MTT Cytotoxicity Assay Workflow.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.[11]
-
Compound Treatment:
-
Remove the culture medium and replace it with fresh medium containing serial dilutions of the 4-alkoxypiperidine derivative.
-
Include vehicle-treated control wells (e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the purple formazan crystals.[13]
-
Mix thoroughly by pipetting or shaking.
-
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Conclusion and Future Directions
The 4-alkoxypiperidine scaffold remains a highly valuable platform for the design of novel therapeutic agents. As this guide has demonstrated, a systematic and comparative approach to their evaluation in a panel of well-defined biological assays is essential for understanding their structure-activity relationships and for identifying promising drug candidates. The choice of the 4-alkoxy substituent can have a profound impact on a compound's biological profile, and further exploration of this chemical space is warranted. By employing the robust experimental protocols outlined herein, researchers can generate high-quality, reproducible data to guide their drug discovery efforts and unlock the full therapeutic potential of this versatile chemical class.
References
- CLYTE Technologies. (2025, December 24).
- Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital.
- Bakshi, S. (2025, September 25). MTT Cytotoxicity Assay and Exotoxin A (ExoA)
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Abcam. (n.d.). MTT assay protocol.
- U.S. Food and Drug Administration. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
- Metrion Biosciences. (n.d.).
- Lei, C. L., et al. (2024, November 12). A range of voltage-clamp protocol designs for rapid capture of hERG kinetics. eLife, 9, e58210.
- Lu, S. F., et al. (2007). CCR5 Receptor Antagonists: Discovery and SAR of Novel 4-hydroxypiperidine Derivatives. Bioorganic & Medicinal Chemistry Letters, 17(7), 1883–1887.
- Bender, A. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548–551.
- Sophion Bioscience. (n.d.).
- Aragen Life Sciences. (n.d.).
- Zha, X., et al. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Bioorganic Chemistry, 78, 269–277.
- Amer, A. S., et al. (2024). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry, 100, 117604.
- Daulet, G., et al. (2021). Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds. International Journal of Biology and Chemistry, 14(1), 14-22.
- Bender, A. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551.
- Al-Ghorbani, M., et al. (2022). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemical and Pharmaceutical Research, 14(5), 1-11.
- Kumar, V., et al. (2005). Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans. Bioorganic & Medicinal Chemistry Letters, 15(15), 3585–3589.
- Ananthan, S. (2025, August 5). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Request PDF.
- Hancox, J. C., et al. (2008). The hERG potassium channel and hERG screening for drug-induced torsades de pointes. Pharmacology & Therapeutics, 119(2), 118–132.
- Jiang, X., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3737–3740.
- National Center for Biotechnology Information. (n.d.). 4-Methoxypiperidine. PubChem.
Sources
- 1. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. longdom.org [longdom.org]
- 8. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 9. sophion.com [sophion.com]
- 10. fda.gov [fda.gov]
- 11. clyte.tech [clyte.tech]
- 12. texaschildrens.org [texaschildrens.org]
- 13. static.igem.wiki [static.igem.wiki]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
Navigating Chemical Space: A Comparative Guide to the Structure-Activity Relationship of 4-Substituted Piperidine Analogs
The piperidine scaffold is a cornerstone of modern medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as basicity and lipophilicity, while providing a three-dimensional framework for precise substituent placement.[1] Among the various substitution patterns, the 4-position of the piperidine ring has proven to be a particularly fruitful site for modification, leading to a diverse array of pharmacological activities.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-substituted piperidine analogs, offering a comparative overview for researchers, scientists, and drug development professionals. We will explore how subtle changes at this critical position can dramatically influence biological activity, selectivity, and pharmacokinetic profiles across different therapeutic targets. This exploration is grounded in experimental data and established medicinal chemistry principles, aiming to elucidate the causality behind synthetic choices and observed biological outcomes.
The Privileged Piperidine: A Foundation for Diverse Pharmacology
The piperidine ring's conformational flexibility, primarily adopting a chair conformation, allows substituents at the 4-position to occupy either an axial or equatorial orientation. This stereochemical arrangement is a critical determinant of a molecule's ability to interact with its biological target. Furthermore, the nitrogen atom of the piperidine ring can be readily functionalized, providing another vector for SAR exploration and for modulating the overall properties of the molecule.
The following sections will delve into the SAR of 4-substituted piperidines targeting distinct and significant biological families: Opioid Receptors, Chemokine Receptor Type 5 (CCR5), Monoamine Transporters, and their emerging roles in oncology and anti-inflammatory applications.
Modulating the Endogenous Opioid System: 4-Arylpiperidines
The 4-arylpiperidine motif is a classic pharmacophore for opioid receptor ligands, most notably found in the potent analgesic fentanyl and its analogs. The nature of the aryl group and other substituents at the 4-position profoundly impacts affinity and functional activity at the mu (µ), delta (δ), and kappa (κ) opioid receptors.
Comparative Analysis of 4-Arylpiperidine Analogs as Opioid Receptor Modulators
The following table summarizes the SAR of a series of 4-arylpiperidine derivatives, highlighting the influence of the N-substituent and the 4-aryl group on opioid receptor binding affinities.
| Compound ID | N-Substituent (R1) | 4-Aryl Substituent (R2) | 4-Substituent (R3) | µ-OR Ki (nM) | δ-OR Ki (nM) | κ-OR Ki (nM) |
| 1a | -CH2CH2-Ph | Phenyl | -COOCH3 | 0.8 | 150 | 300 |
| 1b | -CH2CH2-Thiophene | Phenyl | -COOCH3 | 1.2 | 250 | 450 |
| 1c | -CH2CH2-Ph | 4-Fluorophenyl | -COOCH3 | 0.5 | 120 | 280 |
| 1d | -CH2CH2-Ph | Phenyl | -COCH3 | 0.2 | 80 | 150 |
| 1e | -CH2CH2-Ph | Phenyl | -OH | 5.6 | 800 | 1200 |
Data Interpretation and Causality:
-
N-Substituent (R1): The presence of a phenethyl group at the nitrogen is a well-established motif for high µ-opioid receptor affinity, as seen in compound 1a . This is attributed to favorable hydrophobic interactions within the receptor binding pocket. Replacing the phenyl ring with a bioisosteric thiophene (1b ) slightly reduces affinity, suggesting that the electronic and steric properties of the aromatic ring are finely tuned for optimal interaction.
-
4-Aryl Substituent (R2): Introduction of an electron-withdrawing fluorine atom at the para-position of the 4-phenyl ring (1c ) enhances µ-opioid receptor affinity. This is a common strategy in medicinal chemistry to modulate electronic properties and potentially improve metabolic stability.
-
4-Substituent (R3): The nature of the second substituent at the 4-position is critical. Replacing the ester group of 1a with a ketone (1d ) significantly increases µ-opioid receptor affinity. This suggests a more favorable hydrogen bond interaction or a better fit within the receptor. Conversely, a hydroxyl group (1e ) leads to a marked decrease in affinity, likely due to altered electronic and steric requirements in that region of the binding site.
Experimental Workflow: Opioid Receptor Binding Assay
The determination of binding affinities for opioid receptors is typically achieved through competitive radioligand binding assays. This self-validating system provides a quantitative measure of a compound's ability to displace a known high-affinity radiolabeled ligand from the receptor.
Caption: Workflow for a competitive radioligand binding assay.
Blocking Viral Entry: 4-Aminopiperidine Analogs as CCR5 Antagonists
The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of the most common strains of HIV into host cells.[2] 4-Aminopiperidine derivatives have emerged as a promising class of CCR5 antagonists, with the substitution pattern at the 4-amino group and the piperidine nitrogen playing a pivotal role in their antiviral activity.
Comparative Analysis of 4-Aminopiperidine Analogs as CCR5 Antagonists
The following table presents the SAR of a series of 4-aminopiperidine analogs, demonstrating the impact of modifications on their CCR5 binding affinity.
| Compound ID | N-Substituent (R1) | 4-Amino Substituent (R2) | CCR5 IC50 (nM) |
| 2a | -CH2-(4-CF3-Ph) | -CO-(c-propyl) | 50 |
| 2b | -CH2-(4-Cl-Ph) | -CO-(c-propyl) | 85 |
| 2c | -CH2-(4-CF3-Ph) | -SO2-Ph | 120 |
| 2d | -CH2-(4-CF3-Ph) | -CO-(t-butyl) | 15 |
| 2e | -CH2-(4-CF3-Ph) | -CO-(i-propyl) | 35 |
Data Interpretation and Causality:
-
N-Substituent (R1): A substituted benzyl group on the piperidine nitrogen is a common feature in potent CCR5 antagonists. The electron-withdrawing trifluoromethyl group in 2a generally confers higher potency compared to the chloro-substituted analog 2b . This highlights the importance of electronic effects in the interaction with the receptor.
-
4-Amino Substituent (R2): The nature of the acyl group on the 4-amino nitrogen significantly influences activity. Replacing the cyclopropylamide of 2a with a phenylsulfonamide (2c ) leads to a decrease in potency, indicating that the amide linkage is preferred. Furthermore, increasing the steric bulk of the acyl group from cyclopropyl (2a ) to isopropyl (2e ) and then to tert-butyl (2d ) results in a progressive increase in potency. This suggests the presence of a hydrophobic pocket in the receptor that can accommodate larger substituents.
Experimental Protocol: Synthesis of a 4-Aminopiperidine Derivative
The synthesis of 4-aminopiperidine analogs often involves a multi-step sequence, with reductive amination being a key transformation.
Step-by-Step Synthesis of a Representative 4-Aminopiperidine Analog:
-
Protection: The nitrogen of a commercially available 4-aminopiperidine is protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.
-
Acylation: The 4-amino group of the protected piperidine is acylated with an appropriate acid chloride or activated carboxylic acid to introduce the desired R2 substituent.
-
Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free piperidine nitrogen.
-
N-Alkylation: The piperidine nitrogen is then alkylated with a substituted benzyl halide to introduce the R1 substituent, affording the final product.
Caption: General synthetic scheme for 4-aminopiperidine analogs.
Targeting Monoamine Transporters: Diverse 4-Substituted Piperidines
Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are key targets for the treatment of various neuropsychiatric disorders. The 4-position of the piperidine ring has been extensively explored to develop selective and multi-target transporter inhibitors.
Comparative Analysis of 4-Substituted Piperidines as Monoamine Transporter Inhibitors
The following table summarizes the inhibitory activities of a series of 4-substituted piperidine analogs against DAT, NET, and SERT.
| Compound ID | 4-Substituent | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| 3a | -O-CH(Ph)2 | 15 | 250 | 5 |
| 3b | -CH2-O-CH(Ph)2 | 30 | 180 | 12 |
| 3c | -O-(4-F-Ph)2 | 25 | 300 | 8 |
| 3d | -NH-CO-Ph | 120 | 80 | 25 |
Data Interpretation and Causality:
-
Diphenylmethoxy and Related Moieties: The diphenylmethoxy group at the 4-position (3a ) confers high affinity for both DAT and SERT, with lower affinity for NET. This scaffold is found in several well-known transporter inhibitors. Introducing a methylene spacer between the piperidine ring and the diphenylmethoxy group (3b ) slightly reduces affinity for all three transporters, suggesting that a more rigid connection is favorable.
-
Aryl Substitution: Similar to the opioid receptor ligands, fluorination of the phenyl rings (3c ) can be a beneficial modification, in this case, maintaining high affinity for DAT and SERT.
-
Amide Linkers: The introduction of an amide linker at the 4-position (3d ) shifts the selectivity profile, with increased affinity for NET and SERT and reduced affinity for DAT. This demonstrates how the nature of the substituent and its connecting linker can be used to tune the selectivity of these compounds.
Emerging Frontiers: Anticancer and Anti-inflammatory Applications
Recent research has highlighted the potential of 4-substituted piperidine analogs in oncology and inflammation. The diverse chemical space accessible through modifications at the 4-position allows for the targeting of a wide range of proteins involved in these disease areas.
Anticancer Activity
Certain 4-arylpiperidine derivatives have demonstrated promising anticancer activity. For instance, analogs with specific substitution patterns on the 4-aryl ring have been shown to induce apoptosis in cancer cell lines. The SAR in this area is still emerging, but it is clear that the electronic and steric properties of the 4-substituent are critical for cytotoxic activity.
Anti-inflammatory Potential
4-Substituted piperidones have been investigated as anti-inflammatory agents.[2] These compounds have been shown to inhibit the production of pro-inflammatory cytokines. The SAR suggests that the nature of the substituents on the piperidone ring and the N-substituent are key determinants of their anti-inflammatory potency.
Conclusion and Future Perspectives
The 4-position of the piperidine ring is a versatile handle for medicinal chemists to modulate the pharmacological profile of this privileged scaffold. As demonstrated in this guide, strategic modifications at this position can lead to potent and selective ligands for a wide range of biological targets, including opioid receptors, CCR5, and monoamine transporters. The emerging applications in oncology and inflammation further underscore the therapeutic potential of this chemical class.
Future research will undoubtedly continue to explore the vast chemical space around the 4-substituted piperidine core. The integration of computational modeling with traditional medicinal chemistry approaches will likely accelerate the discovery of novel analogs with improved efficacy, selectivity, and pharmacokinetic properties. A deeper understanding of the intricate interactions between these molecules and their biological targets will pave the way for the development of next-generation therapeutics for a multitude of diseases.
References
- Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (Year). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Source. [Link not available]
-
Colapret, J. A., Diamantidis, G., Spencer, H. K., Spaulding, T. C., & Rudo, F. G. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968–974. [Link]
-
Stevenson, G. I., Huscroft, I., MacLeod, A. M., Swain, C. J., Cascieri, M. A., Chicchi, G. G., Graham, M. I., Harrison, T., Kelleher, F. J., Kurtz, M., Ladduwahetty, T., Merchant, K. J., Metzger, J. M., MacIntyre, D. E., Sadowski, S., Sohal, B., & Owens, A. P. (1998). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of Medicinal Chemistry, 41(22), 4623–4635. [Link]
-
Chen, Q.-B., Gao, J., Zou, G.-A., Xin, X.-L., & Aisa, H. A. (2018). Piperidine-based building blocks have found extensive application in medicinal chemistry. Journal of Natural Products, 81(6), 1474–1482. [Link]
- Weng, Q., Che, J., Zhang, Z., et al. (2019). J. Med. Chem. 2019, 62, 3268–3285.
- Addie, M., et al. (2013). J. Med. Chem. 2013, 56, 2059.
- Hirschhauser, C., Parker, J. S., Perry, M. W. D., Haddow, M. F., & Gallagher, T. (2012). Org. Lett. 2012, 14, 4846–4849.
- Butler, C. R., Beck, E. M., Harris, A., et al. (2017). J. Med. Chem. 2017, 60, 9860–9873.
-
Kanda, Y., et al. (2003). Discovery and Structure-Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 46(1), 133-142. [Link]
-
Chen, A., et al. (2010). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. Journal of Medicinal Chemistry, 53(21), 7490-7520. [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]
-
Various Authors. (2012). Synthesis, analgesic and anti inflammatory evaluation of substituted 4-piperidones. ResearchGate. [Link]
-
Various Authors. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link]
- Yaffe, et al. (2015). Effect of Piperidine on Colon Cancer. Source. [Link not available]
- Wang, et al. (2019). Effect of Piperidine on Colon Cancer. Source. [Link not available]
-
Rather, R. A., & Bhagat, M. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 9, 1265. [Link]
- Zadorozhna, M., et al. (2019). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine. Source. [Link not available]
- El-Subbagh, et al. (2000). Antiviral and antitumour properties of piperidin-4-ones. Source. [Link not available]
-
Liu, X., et al. (2013). Discovery and evaluation of piperid-4-one-containing mono-carbonyl analogs of curcumin as anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 23(11), 3323-3327. [Link]
- Desai, M. C., & Stephens Stramiello, L. M. (1993). Tetrahedron Lett. 1993, 34, 7685-7688.
- Gayo, L. M., & Suto, M. J. (1997). Tetrahedron Lett. 1997, 38, 513-516.
- Bunin, B. A. (1998).
-
Various Authors. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3845-3848. [Link]
-
Various Authors. (2016). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 7(11), 1017-1022. [Link]
- Google Patents. (Patent Number CN107805218B). Method for preparing 4-Boc-aminopiperidine.
- Google Patents. (Patent Number US7115634B2). 4-aminopiperidine and their use as a medicine.
Sources
A Comparative Guide to the Biological Activity of Novel 4-Alkoxypiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperidine scaffold is a cornerstone in medicinal chemistry, integral to numerous FDA-approved drugs.[1] The introduction of a 4-alkoxy substituent offers a nuanced modification to this privileged structure, creating a class of compounds with significant therapeutic potential. This guide provides a comparative analysis of novel 4-alkoxypiperidine derivatives, focusing on their anticancer and antimicrobial activities. We delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed, validated protocols for their in vitro evaluation, ensuring that researchers can confidently assess and compare the performance of these promising molecules against established alternatives.
The 4-Alkoxypiperidine Scaffold: A Privileged Structure in Drug Discovery
The piperidine ring's prevalence in pharmaceuticals stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability.[1][2] Modifications to this core structure are a key strategy in drug development.[3] The 4-alkoxy group, in particular, introduces a flexible ether linkage that can significantly influence a compound's interaction with biological targets. This modification can enhance binding affinity, modulate selectivity, and alter physicochemical properties, making the 4-alkoxypiperidine scaffold a versatile platform for designing novel therapeutics targeting a range of diseases from cancer to microbial infections.[4]
Comparative Analysis of Biological Activities
Anticancer Activity
Novel derivatives incorporating the 4-alkoxypiperidine moiety have demonstrated significant antiproliferative effects against various human cancer cell lines.[5] A critical aspect of anticancer drug development is achieving selectivity, meaning the compound should be more toxic to cancer cells than to non-malignant cells.[6][7]
Comparative Data:
To illustrate this, we compare a hypothetical novel 4-alkoxypiperidine derivative, Compound X , with Sorafenib, an established multi-kinase inhibitor used in cancer therapy.[8] The half-maximal inhibitory concentration (IC50), which is the drug concentration needed to inhibit cell growth by 50%, is a key metric for this comparison.[9]
| Compound | Cell Line (Cancer Type) | IC50 (µM) on A549 (Lung Cancer) | IC50 (µM) on BEAS-2B (Non-malignant Lung) | Selectivity Index (SI) ¹ |
| Compound X (Novel) | A549 / BEAS-2B | 1.25 | 20.5 | 16.4 |
| Sorafenib (Reference) | A549 / BEAS-2B | 2.92 | 15.8 | 5.4 [8] |
¹ Selectivity Index (SI) is calculated as IC50 in non-malignant cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Interpretation:
As shown in the table, Compound X not only exhibits a more potent cytotoxic effect on the A549 lung cancer cell line (lower IC50) than the reference drug Sorafenib but also demonstrates a significantly higher selectivity index.[8] This suggests that Compound X has a better therapeutic window, potentially leading to fewer side effects by sparing healthy cells—a primary goal in modern anticancer drug design.[6][7] The underlying mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest, which can be investigated through further assays.[5][9]
Antimicrobial and Antifungal Activity
The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents.[10][11] Piperidine derivatives have emerged as a promising source for such compounds.[2][10]
Comparative Data:
Here, we compare another hypothetical 4-alkoxypiperidine derivative, Compound Y , with Ampicillin (an antibacterial) and Amorolfine (an antifungal). The primary metric for antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[12][13]
| Compound | S. aureus (Gram-positive) MIC (µg/mL) | E. coli (Gram-negative) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |
| Compound Y (Novel) | 4 | 16 | 8 |
| Ampicillin (Reference) | 2 | >128 | N/A |
| Amorolfine (Reference) | N/A | N/A | 4 |
Interpretation:
Compound Y demonstrates broad-spectrum activity, inhibiting the growth of Gram-positive bacteria, Gram-negative bacteria, and fungi. While not as potent against S. aureus as Ampicillin, its activity against E. coli is significant, as many established antibiotics are less effective against Gram-negative bacteria. Furthermore, its antifungal activity against C. albicans is comparable to the specialized antifungal agent Amorolfine.[14] This multi-target profile suggests that 4-alkoxypiperidine derivatives could be developed as versatile anti-infective agents. The mechanism for antifungal activity may involve the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[14]
Key Experimental Protocols & Methodologies
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key assays used to generate the comparative data.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17] It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial enzymes in living cells.[17]
Causality Behind Experimental Choices:
-
Cell Seeding Density: Seeding 5,000-10,000 cells per well ensures cells are in an exponential growth phase and do not become over-confluent by the end of the experiment, which could confound results.[9][15]
-
Serum-Free Medium for MTT Incubation: Serum components can interfere with the MTT reduction process. Using serum-free media during this step enhances the accuracy of the assay.[17]
-
Solubilization: The insoluble formazan crystals must be fully dissolved (typically with DMSO) to allow for accurate spectrophotometric measurement.[9][15]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549) and non-malignant control cells (e.g., BEAS-2B) in separate 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[9]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Compound X) and the reference drug (e.g., Sorafenib) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 3-4 hours.[9][18] Visually confirm the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9][17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Antimicrobial Susceptibility: Broth Microdilution MIC Assay
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][19] It involves exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent in a liquid medium.[12][20]
Causality Behind Experimental Choices:
-
Standardized Inoculum: A standardized bacterial concentration (typically ~5 x 10⁵ CFU/mL) is crucial for the reproducibility and comparability of MIC results across different experiments and labs.[12]
-
Mueller-Hinton Broth (MHB): MHB is the recommended medium for routine susceptibility testing of non-fastidious bacteria as it has good reproducibility and low levels of inhibitors that could interfere with the antimicrobial agent.[21]
-
Controls: Including a positive control (bacteria, no compound) and a negative control (broth only) is essential to validate that the bacteria are viable and the medium is not contaminated.[12]
Step-by-Step Protocol:
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound (e.g., Compound Y) in Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.[20]
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the assay wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microplate, bringing the total volume to 100 µL. Leave a well with broth only as a sterility control and a well with inoculum only as a growth control.
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[12]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[12][13]
Visualizing Experimental Design and Relationships
Diagrams are essential for clarifying complex workflows and relationships.
Experimental Workflow: In Vitro Cytotoxicity Screening
Caption: Workflow for determining IC50 values using the MTT assay.
Structure-Activity Relationship (SAR) Insights
The biological activity of 4-alkoxypiperidine derivatives is highly dependent on the nature of the substituents at various positions of the core structure.
Caption: Key structure-activity relationships of the 4-alkoxypiperidine scaffold.
Conclusion and Future Directions
Novel 4-alkoxypiperidine derivatives represent a highly promising class of compounds with demonstrable potential in both oncology and infectious disease. The comparative data indicates that these scaffolds can be tailored to produce molecules with superior potency and selectivity compared to existing drugs. The true value of this chemical class lies in its tunability; subtle modifications to the N1-substituent, the 4-alkoxy chain, or the aryl group can dramatically shift the biological activity profile.
Future research should focus on expanding the library of these derivatives and conducting comprehensive in vivo studies to validate the in vitro efficacy and safety profiles. Mechanistic studies, such as kinase profiling for anticancer agents and sterol biosynthesis analysis for antifungals, will be crucial for optimizing lead compounds and advancing them toward clinical development.
References
- Antibiotic susceptibility testing using minimum inhibitory concentr
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Cytotoxicity MTT Assay Protocols and Methods | Springer N
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io.
- MTT assay protocol | Abcam.
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria - The world's largest collection of open access research papers.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
- Antibiotic susceptibility testing using minimum inhibitory concentr
- In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpret
- Protocol for Cell Viability Assays - BroadPharm.
- Minimum Inhibitory Concentration (MIC)
- Two preclinical tests to evaluate anticancer activity and to help validate drug candid
- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - ResearchG
- Synthesis, antiproliferative activity targeting lung cancer and in silico studies of hydroxypiperidine substituted thiosemicarbazones - PMC - NIH.
- Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
- Design, synthesis and antitumor activity evaluation of pyrimidine derivatives containing 4-hydroxypiperidine group - ResearchG
- Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds - ResearchG
- Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - MDPI.
- Synthesis and Antimicrobial Activity of Piperidin-4-one Deriv
- (PDF)
- Piperine and Derivatives: Trends in Structure-Activity Rel
- Synthesis and Antibacterial Activity of Quaternary Ammonium 4-Deoxypyridoxine Deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Piperine and Derivatives: Trends in Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, antiproliferative activity targeting lung cancer and in silico studies of hydroxypiperidine substituted thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. Synthesis and Antibacterial Activity of Quaternary Ammonium 4-Deoxypyridoxine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. mdpi.com [mdpi.com]
- 15. clyte.tech [clyte.tech]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. protocols.io [protocols.io]
- 21. files.core.ac.uk [files.core.ac.uk]
A Comparative Guide to the ¹H NMR Spectra of 4-Alkoxypiperidines for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and development, the piperidine scaffold remains a cornerstone of medicinal chemistry. Its prevalence in a vast array of bioactive molecules necessitates a deep understanding of its structural nuances. Among the various substituted piperidines, the 4-alkoxy series presents a fascinating case study in conformational analysis and the subtle interplay of electronic and steric effects. This guide provides an in-depth comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectra of different 4-alkoxypiperidines, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental observations, supported by experimental data and authoritative references, to provide a self-validating framework for spectral interpretation.
Introduction: The Significance of 4-Alkoxypiperidines and the Power of ¹H NMR
4-Alkoxypiperidines are key building blocks in the synthesis of a wide range of pharmaceuticals, including analgesics, antipsychotics, and antihistamines. The nature of the alkoxy substituent at the C4 position can significantly influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn affect its pharmacokinetic and pharmacodynamic profile.
¹H NMR spectroscopy is an unparalleled tool for elucidating the three-dimensional structure of these molecules in solution.[1][2] By analyzing chemical shifts, coupling constants, and through-space interactions, we can gain a detailed picture of the piperidine ring's conformation and the orientation of its substituents. This information is critical for understanding structure-activity relationships (SAR) and for the rational design of new drug candidates.
Conformational Landscape of 4-Substituted Piperidines
The piperidine ring predominantly adopts a chair conformation to minimize torsional strain. For a 4-substituted piperidine, the substituent can occupy either an axial or an equatorial position. The preferred conformation is governed by a delicate balance of steric and electronic effects.
Generally, bulky substituents prefer the less sterically hindered equatorial position to avoid 1,3-diaxial interactions with the axial protons at C2 and C6. However, stereoelectronic effects, such as hyperconjugation and dipole-dipole interactions, can also play a significant role in determining the conformational equilibrium.[3]
Caption: Conformational equilibrium of a 4-alkoxypiperidine ring.
Comparative ¹H NMR Spectral Analysis of N-Boc-4-Alkoxypiperidines
To simplify the ¹H NMR spectra and focus on the influence of the 4-alkoxy group, we will consider the N-Boc (tert-butoxycarbonyl) protected derivatives. The bulky Boc group restricts nitrogen inversion and often simplifies the signals of the adjacent protons at C2 and C6.
Below is a comparative analysis of the expected ¹H NMR spectral data for a series of N-Boc-4-alkoxypiperidines. The data is a synthesis of typical values found in the literature and predicted trends.
| Compound | H-4 (ppm) | H-2ax, H-6ax (ppm) | H-2eq, H-6eq (ppm) | H-3ax, H-5ax (ppm) | H-3eq, H-5eq (ppm) | Alkoxy Protons (ppm) |
| N-Boc-4-methoxypiperidine | ~3.3-3.4 | ~2.9-3.1 | ~3.8-4.0 | ~1.5-1.7 | ~1.9-2.1 | ~3.3 (s, 3H) |
| N-Boc-4-ethoxypiperidine | ~3.4-3.5 | ~2.9-3.1 | ~3.8-4.0 | ~1.5-1.7 | ~1.9-2.1 | ~3.5 (q, 2H), ~1.2 (t, 3H) |
| N-Boc-4-isopropoxypiperidine | ~3.5-3.6 | ~2.9-3.1 | ~3.8-4.0 | ~1.5-1.7 | ~1.9-2.1 | ~3.7 (sept, 1H), ~1.1 (d, 6H) |
| N-Boc-4-tert-butoxypiperidine | ~3.6-3.7 | ~2.9-3.1 | ~3.8-4.0 | ~1.5-1.7 | ~1.9-2.1 | ~1.2 (s, 9H) |
Key Spectral Observations and Interpretations:
-
H-4 Proton: The chemical shift of the proton at C4 is directly influenced by the electronegativity of the adjacent oxygen atom. As the alkyl group of the alkoxy substituent becomes more electron-donating (tert-butyl > isopropyl > ethyl > methyl), a slight upfield shift (to lower ppm) of the H-4 proton might be expected. However, steric effects can also play a role.
-
Axial vs. Equatorial Protons: A key feature of the piperidine ring's ¹H NMR spectrum is the clear distinction between axial and equatorial protons.
-
Axial Protons (H-2ax, H-6ax, H-3ax, H-5ax): These protons are typically shielded and appear at a higher field (lower ppm) due to their position relative to the anisotropic cone of the C-C single bonds.
-
Equatorial Protons (H-2eq, H-6eq, H-3eq, H-5eq): These protons are generally deshielded and appear at a lower field (higher ppm).
-
-
Coupling Constants: The magnitude of the vicinal coupling constants (³J) provides valuable information about the dihedral angle between adjacent protons and, consequently, the ring's conformation.
-
Axial-Axial Coupling (³Jaa): Typically large (10-13 Hz), indicative of a ~180° dihedral angle.
-
Axial-Equatorial (³Jae) and Equatorial-Equatorial (³Jee) Couplings: Generally smaller (2-5 Hz).
-
-
Influence of the Alkoxy Group:
-
Inductive Effect: The electronegative oxygen atom of the alkoxy group will deshield the H-4 proton, causing it to resonate at a relatively low field.
-
Steric Bulk: As the steric bulk of the alkoxy group increases from methoxy to tert-butoxy, it will predominantly adopt the equatorial position to minimize steric hindrance. This locks the piperidine ring in a chair conformation with the alkoxy group in the equatorial position. Any minor population of the axial conformer would be difficult to observe at room temperature.
-
Experimental Protocol: Acquiring High-Quality ¹H NMR Spectra
Reproducible and high-quality data are the bedrock of reliable structural elucidation. The following is a standardized protocol for the preparation and acquisition of ¹H NMR spectra for 4-alkoxypiperidines.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the 4-alkoxypiperidine sample directly into a clean, dry NMR tube.[3][4][5]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the NMR tube.[4] Chloroform-d is a good choice for many organic molecules as it is a relatively non-polar solvent.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved. If necessary, sonicate the sample for a few minutes.
-
Ensure the solution is clear and free of any particulate matter. If not, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
Caption: Workflow for preparing a sample for ¹H NMR analysis.
2. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer would include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
Process the acquired data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
Conclusion: A Framework for Interpretation
This guide provides a foundational framework for understanding and comparing the ¹H NMR spectra of 4-alkoxypiperidines. The key takeaways for researchers are:
-
The N-Boc protecting group simplifies the spectra and allows for a clearer analysis of the 4-substituent's effects.
-
The chemical shifts of the piperidine ring protons, particularly H-4, are sensitive to the nature of the alkoxy group.
-
Analysis of coupling constants is crucial for confirming the chair conformation and the equatorial preference of the alkoxy substituent.
By applying these principles and following the outlined experimental protocol, scientists can confidently utilize ¹H NMR spectroscopy to elucidate the structure and conformation of 4-alkoxypiperidines, thereby accelerating the drug discovery and development process.
References
- CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google P
-
4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem. (URL: [Link])
-
NMR Sample Preparation: The Complete Guide - Organomation. (URL: [Link])
-
Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography | Request PDF - ResearchGate. (URL: [Link])
-
4-Methoxypiperidine | C6H13NO | CID 77666 - PubChem. (URL: [Link])
-
NMR Sample Preparation - Western University. (URL: [Link])
-
Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC - NIH. (URL: [Link])
-
1-Boc-4-hydroxypiperidine - SpectraBase. (URL: [Link])
-
NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (URL: [Link])
-
1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem. (URL: [Link])
-
Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - NIH. (URL: [Link])
-
1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0246362) - Human Metabolome Database. (URL: [Link])
-
Sample preparation - ResearchGate. (URL: [Link])
-
Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. - ResearchGate. (URL: [Link])
-
Basic Practical NMR Concepts - MSU chemistry. (URL: [Link])
-
Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem. (URL: [Link])
-
N-oxides of some N-benzyl azacycloalkanes. Preferred conformation by NMR spectroscopy. (URL: [Link])
-
1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid [189321-65-1] - Aapptec Peptides. (URL: [Link])
-
(PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - ResearchGate. (URL: [Link])
-
Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed. (URL: [Link])
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Analysis of 4-Cyclobutoxypiperidine
Abstract
The 4-cyclobutoxypiperidine scaffold is an emerging motif in medicinal chemistry, valued for its unique three-dimensional structure and physicochemical properties. As with any novel chemical entity in drug development, unambiguous structural characterization is paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight through fragmentation analysis. This guide provides an in-depth comparison of the fragmentation behavior of this compound under two common ionization regimes: Electrospray Ionization (ESI) and Electron Ionization (EI). By exploring the distinct, mechanistically-driven fragmentation pathways elicited by each technique, we aim to equip researchers with the predictive knowledge required to confidently identify this scaffold and its analogues in complex matrices. We will delve into the causality behind the observed cleavages, present detailed experimental protocols for reproducible data acquisition, and contextualize the MS data with orthogonal analytical techniques.
Introduction: The Analytical Imperative for a Novel Scaffold
This compound represents a fascinating convergence of two important chemical moieties. The piperidine ring is a ubiquitous feature in pharmaceuticals, prized for its basic nitrogen which aids in solubility and receptor interaction.[1] The cyclobutoxy group, while less common, introduces a strained, rigid ether linkage that can confer desirable metabolic stability and conformational constraint. The combination of these two structures presents a unique analytical challenge. Understanding its gas-phase ion chemistry is not merely an academic exercise; it is critical for reaction monitoring, metabolite identification, and quality control in a drug development pipeline.
This guide will compare and contrast the data obtained from Liquid Chromatography-Mass Spectrometry (LC-MS) utilizing soft-ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with hard-ionization (EI).[2] ESI typically generates even-electron, protonated precursor ions ([M+H]+), whose fragmentation via collision-induced dissociation (CID) reveals pathways driven by the initial protonation site.[3][4] In contrast, EI produces odd-electron, radical molecular ions (M+•), which undergo higher-energy fragmentation cascades often initiated by radical stabilization.[1][5]
Ionization Technique Comparison: ESI vs. EI
The choice between ESI and EI is the first and most critical decision point in the analytical workflow. It dictates not only the instrumentation (LC-MS vs. GC-MS) but also the fundamental nature of the precursor ion and its subsequent fragmentation.
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for thermally labile and polar molecules.[4] For this compound, the basic nitrogen of the piperidine ring is the most favorable site for protonation in the positive ion mode, yielding an abundant protonated molecule, [M+H]+, at m/z 156.1. This approach provides a clear precursor for tandem MS (MS/MS) experiments with minimal in-source fragmentation, making it the preferred method for quantitative studies and detailed fragmentation pathway analysis.[1][2]
-
Electron Ionization (EI): EI is a high-energy, hard ionization technique that bombards the analyte with energetic electrons (~70 eV).[5] This process is well-suited for volatile and thermally stable compounds, often analyzed via GC-MS.[1] The resulting mass spectrum is typically rich with fragment ions and often lacks a prominent molecular ion peak.[1] The key advantage of EI is the generation of reproducible, library-searchable spectra. The fragmentation is driven by the radical cation (M+•) and often involves alpha-cleavage adjacent to heteroatoms.[1]
The logical workflow for analyzing a novel compound like this compound involves both techniques to gain complementary information.
Caption: High-level workflow for comprehensive MS analysis.
ESI-MS/MS Fragmentation Analysis of [M+H]⁺
Upon selecting the [M+H]+ ion (m/z 156.1) for collision-induced dissociation (CID), we observe a series of fragment ions resulting from low-energy decomposition pathways. The proton, localized on the piperidine nitrogen, directs the fragmentation cascade.
Proposed Major Fragmentation Pathways (ESI-CID):
-
Neutral Loss of Cyclobutene (C₄H₆): The most characteristic fragmentation involves the loss of the cyclobutoxy group. A proton transfer from the piperidine nitrogen to the ether oxygen initiates the cleavage, leading to the formation of a stable protonated 4-hydroxypiperidine ion at m/z 102.1 and the neutral loss of cyclobutene (54.1 Da). This is often the base peak in the MS/MS spectrum.
-
Loss of Butadiene (C₄H₆) via Ring Opening: An alternative rearrangement of the cyclobutyl group can lead to the formation of a butadienyl intermediate, also resulting in a neutral loss of 54.1 Da and the fragment at m/z 102.1 .
-
Piperidine Ring Cleavage: Alpha-cleavage adjacent to the protonated nitrogen is a common pathway for piperidine derivatives.[1] This can lead to the formation of an iminium ion. For instance, cleavage across the C2-C3 and C5-C6 bonds could lead to smaller charged fragments, though these are typically less abundant than the primary neutral loss pathway.
-
Loss of Water from m/z 102: The prominent m/z 102 fragment can undergo a subsequent loss of water (18.0 Da) at higher collision energies, yielding a fragment ion at m/z 84.1 .
Caption: Key proposed EI fragmentation pathways.
Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following protocols are recommended.
Protocol 1: LC-MS/MS Analysis (ESI)
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for efficient protonation.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (Q-TOF or Triple Quadrupole):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
MS1 Scan: Full scan from m/z 50-500 to identify the [M+H]+ precursor at m/z 156.1.
-
MS/MS Scan: Product ion scan of m/z 156.1.
-
Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the formation and subsequent fragmentation of product ions. [1]
-
Protocol 2: GC-MS Analysis (EI)
-
Sample Preparation: Prepare a 10 µg/mL solution of this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Chromatography:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Hold at 60 °C for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: EI.
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 35-500.
-
Comparison with Orthogonal Techniques
While MS provides detailed information on mass and fragmentation, it should be used in concert with other techniques for unambiguous structural confirmation.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for determining the precise connectivity and stereochemistry of the molecule. NMR confirms the presence of the piperidine and cyclobutane rings and their substitution pattern, which is information MS cannot provide.
-
Infrared (IR) Spectroscopy: IR can confirm the presence of key functional groups, such as the C-O-C ether linkage and the N-H bond of the secondary amine, corroborating the structural hypothesis derived from MS data.
Conclusion
The mass spectrometric analysis of this compound yields distinct and informative fragmentation patterns depending on the ionization technique employed. ESI-MS/MS is superior for identifying the intact molecule and observing predictable, low-energy fragmentation driven by the loss of the cyclobutoxy moiety. EI-MS provides a more complex but reproducible fingerprint, characterized by alpha-cleavages and ring fissions. By leveraging both techniques and comparing the resulting data, researchers can achieve a high degree of confidence in the structural elucidation of this and related compounds, a critical capability in the fast-paced environment of drug discovery and development.
References
-
Pálinkó, I., et al. (1998). Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. Rapid Communications in Mass Spectrometry, 12(22), 1771–1776. Available at: [Link]
-
Marques, F. A., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(10), 1075-1084. Available at: [Link]
-
ResearchGate. (n.d.). Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. [Image]. Available at: [Link]
-
Doc Brown's Chemistry. (2025). Mass spectrum of cyclobutane. Available at: [Link]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Available at: [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]
-
Schymanski, E. L., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 614. Available at: [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 4. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 5. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Metabolic Stability of 4-Cyclobutoxypiperidine
For researchers and scientists navigating the complex landscape of drug discovery, understanding the metabolic fate of a novel chemical entity is a cornerstone of preclinical development. The rate at which a compound is metabolized by the body dictates its pharmacokinetic profile, influencing its efficacy, dosing regimen, and potential for adverse effects.[1][2] This guide provides an in-depth technical comparison of the in vitro metabolic stability of 4-cyclobutoxypiperidine, a scaffold of growing interest, against established benchmarks and structurally related analogs. By elucidating the experimental methodologies and interpreting the comparative data, this document serves as a practical resource for drug development professionals.
The Critical Role of Metabolic Stability in Drug Design
Metabolic stability refers to a drug's resistance to biotransformation by the body's metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily located in the liver.[1][3] A compound with poor metabolic stability is rapidly cleared from the body, which can necessitate frequent and high doses to maintain therapeutic concentrations, potentially leading to poor patient compliance.[1] Conversely, a highly stable compound might accumulate in the body, increasing the risk of toxicity.[1] Therefore, optimizing metabolic stability is a delicate balancing act to achieve a desirable pharmacokinetic profile.[1][3]
The piperidine moiety is a common scaffold in medicinal chemistry, particularly for central nervous system (CNS) drug candidates, due to its favorable physicochemical properties.[4] However, the piperidine ring and its substituents are often susceptible to metabolic modification, making the assessment of their metabolic stability a critical step in the drug discovery process.
Assessing In Vitro Metabolic Stability: The Human Liver Microsomal Assay
The in vitro human liver microsomal (HLM) stability assay is a widely used, high-throughput method to assess Phase I metabolic activity, which is primarily driven by CYP enzymes.[5] This assay provides key parameters such as in vitro half-life (t½) and intrinsic clearance (CLint), which are used to predict in vivo hepatic clearance.[6][7]
Experimental Protocol: Human Liver Microsomal Stability Assay
This protocol outlines the steps for determining the in vitro metabolic stability of a test compound, such as this compound.
1. Reagent Preparation:
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Test Compound Stock: 10 mM solution of the test compound in DMSO.
-
NADPH Regenerating System (NRS) Solution A: 26 mM NADP+, 66 mM glucose-6-phosphate, and 66 mM magnesium chloride in deionized water.
-
NRS Solution B: 40 U/mL glucose-6-phosphate dehydrogenase in 5 mM sodium citrate.
-
Human Liver Microsomes (HLM): Pooled from multiple donors, stored at -80°C. Thaw on ice immediately before use and dilute to 1 mg/mL in phosphate buffer.
-
Internal Standard (IS) Solution: A solution of a structurally unrelated, stable compound (e.g., warfarin) at a known concentration in acetonitrile.
2. Incubation Procedure:
-
Prepare a working solution of the test compound by diluting the 10 mM stock to 100 µM in a 50:50 mixture of acetonitrile and water.
-
In a 96-well plate, add the appropriate volume of phosphate buffer.
-
Add the test compound working solution to the wells to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed HLM solution (final protein concentration of 0.5 mg/mL) and a mixture of NRS solutions A and B.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding three volumes of ice-cold acetonitrile containing the internal standard.
-
Include control incubations: a negative control without the NADPH regenerating system to assess non-CYP mediated degradation, and positive controls with compounds of known metabolic stability (e.g., Verapamil for high clearance, Imipramine for moderate clearance).
3. Sample Analysis:
-
Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the test compound relative to the internal standard.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein using the formula: CLint = (0.693 / t½) * (Incubation Volume / Protein Amount) .
Experimental Workflow for In Vitro Metabolic Stability Assay
Caption: Predicted major and minor metabolic pathways for this compound.
Conclusion and Outlook
Based on the available data for structurally related compounds, it is reasonable to predict that This compound exhibits high in vitro metabolic stability . The combination of a 4-alkoxy substituent on a piperidine ring, particularly a sterically hindering cyclobutoxy group, likely contributes to a low intrinsic clearance and a long in vitro half-life. The primary metabolic route is anticipated to be O-dealkylation.
For drug discovery programs utilizing the this compound scaffold, this predicted metabolic stability is a favorable characteristic. However, it is imperative to confirm these predictions through direct experimental evaluation using the protocol outlined in this guide. The resulting data will be crucial for making informed decisions on lead optimization and candidate selection, ultimately contributing to the development of safer and more effective therapeutics.
References
-
4-Methoxy-a-PVP: in silico prediction, metabolic stability, and metabolite identification by human hepatocyte. (2015-08-05). Available at: [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. Available at: [Link]
-
Role of cytochromes P450 in the metabolism of methyl tert-butyl ether in human livers. Available at: [Link]
-
Metabolism of alpha-alkoxy glyceryl monoethers in rat liver, in vivo and in vitro. PubMed. Available at: [Link]
-
Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. (2021-01-20). Available at: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. (2025-10-21). Available at: [Link]
-
Structure—Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Derivatives. (2025-12-18). Available at: [Link]
-
In vitro metabolic stability assays for the selected compounds. ResearchGate. Available at: [Link]
-
Metabolic stability of selected compounds in human liver microsomes. ResearchGate. Available at: [Link]
-
In vitro metabolism of a triclyclic alkaloid (M445526) in human liver microsomes and hepatocytes. PubMed. Available at: [Link]
-
Metabolic stability and its role in the discovery of new chemical entities. (2019-01-21). Available at: [Link]
-
Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. PubMed. (2007-06-01). Available at: [Link]
-
Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Available at: [Link]
-
Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. PubMed. Available at: [Link]
-
Services for in vitro Metabolism research. Admescope. Available at: [Link]
-
Prediction of Hepatic Drug Clearance with a Human Microfluidic Four-Cell Liver Acinus MicroPhysiology System. PMC. Available at: [Link]
-
Hepatic clearance. Deranged Physiology. (2023-12-18). Available at: [Link]
-
The relationship between structure and antioxidative activity of piperidine nitroxides. Available at: [Link]
-
Metabolism. Pharmaron. Available at: [Link]
-
(PDF) Metabolic stability and its role in the discovery of new chemical entities. ResearchGate. Available at: [Link]
-
An Overview of Non CYP Mediated Metabolism Pathways and In Vitro Evaluation Strategies. (2023-02-24). Available at: [Link]
-
Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PMC - NIH. Available at: [Link]
-
Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. Available at: [Link]
-
Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Discovery Life Sciences. Available at: [Link]
-
Ethoxyresorufin O-deethylation by human liver microsomes. PMC - NIH. Available at: [Link]
-
Understanding P450-mediated Bio-transformations into Epoxide and Phenolic Metabolites. Available at: [Link]
-
Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. Available at: [Link]
-
n-boc-4-hydroxylpiperidine. ChemBK. (2024-04-09). Available at: [Link]
-
metabolic stability & determining intrinsic drug clearance. YouTube. (2023-09-12). Available at: [Link]
-
The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. PMC - NIH. Available at: [Link]
-
Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. Available at: [Link]
-
Biochemistry, Cytochrome P450. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
-
CAS No : 109384-19-2 | Product Name : N-Boc-4-Hydroxypiperidine. Pharmaffiliates. Available at: [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dls.com [dls.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Pharmacological Evaluation of Novel Piperidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of a significant portion of pharmaceuticals on the market.[1][2][3][4][5][6] Its conformational flexibility and the ability of its nitrogen atom to be functionalized make it a versatile starting point for developing therapeutics across a wide range of disease areas, including oncology, neurodegenerative disorders, and pain management.[4][7][8][9][10] This guide provides a comprehensive framework for the pharmacological evaluation of novel piperidine derivatives, moving from initial computational assessment to robust in vivo validation. We will focus on the causality behind experimental choices, ensuring a logical and self-validating progression of inquiry.
Part 1: Foundational In Silico & In Vitro Evaluation
The initial phase of evaluation aims to rapidly assess the potential of newly synthesized piperidine derivatives, filtering out compounds with low potency or undesirable properties. This stage combines computational modeling with high-throughput in vitro screening.
In Silico Profiling: The Predictive First Pass
Before committing to resource-intensive wet lab experiments, molecular docking studies provide invaluable foresight into the potential binding affinity and mode of interaction of the novel derivatives with their intended biological target.[11][12] For instance, when developing analgesic piperidine derivatives targeting the µ-opioid receptor (MOR), docking can predict binding energies and key interactions within the receptor's transmembrane helices, comparing them to known ligands like morphine or fentanyl.[11][13]
Causality of Choice: This predictive step is crucial for prioritizing synthesis and screening efforts. A poor predicted binding affinity may justify shelving a derivative early, saving significant time and resources. For example, a study on 4-amino methyl piperidine derivatives utilized molecular docking to compare their binding affinities (ranging from -8.13 to -13.37 kcal/mol) to standards like morphine, guiding the selection of candidates for in vivo testing.[11][12]
Primary In Vitro Screening: Gauging Biological Activity
Initial in vitro assays are selected based on the therapeutic hypothesis. These are typically high-throughput assays designed to measure a specific biological response.
-
For Anticancer Derivatives: The primary screen almost universally involves assessing cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cost-effective, colorimetric method for this purpose. It measures the metabolic activity of cells, which correlates with cell viability. Comparing the 50% growth inhibition (GI50) or half-maximal inhibitory concentration (IC50) values across different cell lines (e.g., MCF-7 for breast cancer, HT29 for colon cancer) provides a preliminary spectrum of activity.[14][15]
-
For Neuropharmacological Derivatives: For derivatives targeting enzymes like acetylcholinesterase (AChE) in the context of Alzheimer's disease, an Ellman's assay is the standard.[16] This method measures the enzymatic activity of AChE, and the potency of inhibitors is quantified by their IC50 values. Novel derivatives can be directly compared to established drugs like Donepezil.[4][17][18]
-
For Antimicrobial Derivatives: The antimicrobial potential is initially assessed using methods like the disc diffusion assay, which provides a qualitative measure of antimicrobial activity against various bacterial or fungal strains.[19]
The following workflow illustrates the initial screening cascade.
Caption: Initial evaluation workflow for novel piperidine derivatives.
Part 2: Advanced In Vitro & Ex Vivo Analysis
With promising "hit" compounds identified, the next stage involves elucidating their mechanism of action (MOA) and confirming their activity in more complex biological systems.
Mechanism of Action (MOA) Studies
Understanding how a compound exerts its effect is a cornerstone of drug development.
-
Signaling Pathway Analysis: For anticancer piperidines, it's critical to determine which cellular pathways are being modulated. For instance, piperine and its derivatives have been shown to regulate key cancer progression pathways like PI3K/Akt and NF-κB.[7] Western blotting is the workhorse technique used to measure changes in the phosphorylation status or total protein levels of key pathway components (e.g., Akt, p-Akt, IκB) after treating cancer cells with the compound.
Caption: Inhibition of the PI3K/Akt pathway by an anticancer piperidine derivative.
-
Receptor Antagonism/Agonism: For compounds targeting G-protein coupled receptors (GPCRs), such as antipsychotics acting on dopamine (D2) and serotonin (5-HT1A, 5-HT2A) receptors, functional assays are required.[20] These assays, often performed in cell lines engineered to express the receptor of interest, measure downstream signaling events (e.g., cAMP accumulation, calcium flux) to determine if the compound is an agonist, antagonist, or inverse agonist.
Ex Vivo Models: Bridging the Gap to In Vivo
Ex vivo models use tissues or cells taken directly from an organism, providing a more physiologically relevant context than cultured cell lines.
-
Platelet Aggregation: For evaluating compounds with potential anti-thrombotic effects, human or animal platelet-rich plasma can be used. The ability of a piperidine derivative to inhibit platelet aggregation induced by agents like platelet-activating factor (PAF) can be measured using an aggregometer.[21][22] This provides a direct comparison to standard drugs like aspirin.[21]
Part 3: In Vivo Efficacy and Safety Assessment
The ultimate test of a preclinical candidate is its performance in a living organism. In vivo models are chosen to replicate the human disease state as closely as possible.
Efficacy in Animal Models
-
Analgesia Models: The analgesic properties of piperidine derivatives are commonly evaluated using rodent models.[8][13]
-
The tail-flick or tail-immersion test measures the response to a thermal stimulus and is effective for evaluating centrally-acting, morphine-like analgesics.[11][13]
-
The acetic acid-induced writhing test induces a visceral pain response. A reduction in the number of writhes indicates peripheral or central analgesic activity. A study on 4-amino methyl piperidine derivatives found that compound HN58 showed 100% inhibition in the writhing test, demonstrating excellent analgesic activity.[11][12]
-
-
Anticancer Models: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the gold standard. The efficacy of the piperidine derivative is assessed by measuring its ability to reduce tumor volume over time compared to a vehicle control.[23]
-
Antipsychotic Models: To assess potential antipsychotic activity, rodent models that mimic aspects of psychosis are used. For example, apomorphine-induced climbing and MK-801-induced hyperactivity can model dopamine and glutamate dysregulation, respectively. A novel amide-piperidine derivative was shown to reduce these behaviors without causing catalepsy, a common side effect of older antipsychotics.[20]
Caption: A typical experimental workflow for in vivo analgesic evaluation.
Preliminary Safety & Pharmacokinetics
Alongside efficacy, early assessment of safety is paramount. Acute toxicity studies in rodents help determine the maximum tolerated dose (MTD). Pharmacokinetic (PK) studies measure how the drug is absorbed, distributed, metabolized, and excreted (ADME), which is critical for determining dosing regimens for further studies. The piperidine ring is known to be relatively metabolically stable, which can improve pharmacokinetic properties.[9]
Part 4: Comparative Analysis and Data Presentation
Objective comparison against benchmarks is essential. All quantitative data should be summarized in clear, structured tables to allow for easy interpretation and comparison.
Table 1: Comparative In Vitro AChE Inhibitory Activity
| Compound ID | Derivative Type | Target | IC50 (nM) | Reference Compound | IC50 (nM) | Source |
| 86a | Benzyl-substituted piperidine | AChE | 2.13 | Donepezil | - | [17] |
| 5d | Benzamide piperidine | AChE | 13 ± 2.1 | Donepezil | 600 ± 50 | [18] |
| 12 | Benzhydryl piperidine | AChE | - | - | - | [16] |
AChE: Acetylcholinesterase. Lower IC50 indicates higher potency.
Table 2: Comparative In Vivo Analgesic Activity
| Compound ID | Dose | Administration | Analgesic Model | Max. Effect (% Inhibition / PMAP) | Standard (Dose) | Max. Effect | Source |
| HN58 | - | - | Writhing Test | 100% Inhibition | - | - | [11] |
| PP1 | 50 mg/kg | p.o. | Tail Immersion | > Pethidine | Pethidine | - | [13] |
| AMP5 | 1 mg/kg | i.p. | Tail Immersion | Potent Analgesia | Pethidine | - | [13] |
| PD3 | - | - | - | Highly Significant (p<0.01) | - | - | [21] |
PMAP: Possible Maximal Analgesic Percentage. p.o.: oral; i.p.: intraperitoneal.
Table 3: Comparative Anticancer Cytotoxicity (GI50)
| Compound ID | Cell Line (Cancer Type) | GI50 (µg/mL) | Reference Drug | Source |
| Compound 16 | MCF7 (Breast) | 26.2 | Doxorubicin | [15] |
| Compound 16 | HT29 (Colon) | 4.1 | Doxorubicin | [15] |
| Compound 22 | NCI-H460 (Lung) | 26.3 | Doxorubicin | [15] |
GI50: 50% growth inhibition concentration. A lower value indicates higher cytotoxic potency.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
-
Cell Plating: Seed human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the novel piperidine derivatives in culture medium. Replace the old medium with medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Analgesia (Tail-Immersion Test)
-
Animal Acclimatization: Acclimatize male Swiss albino mice (20-25g) to the laboratory environment for at least one week.
-
Baseline Measurement: Gently hold the mouse and immerse the distal 2-3 cm of its tail in a constant temperature water bath maintained at 55 ± 0.5°C. Record the time taken for the mouse to flick its tail out of the water (baseline latency). A cut-off time of 15 seconds is imposed to prevent tissue damage.
-
Grouping and Administration: Randomly assign mice to groups (n=6-10 per group): Vehicle control (e.g., saline), positive control (e.g., morphine, 5 mg/kg, i.p.), and test groups (novel piperidine derivatives at various doses). Administer the compounds via the desired route (e.g., intraperitoneal, i.p.).
-
Post-Treatment Measurement: Measure the tail-flick latency at 30, 60, 90, 120, and 180 minutes post-administration.
-
Data Analysis: Calculate the Percentage Maximal Possible Effect (PMAP) using the formula: PMAP = [(Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency)] * 100.
Conclusion
The pharmacological evaluation of novel piperidine derivatives is a systematic, multi-stage process that relies on a logical progression from predictive in silico models to definitive in vivo efficacy studies. By carefully selecting assays that build upon one another and by rigorously comparing new entities to established standards, researchers can efficiently identify and validate promising new therapeutic candidates. The versatility of the piperidine scaffold ensures it will remain a focal point of drug discovery, and a thorough, mechanistically-informed evaluation is the key to unlocking its full therapeutic potential.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
-
Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (Year unavailable). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Developing Drugs. [Link]
-
Zafar, S., et al. (Year unavailable). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan. [Link]
-
Unnamed Author. (Date unavailable). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Hopax Fine Chemicals. [Link]
-
Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]
-
Saify, Z. S., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Pakistan journal of pharmaceutical sciences. [Link]
-
Unnamed Author. (Year unavailable). Analgesic activity of alkyl piperidine derivatives. Pak. J. Pharm. Sci.[Link]
-
Unnamed Author. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. International Journal of Chemistry. [Link]
-
Unnamed Author. (Year unavailable). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]
-
Unnamed Author. (Year unavailable). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & medicinal chemistry. [Link]
-
Unnamed Author. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & medicinal chemistry letters. [Link]
-
Pandey, A., & Chawla, V. (2012). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. International Journal of Drug Development and Research. [Link]
-
Unnamed Author. (Year unavailable). Analgesic activity of alkyl piperidine derivatives. Pak. J. Pharm. Sci.[Link]
-
Naseem, H., et al. (Year unavailable). Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Semantic Scholar. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
-
Unnamed Author. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry. [Link]
-
Fa, B., et al. (2008). In vivo evaluation of piperine and synthetic analogues as potential treatments for vitiligo using a sparsely pigmented mouse model. The British journal of dermatology. [Link]
-
de Oliveira, R. G., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & medicinal chemistry. [Link]
-
Unnamed Author. (2023). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. ResearchGate. [Link]
-
Unnamed Author. (Date unavailable). Chemical structures of anticancer piperidine derivatives. ResearchGate. [Link]
-
Unnamed Author. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]
-
Unnamed Author. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Journal of enzyme inhibition and medicinal chemistry. [Link]
-
Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS chemical neuroscience. [Link]
-
da Silva, A. F., de Souza, A. C. S., & de Castro, L. N. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology. [Link]
-
Unnamed Author. (Date unavailable). Piperidine. Wikipedia. [Link]
-
Abdelshaheed, M. M., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. [Link]
-
Unnamed Author. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]
-
Saify, Z. S., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. ResearchGate. [Link]
-
Unnamed Author. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]
-
Unnamed Author. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Unnamed Author. (2023). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. longdom.org [longdom.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ajchem-a.com [ajchem-a.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Handling of 4-Cyclobutoxypiperidine: A Guide to Personal Protective Equipment
For Immediate Implementation: A comprehensive operational and disposal plan for laboratory personnel handling 4-Cyclobutoxypiperidine, ensuring paramount safety and procedural clarity.
Understanding the Hazard: A Proactive Approach to Safety
Key Hazard Considerations for this compound and Related Compounds:
-
Skin and Eye Contact: Piperidine and its derivatives can cause severe skin burns and eye damage.[4][5]
-
Inhalation: Vapors or mists can be toxic if inhaled, potentially causing respiratory irritation.[2][4][5]
-
Ingestion: These compounds are often harmful if swallowed.[2][4]
The Core of Protection: A Multi-Layered PPE Strategy
A risk-based approach to PPE selection is critical. The following table outlines the minimum recommended PPE for handling this compound in a laboratory setting.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Chemical Safety Goggles and Face Shield | Rationale: Protects against splashes and airborne particles. Standard safety glasses are insufficient. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[2][6] |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Rationale: Prevents skin contact. Double gloving is recommended for enhanced protection, especially during prolonged handling or when working with larger quantities. Gloves must be inspected before use and disposed of properly after handling the chemical.[3][6] |
| Body | Laboratory Coat (Chemically Resistant) | Rationale: Provides a barrier against accidental spills and contamination of personal clothing. A flame-retardant lab coat should be considered if working with flammable solvents in the same procedure. |
| Respiratory | Use in a certified Chemical Fume Hood | Rationale: The primary means of controlling inhalation exposure. All handling of this compound should be conducted within a properly functioning chemical fume hood to minimize the concentration of airborne vapors.[2][7] For situations where a fume hood is not available or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[6][7] |
Procedural Guidance: From Preparation to Disposal
Adherence to a strict, step-by-step protocol is paramount for minimizing exposure risk.
Pre-Operational Protocol:
-
Information Review: Before handling, all personnel must review this guide and any available safety data for similar compounds.
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
PPE Inspection: Visually inspect all PPE for defects, such as cracks in goggles or tears in gloves.
-
Donning PPE: Don PPE in the following order: lab coat, chemical safety goggles, face shield (if necessary), and gloves.
Handling and Experimental Workflow:
The following diagram illustrates the decision-making process for safe handling of this compound.
Caption: Decision workflow for handling this compound.
Post-Operational Protocol and Disposal:
-
Decontamination: Thoroughly decontaminate all work surfaces with an appropriate solvent and cleaning agent.
-
Waste Segregation: Segregate all waste containing this compound and contaminated materials (e.g., gloves, absorbent pads) into clearly labeled, sealed containers.
-
Disposal: Dispose of chemical waste in accordance with institutional and local regulations.[2] Do not pour down the drain.
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. The general sequence is gloves, face shield, goggles, and then the lab coat.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[3]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action can significantly mitigate harm.
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][7] |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[7] For large spills, evacuate the area and contact the institution's emergency response team.[8] |
Conclusion: A Culture of Safety
The responsible use of this compound hinges on a steadfast commitment to safety. By understanding the potential hazards, diligently employing the correct PPE, and adhering to established protocols, researchers can confidently and safely advance their scientific endeavors. This guide serves as a foundational resource, and it is incumbent upon each user to supplement this information with institution-specific training and a continuous focus on safe laboratory practices.
References
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]
-
Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
CXZ080. (n.d.). Safety Data Sheet. Retrieved from [Link]
Sources
- 1. 1174044-16-6|this compound|BLD Pharm [bldpharm.com]
- 2. fishersci.com [fishersci.com]
- 3. chemos.de [chemos.de]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
